4-Tert-butyl-3-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243653. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBIPCNLIXXUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311478 | |
| Record name | 4-tert-butyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31951-12-9 | |
| Record name | 31951-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-butyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(TERT-BUTYL)-3-NITROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-tert-butyl-3-nitroaniline chemical properties"
An In-depth Technical Guide to the Chemical Properties of 4-tert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
This compound is an aromatic organic compound characterized by the presence of a bulky tert-butyl group and a nitro group on the aniline backbone. This unique substitution pattern imparts specific steric and electronic properties to the molecule, making it a compound of interest for synthetic chemists. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the basicity of the amino group, while the tert-butyl group introduces considerable steric hindrance. These features make this compound a potentially valuable intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| CAS Number | 31951-12-9 | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Insoluble in water | |
| LogP | 2.4745 | [2] |
| Topological Polar Surface Area (TPSA) | 69.16 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of this compound
A plausible synthetic route for this compound involves a multi-step process starting from 4-tert-butylaniline. This strategy is necessary to control the regioselectivity of the nitration reaction and to prevent unwanted side reactions, such as oxidation of the aniline. The general workflow involves protection of the amino group, followed by nitration, and subsequent deprotection.[4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the nitration of substituted anilines.[4]
Step 1: Acetylation of 4-tert-butylaniline
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid, N-(4-tert-butylphenyl)acetamide, by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral and then dry it in a vacuum oven.
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
-
In a flask cooled in an ice-salt bath (0-5 °C), dissolve the dried N-(4-tert-butylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the reaction temperature remains between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The solid product, N-(4-tert-butyl-3-nitrophenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried N-(4-tert-butyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the sterically demanding tert-butyl group.
-
Amino Group Reactivity: The basicity of the amino group is significantly reduced due to the strong electron-withdrawing effect of the adjacent nitro group.[5] This makes it a weaker nucleophile compared to aniline.
-
Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro group. The bulky tert-butyl group also sterically hinders the approach of electrophiles to the ortho positions.[5]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin in the presence of hydrochloric acid (Sn/HCl). This reaction would yield 4-tert-butyl-1,3-diaminobenzene.[5]
Influence of Substituents on Chemical Properties
Caption: Influence of substituents on the chemical properties of this compound.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - Aromatic protons will appear in the range of 6.5-8.0 ppm. The proton ortho to the nitro group is expected to be the most deshielded. - The amino protons will likely appear as a broad singlet. - A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around 1.3 ppm. |
| ¹³C NMR | - Aromatic carbons will be observed in the region of 110-150 ppm. - The carbon bearing the nitro group will be significantly deshielded. - The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region. |
| IR Spectroscopy | - N-H stretching vibrations of the primary amine are expected in the range of 3300-3500 cm⁻¹.[7] - Asymmetric and symmetric stretching vibrations of the nitro group will appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[7] - C-H stretching of the aromatic ring and the tert-butyl group will be observed. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z 194.[1][2] - Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺), a tert-butyl group ([M-57]⁺), or the nitro group ([M-46]⁺).[6] |
Applications
Nitroanilines are important intermediates in the synthesis of a wide range of industrial products.[8][9] While specific applications for this compound are not extensively documented, its structural features suggest potential utility in the following areas:
-
Dye and Pigment Industry: As a precursor to substituted phenylenediamines, which are key components in the manufacturing of azo dyes.[9]
-
Pharmaceutical Synthesis: The aniline and nitroaniline moieties are present in numerous pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.
-
Materials Science: The sterically hindered and electronically distinct nature of this compound could be exploited in the design of novel polymers and other advanced materials.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
Hazard Identification[1]
-
GHS Pictograms: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.[1]
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][10]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][10]
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Personal Protective Equipment (PPE)[3][11]
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.
-
Skin Protection: Handle with compatible chemical-resistant gloves. Dispose of contaminated gloves after use. Wear impervious clothing.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
First Aid Measures[3][10]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures[3]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).
Conclusion
This compound is a sterically hindered and electronically modified aniline derivative with potential as a synthetic intermediate. Its chemical behavior is dictated by the combined effects of the tert-butyl, nitro, and amino groups. While experimental data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and essential safety information based on data from analogous compounds and established chemical principles. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential in various fields of chemical science.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316163, 4-(Tert-butyl)-3-nitroaniline.
- Capot Chemical Co., Ltd. (2018). MSDS of this compound.
- BenchChem. (n.d.). An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline. Retrieved from a publicly available technical guide on a similar compound.[5]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline. Retrieved from a publicly available technical guide on a similar compound.[4]
- TCI Chemicals. (n.d.). Safety Data Sheet for 4-Nitroaniline.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Methyl-3-nitroaniline.
- MilliporeSigma. (2020). Safety Data Sheet.
- BenchChem. (n.d.). Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline. Retrieved from a publicly available technical guide on a similar compound.[6]
- BuyersGuideChem. (n.d.). Supplier CAS No 31951-12-9.
- Synocule Research Labs Pvt. Ltd. (2023). 4-(tert-butyl)-3-nitroaniline.
- ChemicalBook. (n.d.). 4-TERT-BUTYL-3-NITROBENZOIC ACID(59719-78-7) 1H NMR spectrum.
- Synocule Research Labs Pvt. Ltd. (2023). 4-(tert-butyl)-3-nitroaniline Hydrochloride.
- Zillow. (n.d.). 32839 Real Estate & Homes For Sale. Retrieved from a real estate website (note: irrelevant to chemical properties).[19]
- ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline.
- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Wikipedia. (n.d.). 4-Nitroaniline.
- CENTURY 21. (n.d.). Zip Code 32839: Homes for Sale. Retrieved from a real estate website (note: irrelevant to chemical properties).[23]
- Quora. (2017). How 4-nitroaniline is a weaker base than 3-nitroaniline?.
- Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References.
- Realtor.com. (n.d.). 32839, FL Homes for Sale & Real Estate. Retrieved from a real estate website (note: irrelevant to chemical properties).[26]
- Realtor.com. (n.d.). Orlando, FL 32839. Retrieved from a real estate website (note: irrelevant to chemical properties).[27]
- Movoto. (n.d.). Homes For Sale in 32839, FL. Retrieved from a real estate website (note: irrelevant to chemical properties).[28]
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Section 1: Strategic Importance and Applications
An In-Depth Technical Guide to the Synthesis of 4-tert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a key chemical intermediate. The content herein is curated for scientific accuracy and practical application, drawing from established synthetic methodologies to ensure reliability and reproducibility in a laboratory setting.
This compound is a substituted aniline of significant interest in organic synthesis, primarily serving as a versatile building block for more complex molecules. Its unique substitution pattern, featuring a bulky tert-butyl group and a nitro group positioned ortho and meta to the amine respectively, provides a valuable scaffold for the construction of various target compounds. These include pharmaceuticals, agrochemicals, and specialty dyes and pigments.[1][2] In the pharmaceutical industry, nitroanilines are crucial intermediates in the development of new drugs.[1][3] The specific arrangement of functional groups in this compound allows for regioselective transformations, making it a valuable precursor in multi-step synthetic pathways.
Section 2: Core Synthetic Strategy: Electrophilic Nitration of 4-tert-butylaniline
The principal and most widely adopted method for preparing this compound is through the electrophilic nitration of 4-tert-butylaniline. However, direct nitration of the aniline presents challenges due to the high reactivity of the amino group, which can lead to oxidation and a mixture of isomers.[4] To achieve a high yield of the desired 3-nitro isomer, a protective strategy is typically employed.
The Rationale for Amine Protection
The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Direct nitration of 4-tert-butylaniline would primarily yield the 2-nitro and 4-nitro isomers. Since the para position is blocked by the tert-butyl group, a mixture of ortho-nitrated products would be expected. Furthermore, the strong oxidizing conditions of nitration can degrade the aniline ring.
To mitigate these issues, the amino group is temporarily converted to a less activating acetamido group (-NHCOCH₃). This is achieved through acetylation. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled nitration. Following nitration, the acetyl group is readily removed by hydrolysis to regenerate the amine.[5][6]
Overall Synthetic Workflow
The three-step synthesis is outlined in the workflow diagram below:
Caption: Workflow for the synthesis of this compound.
Section 3: Detailed Experimental Protocols
Step 1: Acetylation of 4-tert-butylaniline
Objective: To protect the amino group as an acetamide to moderate its reactivity and direct the subsequent nitration.
Protocol:
-
In a suitable reaction vessel, dissolve 4-tert-butylaniline in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the mixture to reflux for 1-2 hours to ensure complete reaction.[5]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the N-(4-tert-butylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
Objective: To introduce a nitro group onto the aromatic ring at the position ortho to the acetamido group.
Protocol:
-
In a flask cooled in an ice bath, slowly add the dried N-(4-tert-butylphenyl)acetamide to concentrated sulfuric acid with stirring, maintaining a low temperature.
-
In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.[5]
-
After the addition is complete, continue to stir the mixture at a low temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the N-(4-tert-butyl-3-nitrophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide
Objective: To remove the acetyl protecting group and yield the final product, this compound.
Protocol:
-
Suspend the dried N-(4-tert-butyl-3-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.[5]
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).[5]
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base, such as sodium hydroxide solution, to precipitate the crude this compound.[5]
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.
Section 4: Quantitative Data Summary
| Step | Starting Material | Key Reagents | Reaction Conditions | Product | Typical Yield |
| 1. Acetylation | 4-tert-butylaniline | Acetic anhydride, Acetic acid | Reflux, 1-2 h | N-(4-tert-butylphenyl)acetamide | High |
| 2. Nitration | N-(4-tert-butylphenyl)acetamide | Conc. HNO₃, Conc. H₂SO₄ | 0-5 °C, 1-2 h | N-(4-tert-butyl-3-nitrophenyl)acetamide | Good |
| 3. Hydrolysis | N-(4-tert-butyl-3-nitrophenyl)acetamide | Conc. HCl, Ethanol | Reflux, 4-6 h | This compound | High |
Section 5: Alternative Nitrating Agents
While the classical mixed acid (HNO₃/H₂SO₄) nitration is standard, research has explored alternative nitrating agents to achieve regioselectivity under milder conditions. One such reagent is tert-butyl nitrite (TBN).[7][8] TBN can be used for the regioselective ring nitration of N-alkyl anilines, often proceeding efficiently with a wide range of substrates.[7] These methods may offer advantages in terms of safety and reduced environmental impact as they can sometimes avoid the use of strong acids.[9]
Section 6: Safety and Handling
-
Acids: Concentrated sulfuric and nitric acids are highly corrosive and potent oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Anilines: Aniline and its derivatives are toxic and can be absorbed through the skin. Avoid direct contact and inhalation.
-
Nitration Reaction: The nitration reaction is exothermic and can proceed vigorously if not properly controlled. Maintain low temperatures and slow, dropwise addition of the nitrating mixture.
Section 7: References
-
ResearchGate. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]
-
Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline. Retrieved from
-
Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Retrieved from [Link]
-
University of Connecticut. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]
-
Synocule. (2023). 4-(tert-butyl)-3-nitroaniline. Retrieved from [Link]
-
Synocule. (2023). 4-(tert-butyl)-3-nitroaniline Hydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Retrieved from
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
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Section 1: Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-tert-butyl-3-nitroaniline (CAS: 31951-12-9): Properties, Synthesis, and Scientific Context
Introduction
This compound (CAS No. 31951-12-9) is a substituted aromatic amine that presents a unique combination of steric and electronic features. As a member of the nitroaniline family, it belongs to a class of compounds widely recognized as crucial intermediates in the synthesis of dyes, polymers, and a diverse range of pharmaceuticals.[1][2] The strategic placement of a bulky tert-butyl group adjacent to a nitro group on the aniline scaffold imparts significant steric hindrance, which can be exploited to direct chemical reactivity and influence the physicochemical properties of derivative molecules. This guide offers a comprehensive technical overview for researchers and drug development professionals, consolidating available data and providing expert-driven insights into its properties, a proposed synthetic pathway, and its potential applications as a chemical building block.
This compound is characterized by a benzene ring substituted with an amino group, a nitro group, and a tert-butyl group. This substitution pattern, specifically the ortho-nitro and para-tert-butyl relationship to the amine, dictates its chemical behavior.
Chemical Structure
Caption: 2D Structure of this compound.
Physicochemical and Computational Data Summary
The following table summarizes key identifiers and computed properties for this compound, which are essential for experimental design, safety assessment, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 31951-12-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3][5] |
| Molecular Weight | 194.23 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-nitro-4-tert-butylaniline | [3][5] |
| SMILES | CC(C)(C)C1=C(C=C(C=C1)N)[O-] | [3][5] |
| Topological Polar Surface Area (TPSA) | 69.16 Ų | [3] |
| LogP (Computed) | 2.47 - 2.7 | [3][5] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Section 2: Proposed Synthesis Protocol
Causality of Experimental Design: The amino group of aniline is highly activating and susceptible to oxidation under harsh nitrating conditions (concentrated nitric and sulfuric acids). Furthermore, protonation of the amine under acidic conditions would form an anilinium ion, which is a meta-director. To ensure clean nitration and achieve the desired 3-nitro isomer (ortho to the tert-butyl group), the amine must first be "protected" by converting it into a less activating, ortho,para-directing amide group. This acetamide group is bulky enough to favor nitration at the less-hindered position ortho to the tert-butyl group.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Protection of 4-tert-butylaniline (Acetylation)
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1.0 equivalent of 4-tert-butylaniline in pyridine or dichloromethane.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into ice-water.
-
Collect the precipitated solid, N-(4-tert-butylphenyl)acetamide, by vacuum filtration. Wash the solid with cold water until the filtrate is neutral and dry thoroughly under vacuum.
Step 2: Regioselective Nitration
-
In a flask cooled to 0-5 °C in an ice-salt bath, carefully add the dried N-(4-tert-butylphenyl)acetamide (1.0 eq) in portions to concentrated sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid, ensuring the temperature remains below 10 °C.
-
Add the nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0 and 5 °C.
-
Stir the mixture at this temperature for 1-2 hours post-addition.
-
Carefully pour the reaction mixture onto crushed ice. The solid N-(4-tert-butyl-3-nitrophenyl)acetamide will precipitate.
-
Collect the solid by vacuum filtration, wash extensively with cold water, and dry.
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude N-(4-tert-butyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution carefully with a base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates completely.
-
Collect the crude this compound by vacuum filtration, wash with water, and dry.
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9][10]
Section 3: Potential Applications and Scientific Context
While specific applications for this compound are not documented, its structure is highly suggestive of its utility as a specialized chemical intermediate.
1. Precursor to Diamines: The most straightforward and valuable transformation is the reduction of the nitro group to a primary amine. This reaction would yield 4-tert-butylbenzene-1,3-diamine . This diamine, featuring a bulky, lipophilic group, could serve as a unique monomer in polymer science or as a scaffold for synthesizing complex molecules in medicinal chemistry. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acid (e.g., Sn/HCl), would be effective.[11]
Caption: Key transformation into a versatile diamine intermediate.
2. Role in Drug Discovery: Aromatic nitro compounds are a well-established class of molecules in pharmacology, present in various approved drugs.[2] The nitro group can act as a bioisostere or be metabolically reduced in vivo to exert a biological effect. The unique steric and electronic environment of this compound makes it an interesting starting point for generating novel library compounds for screening in drug discovery programs.
3. Intermediate for Dyes and Pigments: Nitroanilines are foundational precursors for azo dyes.[12] Through diazotization of the primary amino group followed by coupling with an appropriate aromatic partner, this compound could be used to synthesize novel dyes with potentially unique solubility and spectral properties conferred by the tert-butyl group.
Section 4: Safety, Handling, and Storage
Comprehensive toxicological properties for this specific compound have not been thoroughly investigated.[4][13] Therefore, it must be handled with the utmost care, assuming it is hazardous. The following information is synthesized from available Safety Data Sheets (SDS) and supplier information.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Class | GHS Code | Description |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Recommended PPE:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[4]
-
Eye Protection: Use chemical safety goggles or a face shield.[13]
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If dust is generated, use a NIOSH (US) or CEN (EU) approved particle respirator.[4]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Handling, Storage, and First Aid
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Use only in a chemical fume hood. Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and protect from light.[3][13]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[13]
-
First Aid Measures:
-
If Inhaled: Move person into fresh air. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
-
Conclusion
This compound, CAS 31951-12-9, is a chemical intermediate whose value lies in the unique interplay between its functional groups and steric profile. While direct experimental data on its properties and applications are sparse, a robust understanding can be built from established chemical principles. The proposed synthesis provides a clear and logical pathway for its preparation in a laboratory setting. Its primary utility is projected to be as a precursor to 4-tert-butylbenzene-1,3-diamine and other complex molecules for application in materials science, dye chemistry, and pharmaceutical research. Strict adherence to safety protocols is mandatory when handling this compound due to its irritant and sensitizing nature. This guide provides a foundational framework for scientists to safely handle, synthesize, and explore the potential of this versatile building block.
References
- Capot Chemical Co., Ltd. MSDS of this compound. (2018-12-07). [Link]
- BuyersGuideChem. Supplier CAS No 31951-12-9. [Link]
- PubChem. 4-(Tert-butyl)-3-nitroaniline | C10H14N2O2 | CID 316163. [Link]
- Organic Syntheses. o-NITROANILINE. [Link]
- Albayati, T. M., & Doyle, A. M. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
- Chempanda.
- Wikipedia. 3-Nitroaniline. [Link]
- Iaroshenko, V. O., et al. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. (2021). [Link]
- Wikipedia. 4-Nitroaniline. [Link]
- PrepChem.com.
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"physical properties of 4-tert-butyl-3-nitroaniline"
An In-Depth Technical Guide to the Physical Properties of 4-tert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic organic compound featuring a core aniline structure substituted with a bulky tert-butyl group and an electron-withdrawing nitro group. This specific arrangement of functional groups—a sterically hindering alkyl group ortho to an amino group and meta to a nitro group—imparts a unique set of physicochemical characteristics. Understanding these properties is paramount for its application in medicinal chemistry, materials science, and organic synthesis, where it may serve as a crucial building block or intermediate.
The interplay between the lipophilic tert-butyl group and the polar amine and nitro functionalities dictates its solubility, reactivity, and crystalline nature. This guide provides a comprehensive analysis of the known and predicted physical properties of this compound, supported by established analytical methodologies and authoritative data sources. The causality behind its properties is explored to provide field-proven insights for laboratory applications.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise molecular identity.
-
IUPAC Name: 4-(tert-butyl)-3-nitroaniline[1]
-
Synonyms: 3-nitro-4-tert-butylaniline, Benzenamine, 4-(1,1-dimethylethyl)-3-nitro-[1][2]
The compound's connectivity and spatial arrangement are represented by its chemical structure and standard chemical identifiers.
-
InChI: InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3[1]
-
InChIKey: KGBIPCNLIXXUQA-UHFFFAOYSA-N[1]
Caption: Chemical structure of this compound.
Summary of Physical Properties
The following table summarizes the key physical and computed properties of this compound, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [1][2][4] |
| Monoisotopic Mass | 194.105527694 Da | [1] |
| Appearance | Yellow to orange or brown crystalline solid | [7][8] (Inferred from similar compounds) |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Purity | ≥95% or ≥97% (Commercially available) | [2][4] |
| LogP (Predicted) | 2.7 | [1] |
| TPSA (Topological Polar Surface Area) | 69.16 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Detailed Analysis of Physicochemical Properties
Molecular Weight and State
The molecular weight of this compound, calculated from its molecular formula C₁₀H₁₄N₂O₂, is 194.23 g/mol .[1][2][4] Based on the properties of analogous aromatic amines like 4-methyl-3-nitroaniline, this compound is expected to be an orange or brown crystalline solid at standard temperature and pressure.[7][8]
Solubility Profile
While specific experimental solubility data is scarce, a robust prediction can be made based on the molecule's structure. The large, nonpolar tert-butyl group imparts significant lipophilic (fat-loving) character. Conversely, the primary amine (-NH₂) and nitro (-NO₂) groups introduce polarity and the capacity for hydrogen bonding.[9][10]
-
Polar Solvents (e.g., Water): Solubility is expected to be low due to the dominance of the hydrophobic tert-butyl group and the overall aromatic system.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Higher solubility is anticipated due to the lipophilic nature of the tert-butyl group and benzene ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected as these solvents can interact with the polar nitro and amine groups without being hindered by strong hydrogen-bonding networks.
-
Alcohols (e.g., Ethanol, Methanol): Moderate solubility is likely, as these solvents have both polar and nonpolar characteristics.
The predicted LogP value of 2.7 indicates a preference for an octanol phase over an aqueous phase, reinforcing the expectation of low water solubility.[1]
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the amine protons, and the tert-butyl protons. Based on related structures, the aromatic protons would appear as complex multiplets or distinct doublets and doublets of doublets in the 6.5-7.5 ppm range. The amine (-NH₂) protons would likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group would present as a sharp singlet around 1.3-1.5 ppm.[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the six unique aromatic carbons, with those bonded to the nitro and amine groups being significantly shifted. The quaternary carbon and the three methyl carbons of the tert-butyl group would also be clearly identifiable.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine.
-
N=O stretching (asymmetric & symmetric): Strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, characteristic of a nitro group.
-
C-H stretching: Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the tert-butyl group.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
-
UV-Visible Spectroscopy: Nitroanilines are known to be chromophoric. 4-nitroaniline, a related isomer, exhibits a strong absorption maximum around 380 nm.[12] this compound is expected to have a similar UV-Vis profile, with a primary absorption band in the UVA range, making it a colored compound. This absorption is due to π → π* electronic transitions within the conjugated aromatic system.
Experimental Protocols for Characterization
To ensure scientific integrity, all experimental work must be self-validating. The following are standardized protocols for determining the key physical properties of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol is a gold-standard method for determining the equilibrium solubility of a compound.
Objective: To quantify the solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, hexane, DMSO)
-
Scintillation vials with screw caps
-
Constant temperature shaker bath (e.g., 25 °C)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each test solvent to the corresponding vials.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step removes any undissolved micro-particulates.
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent to bring its concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine the concentration. Calculate the original solubility in units such as mg/mL or mol/L.
Caption: Workflow for equilibrium solubility determination.
Protocol for Spectroscopic Analysis
Objective: To obtain ¹H NMR, IR, and UV-Vis spectra for structural verification.
Procedure:
-
¹H NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. Acquire the spectrum on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration. Use a quartz cuvette to measure the absorbance from approximately 200 to 600 nm.
Safety and Handling
As a nitro-substituted aniline, this compound requires careful handling.
-
GHS Classification: It is classified as potentially causing skin sensitization (H317).[1] Other hazards associated with similar nitroanilines include skin, eye, and respiratory irritation.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.[2][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
References
- PubChem. (n.d.). 4-(Tert-butyl)-3-nitroaniline. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- BuyersGuideChem. (n.d.). Supplier CAS No 31951-12-9.
- PubChemLite. (n.d.). 4-(tert-butyl)-3-nitroaniline (C10H14N2O2).
- Capot Chemical Co., Ltd. (n.d.). Specifications of this compound.
- Google Patents. (2014). CN103848706A - Synthesis method of substituted nitroaniline.
- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- Synocule. (2023). 4-(tert-butyl)-3-nitroaniline Hydrochloride.
- SpectraBase. (n.d.). ANILINE, 4-tert-BUTYL-, - Optional[13C NMR].
- PubChem. (n.d.). 3-Nitroaniline.
- Capot Chemical Co., Ltd. (2018). MSDS of this compound.
- Wikipedia. (n.d.). 3-Nitroaniline.
- NIST. (n.d.). p-Nitroaniline.
- ResearchGate. (n.d.). UV−vis spectra for the reduction of 4-nitroaniline compound.
- PubChem. (n.d.). 4-Nitroaniline.
- The University of Texas MD Anderson Cancer Center. (n.d.). 3-Nitroaniline.
- Chemsrc. (n.d.). 4-Methoxy-3-nitroaniline.
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- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-tert-butyl-3-nitroaniline
An in-depth technical guide to 4-tert-butyl-3-nitroaniline, focusing on its molecular weight, physicochemical properties, synthesis, and analytical characterization.
Abstract
This technical guide provides a detailed overview of this compound (CAS No. 31951-12-9), a substituted nitroaromatic amine. The document is structured to serve researchers, scientists, and professionals in drug development by consolidating essential data on its core physicochemical properties, with a primary focus on its molecular weight. Furthermore, this guide outlines a plausible synthetic pathway and presents detailed, field-proven protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to provide practical insights for laboratory application.
Introduction and Compound Profile
This compound is a member of the nitroaniline class of compounds, characterized by a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a bulky tert-butyl group. The relative positions of these functional groups—particularly the electron-withdrawing nitro group and the electron-donating amino group—govern the molecule's electronic properties, reactivity, and potential applications. Nitroanilines, in general, are crucial intermediates in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors.[1][2] The presence of the tert-butyl group in this specific molecule is expected to enhance its solubility in nonpolar organic solvents and introduce significant steric effects that can influence its reactivity in chemical synthesis.
The accurate determination of its molecular weight and a thorough understanding of its chemical profile are foundational for its use in quantitative analysis, reaction stoichiometry, and material characterization.
Physicochemical Properties and Molecular Structure
The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for any quantitative work, including preparation of standard solutions and stoichiometric calculations for synthesis.
Core Properties
A compilation of essential identifiers and computed chemical properties provides a foundational understanding of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3][4] |
| Synonyms | 3-nitro-4-tert-butylaniline | ChemScene[5] |
| CAS Number | 31951-12-9 | Matrix Scientific[6] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Biosynth |
| Molecular Weight | 194.23 g/mol | ChemScene, PubChem[4][5] |
| Monoisotopic Mass | 194.105527694 Da | PubChem[3][4] |
| Physical Form | Solid | Sigma-Aldrich |
| Topological Polar Surface Area (TPSA) | 69.16 Ų | ChemScene[5] |
| Predicted LogP | 2.47 - 2.7 | ChemScene, PubChemLite[5][7] |
Molecular Structure
The structure of this compound is defined by the ortho-positioning of the nitro group relative to the amino group on the 4-tert-butylaniline backbone.
Caption: Proposed synthetic workflow for this compound.
This multi-step process, analogous to general methods for preparing substituted nitroanilines, ensures higher regioselectivity and minimizes oxidation. [8][9]
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of this compound. The following protocols are based on standard methodologies for the analysis of nitroanilines and related compounds. [3][10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically effective for separating nitroanilines from starting materials and byproducts.
-
Objective: To determine the purity of a this compound sample and quantify it against a standard.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in a 10 mL volumetric flask using methanol or acetonitrile to create a 1 mg/mL stock solution. Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Prepare a sample solution at a concentration of ~10 µg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set based on a UV scan; likely in the range of 240-280 nm or ~380 nm, characteristic for nitroanilines.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of the sample by area percent and its concentration by comparing its peak area to the calibration curve.
-
-
Causality: The C18 stationary phase provides excellent retention for moderately polar compounds like nitroanilines. The acetonitrile/water mobile phase allows for fine-tuning of the retention time. UV detection is highly sensitive for aromatic compounds containing chromophores like the nitro group.
Spectroscopic Characterization
NMR provides detailed information about the molecular structure. Predicted chemical shifts are based on the analysis of related structures such as 4-tert-butylaniline and other substituted nitroanilines. [12][13][14]
-
¹H NMR (Proton NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Signals:
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~4.0-5.5 ppm (broad singlet, 2H): The two protons of the amino (-NH₂) group. The chemical shift can vary significantly based on solvent and concentration.
-
~6.8-7.5 ppm (multiplet, 3H): Three protons on the aromatic ring. The substitution pattern will result in a complex splitting pattern (likely an ABX system or similar), with distinct signals for the protons ortho and meta to the amino group. The proton adjacent to the nitro group will be the most downfield.
-
-
-
¹³C NMR (Carbon NMR)
-
Expected Signals:
-
~31 ppm: Methyl carbons of the tert-butyl group.
-
~35 ppm: Quaternary carbon of the tert-butyl group.
-
~110-155 ppm: Six distinct signals for the aromatic carbons, with carbons attached to the nitro and amino groups being the most deshielded.
-
-
IR spectroscopy is used to identify the presence of key functional groups.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
-
Expected Characteristic Peaks: [15][16][17] * 3500-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary amine.
-
2960-2870 cm⁻¹ (strong): C-H stretching of the tert-butyl group.
-
~1620 cm⁻¹: N-H bending (scissoring) vibration.
-
~1530 cm⁻¹ (strong): Asymmetric NO₂ stretching.
-
~1350 cm⁻¹ (strong): Symmetric NO₂ stretching.
-
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Expected Results:
-
Molecular Ion Peak (M⁺): At m/z = 194.11 (for EI) or [M+H]⁺ at m/z = 195.11 (for ESI). [7] * Key Fragments: Common fragmentation would involve the loss of a methyl group ([M-15]⁺), resulting in a peak at m/z ~179, or the loss of the entire nitro group ([M-46]⁺) at m/z ~148.
-
Caption: A typical analytical workflow for compound validation.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also cause an allergic skin reaction. [3]A full review of the Safety Data Sheet (SDS) is mandatory before handling. [18]* Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood. [18]* Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere. [5]
Conclusion
This compound is a valuable chemical intermediate with a precise molecular weight of 194.23 g/mol . This guide provides a comprehensive framework for its synthesis and analytical validation, empowering researchers with the necessary technical details for its effective use. The provided protocols for HPLC and various spectroscopic methods serve as a robust starting point for quality control and structural confirmation. Adherence to strict safety protocols is paramount when handling this compound.
References
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2011).
- Experiment 4: TLC and HPLC of Nitroanilines. Scribd. [Link]
- Liu, Y., He, L., Wang, M. M., Cao, Y., He, H. Y., & Fan, K. N. (2012). Electronic Supplementary Information. Royal Society of Chemistry. [Link]
- 4-(tert-butyl)-3-nitroaniline (C10H14N2O2). PubChemLite. [Link]
- Specifications of this compound. Capot Chemical. [Link]
- 4-(Tert-butyl)-3-nitroaniline | C10H14N2O2 | CID 316163. PubChem. [Link]
- Synthesis method of substituted nitroaniline.
- FT-IR spectra of p-nitroaniline (a) control and (b) treated.
- Aniline, n-tert-butyl-4-tert-butyl-. NIST WebBook. [Link]
- MSDS of this compound. (2018). Capot Chemical. [Link]
- Nitroaniline: Common isomers, structure, synthesis and applic
- 3-Nitroaniline. Wikipedia. [Link]
- Supplier CAS No 31951-12-9. BuyersGuideChem. [Link]
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"spectroscopic data of 4-tert-butyl-3-nitroaniline"
An In-Depth Technical Guide to the Spectroscopic Profile of 4-tert-Butyl-3-nitroaniline
This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (C₁₀H₁₄N₂O₂; Molar Mass: 194.23 g/mol ).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the identification and characterization of this molecule. In the absence of extensively published experimental spectra, this guide leverages foundational knowledge of functional group analysis and substituent effects to predict the compound's signature in key analytical techniques.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic compound featuring a benzene ring substituted with an amino group, a nitro group, and a bulky tert-butyl group. The relative positions of these groups—particularly the electron-donating amino group and the electron-withdrawing nitro group—create a unique electronic environment that profoundly influences the molecule's spectroscopic signature. The sterically demanding tert-butyl group further impacts the conformation and reactivity of the compound.
A thorough spectroscopic analysis is essential for confirming the identity, purity, and structure of synthesized this compound. This guide will explore the predicted data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides critical information about the functional groups present in a molecule. For this compound, the key diagnostic peaks arise from the primary amine (N-H), the nitro group (N-O), the tert-butyl group (C-H), and the aromatic ring.
Interpretation of Key Vibrational Frequencies:
-
N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3500-3300 cm⁻¹ region.[3][4][5] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.[4][5]
-
C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹.
-
N-O Stretching: The nitro group is characterized by two strong and easily identifiable stretching vibrations.[6][7] The asymmetric N-O stretch is expected in the 1550-1475 cm⁻¹ range, and the symmetric stretch appears between 1360-1290 cm⁻¹.[7][8]
-
N-H Bending: The scissoring vibration of the primary amine (N-H bend) typically appears in the 1650-1580 cm⁻¹ region.[4][5] This peak can sometimes be obscured by or overlap with aromatic ring vibrations.
-
Aromatic C=C Stretching: The benzene ring will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The stretching vibration for the C-N bond in aromatic amines is typically a strong band found in the 1335-1250 cm⁻¹ range.[4][9]
Predicted IR Data Summary
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric Stretch | ~3450 | Medium |
| N-H Symmetric Stretch | ~3360 | Medium |
| Aromatic C-H Stretch | ~3100-3000 | Weak-Medium |
| Aliphatic C-H Stretch | ~2960-2870 | Strong |
| N-H Bend (Scissoring) | ~1620 | Medium-Strong |
| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | Variable |
| NO₂ Asymmetric Stretch | ~1530 | Strong |
| NO₂ Symmetric Stretch | ~1350 | Strong |
| Aromatic C-N Stretch | ~1280 | Strong |
| Aromatic C-H Out-of-Plane Bends | ~900-675 | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to identify and label the key absorption peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical environment of each proton (¹H) and carbon (¹³C) atom determines its resonance frequency (chemical shift).
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the three aromatic protons, the two amine protons, and the nine equivalent protons of the tert-butyl group.
Interpretation of Predicted ¹H NMR Spectrum:
-
Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift can vary significantly (predicted here around 4.0-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and will produce a sharp singlet at approximately 1.3-1.5 ppm.[10] This upfield shift is characteristic of aliphatic protons shielded from the aromatic ring current.
-
Aromatic Protons (-C₆H₃): The three protons on the benzene ring are in different chemical environments and will appear as distinct signals in the aromatic region (6.5-8.0 ppm).
-
The proton at the C2 position, ortho to the nitro group and meta to the amine, is expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent NO₂ group. It will likely appear as a doublet.
-
The proton at the C6 position, ortho to the amine and meta to the nitro group, will be shifted upfield relative to benzene due to the electron-donating nature of the NH₂ group.[11] It is expected to appear as a doublet.
-
The proton at the C5 position, meta to the amine and ortho to the tert-butyl group, will experience a complex combination of effects. It is expected to appear as a doublet of doublets.
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH ₃)₃ | ~1.4 | Singlet (s) | 9H |
| -NH ₂ | ~4.5 | Broad Singlet (br s) | 2H |
| Aromatic H -5 | ~6.8 | Doublet of Doublets (dd) | 1H |
| Aromatic H -6 | ~7.1 | Doublet (d) | 1H |
| Aromatic H -2 | ~7.6 | Doublet (d) | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Interpretation of Predicted ¹³C NMR Spectrum:
-
Tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group will appear upfield around 30-32 ppm. The quaternary carbon of this group will be found slightly further downfield, around 35 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts.
-
C1 (C-NH₂): This carbon is attached to the electron-donating amino group and is expected to be shielded, but its shift is influenced by the adjacent nitro-substituted carbon.
-
C3 (C-NO₂): The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield.
-
C4 (C-tBu): The ipso-carbon attached to the tert-butyl group will also be deshielded.
-
The remaining carbons (C2, C5, C6) will have shifts determined by their positions relative to the three substituents. In substituted anilines, the chemical shifts of ring carbons are sensitive to the electronic properties of the substituents.[12][13]
-
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(C H₃)₃ | ~31 |
| -C (CH₃)₃ | ~35 |
| Aromatic C5 | ~115 |
| Aromatic C6 | ~118 |
| Aromatic C2 | ~125 |
| Aromatic C4 | ~145 |
| Aromatic C1 | ~148 |
| Aromatic C3 | ~150 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting points.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A proton-decoupled sequence is used to simplify the spectrum to singlets for each carbon.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phase-corrected, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. For this compound (MW = 194.23), the molecular ion peak is a key identifier.
Interpretation of Predicted Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 194. This corresponds to the intact molecule having lost one electron.
-
Key Fragmentation Pathways: Aromatic nitro compounds and alkyl-substituted benzenes exhibit characteristic fragmentation patterns.[14]
-
Loss of a Methyl Group ([M-15]⁺): A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a prominent peak at m/z = 179.
-
Loss of a Nitro Group ([M-46]⁺): The C-NO₂ bond can cleave, leading to the loss of a nitro radical (•NO₂) and a fragment at m/z = 148. The fragmentation of p-nitroaniline often involves the loss of the nitro group.[15]
-
Loss of Nitric Oxide ([M-30]⁺): Rearrangement followed by the loss of nitric oxide (•NO) is also a common pathway for aromatic nitro compounds, which would yield a peak at m/z = 164.
-
Predicted Mass Spectrometry Data Summary
| m/z | Proposed Fragment Identity |
|---|---|
| 194 | [M]⁺• (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 164 | [M - NO]⁺ |
| 148 | [M - NO₂]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Integrated Spectroscopic Workflow
The characterization of a novel or synthesized compound is a multi-step process where each analytical technique provides complementary information.
Caption: General workflow for spectroscopic characterization.
Safety and Handling
While comprehensive toxicological data for this compound is not widely available, compounds of this class (nitroanilines) should be handled with care.[16] Many nitroaromatic compounds and anilines are toxic and may cause irritation upon contact.[17][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency procedures.[16][17][20]
Conclusion
The spectroscopic profile of this compound is dictated by the interplay of its amino, nitro, and tert-butyl functional groups. This guide provides a detailed predictive framework for its analysis. The IR spectrum is distinguished by strong absorptions for the N-H and N-O stretches. The ¹H and ¹³C NMR spectra are characterized by the distinct electronic and steric environments of the aromatic ring, leading to a predictable pattern of chemical shifts. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways involving the loss of methyl and nitro moieties. Together, these techniques provide a robust and self-validating system for the unequivocal identification of this compound.
References
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- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
- Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- B. C. Smith. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- [Influence of solvents on IR spectrum of aromatic amines]. (n.d.). PubMed.
- Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. (2015, July). PubMed.
- Nitro Groups. (n.d.). University of Colorado Boulder.
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2015, August 6). ResearchGate.
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- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI.
- IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. (n.d.). ResearchGate.
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- Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. (n.d.). Journal of the American Chemical Society.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-tert-butyl-3-nitroaniline
Abstract
This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-tert-butyl-3-nitroaniline. In the absence of direct experimental data in publicly available literature, this document serves as a robust predictive framework for researchers, scientists, and professionals in drug development. By leveraging established principles of NMR spectroscopy and drawing parallels with analogous substituted anilines and nitroaromatics, we will deconstruct the anticipated chemical shifts, coupling patterns, and integration values. This guide is designed to be a foundational resource for the synthesis, characterization, and quality control of this and structurally related compounds.
Introduction: The Structural and Spectroscopic Significance of this compound
This compound is an interesting aromatic compound that features a unique substitution pattern on a benzene ring: a bulky, electron-donating tert-butyl group, a strongly electron-donating amino group, and a powerful electron-withdrawing nitro group. The interplay of these substituents' electronic and steric effects creates a distinct electronic environment for each proton on the aromatic ring, making ¹H NMR spectroscopy an invaluable tool for its structural elucidation. The precise chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern and provide insights into the electronic distribution within the molecule.
This guide will first predict the ¹H NMR spectrum of this compound by dissecting the influence of each substituent. Subsequently, a detailed, step-by-step experimental protocol for acquiring a high-quality spectrum is provided. Finally, a thorough interpretation of the predicted spectrum will be presented, grounded in authoritative spectroscopic principles.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the tert-butyl group, the amino group, and the three aromatic protons. The chemical environment of each of these protons is uniquely influenced by the neighboring functional groups.
Molecular Structure and Proton Designations
To facilitate the discussion, the protons in this compound are designated as follows:
Caption: Molecular structure of this compound with proton designations.
Predicted Chemical Shifts, Multiplicities, and Integration
The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Justification |
| HtBu | ~ 1.3 - 1.5 | Singlet (s) | 9H | Protons of the tert-butyl group are equivalent and do not couple with other protons. Their chemical shift is in the typical aliphatic region. |
| HNH2 | ~ 4.0 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly with concentration and solvent.[1] They often appear as a broad signal due to quadrupole broadening and exchange. |
| Ha | ~ 7.2 - 7.4 | Doublet of doublets (dd) | 1H | This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro group, leading to an intermediate chemical shift. It will be split by both Hb (meta coupling) and Hc (ortho coupling). |
| Hb | ~ 6.8 - 7.0 | Doublet (d) | 1H | This proton is ortho to the electron-donating amino group and para to the electron-withdrawing nitro group, resulting in a relatively upfield shift. It will be split by Ha (meta coupling). |
| Hc | ~ 7.8 - 8.0 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift.[2] It will be split by Ha (ortho coupling). |
Theoretical Basis for Spectral Predictions
The predicted ¹H NMR spectrum is a composite of the electronic effects exerted by the substituents on the aromatic ring.
-
Amino Group (-NH₂): As a strong electron-donating group through resonance, the amino group increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density leads to a shielding effect, causing the corresponding protons to resonate at a lower chemical shift (upfield).
-
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, both through induction and resonance.[3] It significantly decreases the electron density of the aromatic ring, especially at the ortho and para positions. This deshielding effect results in a downfield shift (higher chemical shift) for the nearby protons.[4] Protons ortho to a nitro group are often found at a significantly downfield chemical shift.[1]
-
tert-Butyl Group (-C(CH₃)₃): This alkyl group is a weak electron-donating group through induction. Its primary influence in this context is steric.
The interplay of these effects dictates the final chemical shifts of the aromatic protons Ha, Hb, and Hc.
Caption: Logical relationship of substituent effects on the predicted ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
4.1. Materials and Instrumentation
-
Sample: this compound (5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher)
4.2. Sample Preparation
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
If the solvent does not contain an internal standard, add a small drop of TMS.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
4.3. Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans. For a dilute sample, a higher number of scans may be necessary to improve the signal-to-noise ratio.
-
Acquire the ¹H NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
Caption: Experimental workflow for acquiring the ¹H NMR spectrum.
Conclusion
References
- Barlin, G. B., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(12), 3041–3048. [Link]
- Schaefer, T. (1963). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry, 41(8), 1877–1884. [Link]
- Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary.
- Brownlee, R. T. C., & Topsom, R. D. (1965). Proton magnetic resonance in aromatic nitro compounds. Spectrochimica Acta, 21(3), 485–490. [Link]
- Reich, H. J. (n.d.). 5-HMR-2 Chemical Shift. Organic Chemistry Data.
- Contreras, R. H., Turi, L., & De Kowalewski, D. G. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744–747. [Link]
- Walter, W., & Ruess, K. P. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron Letters, 12(40), 3789–3792. [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]
- Scribd. (n.d.). O-Nitroaniline 1H NMR.
- University of Manitoba. (n.d.). Spectroscopy Tutorial: Nitro Groups.
- Synocule Research Labs. (2023, February 26). 4-(tert-butyl)-3-nitroaniline.
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An In-Depth Technical Guide to the FTIR Analysis of 4-tert-butyl-3-nitroaniline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-tert-butyl-3-nitroaniline. As a molecule incorporating a sterically significant tert-butyl group, an electron-withdrawing nitro group, and an electron-donating amino group on an aromatic scaffold, its vibrational characteristics offer a rich case study for the application of FTIR in molecular characterization. This document moves beyond a simple recitation of procedures to offer an in-depth rationale for methodological choices, a detailed experimental protocol grounded in authoritative standards, and a thorough interpretation of the molecule's infrared spectrum. The content herein is designed to equip researchers with both the practical steps and the theoretical understanding necessary to perform and interpret the FTIR analysis of this and structurally related compounds with confidence and scientific rigor.
Introduction: The Rationale for Vibrational Spectroscopy
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound (C₁₀H₁₄N₂O₂) presents a unique molecular architecture where steric and electronic effects are in delicate balance. The tert-butyl group, with its significant steric bulk, influences the planarity and bond angles of the benzene ring, while the ortho-nitro and para-amino substituents create a distinct electronic environment that directly impacts the vibrational energies of the molecule's constituent bonds.
FTIR spectroscopy is an exceptionally powerful and non-destructive analytical technique for probing these molecular features. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking, etc.), we can generate a unique spectral "fingerprint" of the compound. Each peak in the FTIR spectrum corresponds to a specific vibrational mode, and its position (wavenumber), intensity, and shape provide invaluable information about the functional groups present and their chemical environment. This guide will dissect the FTIR analysis of this compound, from first principles to final interpretation.
Foundational Principles: Choosing the Appropriate Analytical Path
The integrity of an FTIR spectrum is fundamentally dependent on the chosen sample preparation and data acquisition methods. The selection is not arbitrary but is dictated by the physical state of the analyte and the analytical objective. For a crystalline solid like this compound, two primary methods are prevalent: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Causality in Method Selection: KBr Pellets vs. ATR
The choice between KBr and ATR is a critical decision point, balancing the need for spectral quality against the demand for speed and convenience.
-
Potassium Bromide (KBr) Pellet Method: This is a classic transmission technique. The sample is finely ground and intimately mixed with dry, infrared-transparent KBr powder, then pressed under high pressure to form a translucent pellet. The IR beam passes directly through the pellet.
-
Expertise & Experience Insight: The KBr method is often considered the "gold standard" for generating high-fidelity transmission spectra ideal for creating reference libraries or performing quantitative analysis that adheres closely to the Beer-Lambert Law.[1] The longer effective pathlength of the sample within the pellet can lead to higher sensitivity, which is particularly advantageous for detecting trace components or impurities.[2] However, this method is labor-intensive, requires considerable skill to prepare a high-quality, non-scattering pellet, and is highly susceptible to moisture contamination, which introduces broad O-H absorption bands in the 3400 cm⁻¹ region.[2]
-
-
Attenuated Total Reflectance (ATR) Method: ATR is a surface-sensitive reflectance technique. The sample is pressed into firm contact with a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is directed into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample at the points of contact.
-
Expertise & Experience Insight: ATR's primary advantage is its speed and simplicity, requiring virtually no sample preparation.[3] This makes it ideal for high-throughput screening and routine quality control. For quantitative work, ATR can be superior due to its highly reproducible and constant path length.[3] However, it is a surface technique, which may not be representative of the bulk material if the sample is heterogeneous. Furthermore, spectral features can differ slightly from transmission spectra; peaks, particularly those with high absorbance, may be shifted to lower wavenumbers.[1]
-
Authoritative Grounding: For the purpose of generating a high-quality reference spectrum for this compound, the KBr pellet method is recommended. This choice prioritizes spectral fidelity and detail over throughput, aligning with the goal of a comprehensive characterization.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure reproducibility and accuracy, adhering to the principles outlined in standard practices such as ASTM E1252 (Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis) and ASTM E168 (Standard Practices for General Techniques of Infrared Quantitative Analysis).[4][5]
Materials and Instrumentation
-
Analyte: this compound (Purity ≥97%)
-
Matrix: FTIR-grade Potassium Bromide (KBr), desiccated
-
Equipment:
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Analytical balance
-
Step-by-Step Methodology for KBr Pellet Preparation
-
Drying: Gently heat the KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Store in a desiccator until use. This step is critical to prevent interfering O-H bands in the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding & Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. Incomplete grinding leads to scattering of the IR beam and a poor-quality spectrum.
-
Pellet Pressing: Transfer a portion of the mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. A vacuum port on the die can be used to remove entrapped air, resulting in a more transparent pellet.
-
Pellet Inspection: Carefully remove the die and extract the pellet. A high-quality pellet should be thin, transparent, or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the atmospheric water and carbon dioxide, which will be subtracted from the sample spectrum.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Workflow Diagram
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the primary aromatic amine, the aromatic nitro group, the tert-butyl group, and the substituted benzene ring. The following interpretation is based on established group frequency correlations and data from structurally similar molecules.
Predicted FTIR Absorption Bands
The following table summarizes the expected key absorption bands, their origins, and their characteristic appearances.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & In-Depth Insights |
| 3480 - 3440 | Medium | N-H Asymmetric Stretch | Primary aromatic amines typically show two distinct N-H stretching bands. The asymmetric stretch occurs at a higher frequency.[6] |
| 3390 - 3350 | Medium | N-H Symmetric Stretch | The symmetric stretch appears at a lower frequency than the asymmetric one. The presence of two sharp to medium peaks in this region is a hallmark of a primary amine (-NH₂).[6] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | The C(sp²)-H stretching vibrations of the benzene ring characteristically appear above 3000 cm⁻¹.[3] |
| 2980 - 2950 | Strong | tert-Butyl C-H Asymmetric Stretch | The multiple methyl groups of the tert-butyl substituent give rise to strong absorptions from C(sp³)-H stretching, which occur below 3000 cm⁻¹. |
| 2880 - 2860 | Medium | tert-Butyl C-H Symmetric Stretch | This band corresponds to the in-phase stretching of the C-H bonds within the methyl groups. |
| 1630 - 1600 | Strong | N-H Bending (Scissoring) | This strong absorption is due to the scissoring motion of the -NH₂ group and is characteristic of primary amines. It can sometimes overlap with the aromatic C=C stretching bands.[6] |
| 1590 - 1570 | Medium-Strong | Aromatic C=C Stretch | The stretching vibrations within the benzene ring typically produce a set of bands in this region. |
| 1530 - 1500 | Very Strong | NO₂ Asymmetric Stretch | This is one of the most characteristic and intense bands in the spectrum. The strong electron-withdrawing nature of the nitro group leads to a highly polar N-O bond, resulting in a very strong IR absorption.[3] |
| 1470 - 1450 | Medium | tert-Butyl C-H Asymmetric Bending | This corresponds to the asymmetric deformation or "umbrella" mode of the methyl groups. |
| 1390 - 1360 | Strong | tert-Butyl C-H Symmetric Bending | A characteristic doublet is often observed for the tert-butyl group, with a strong peak around 1370 cm⁻¹ and a slightly weaker one near 1390 cm⁻¹. This is a key identifier for this substituent. |
| 1350 - 1320 | Very Strong | NO₂ Symmetric Stretch | The second characteristic band for the nitro group, also very intense, appears at a lower frequency than the asymmetric stretch.[3] |
| 1300 - 1250 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the amino nitrogen typically appears as a strong band in this region for aromatic amines.[6] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | The position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region. |
Logical Relationships in Spectral Analysis
The interpretation of an FTIR spectrum is a deductive process, where different regions of the spectrum provide complementary information to build a complete picture of the molecular structure.
Caption: Logical workflow for deducing molecular structure from key FTIR spectral regions.
Conclusion
The FTIR analysis of this compound serves as an exemplary case for the application of vibrational spectroscopy in detailed molecular characterization. Through a methodical approach grounded in authoritative standards and a deep understanding of the causality behind experimental choices, a rich and informative spectrum can be obtained. The key to a successful analysis lies not only in the precise execution of the experimental protocol but also in the systematic interpretation of the resulting data. The presence of the primary amine is unequivocally confirmed by the characteristic N-H stretching and bending vibrations. The nitro group is identified by its two exceptionally strong asymmetric and symmetric stretching bands, while the tert-butyl group is revealed through its strong C-H stretching and distinctive symmetric bending doublet. Finally, the aromatic core and its substitution pattern are confirmed by the C(sp²)-H stretching and out-of-plane bending modes. This guide provides the foundational knowledge for researchers to confidently apply FTIR spectroscopy as a robust tool in the identification and quality control of complex organic molecules.
References
- Scribd. (n.d.). Spec IR Table For Common Chemical Symbols.
- ASTM E1252-98(2018). (2018). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International.
- Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?.
- Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168.
- University of California, Riverside. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (2014). Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?.
- Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method.
- Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252.
- ASTM International. (2013). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis.
- analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy.
Sources
Mass Spectrometric Analysis of 4-tert-butyl-3-nitroaniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-tert-butyl-3-nitroaniline (C₁₀H₁₄N₂O₂), a substituted aromatic amine of interest in pharmaceutical development and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into the principles of analysis, expected fragmentation patterns, and practical experimental considerations.
Introduction to the Analyte and Mass Spectrometry
This compound is an aromatic compound featuring an aniline ring substituted with a bulky tert-butyl group and an electron-withdrawing nitro group. Its molecular weight is 194.23 g/mol .[1][2] Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification and characterization in various matrices.
The choice of ionization technique is paramount in the analysis of this molecule. Electron Impact (EI) ionization, a hard ionization technique, is well-suited for inducing extensive fragmentation, which is invaluable for structural elucidation. In contrast, soft ionization techniques like Electrospray Ionization (ESI) are more likely to produce a prominent protonated molecule, [M+H]⁺, which is useful for molecular weight confirmation, particularly when coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure robust and reproducible analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra. A typical protocol would involve:
-
Solution Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL to create a stock solution.
-
Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL in the same solvent. For ESI-MS, the working solution may need to be further diluted and mixed with a solvent system compatible with the mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For less volatile samples or when soft ionization is preferred, LC-MS with ESI is the method of choice.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-400.
-
Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with nitrogen as the collision gas. Collision energy can be ramped to observe different fragmentation pathways.
-
Fragmentation Analysis: Unraveling the Molecular Structure
The fragmentation of this compound is influenced by the interplay of its three key functional groups: the tert-butyl group, the nitro group, and the aniline moiety.
Electron Impact (EI) Fragmentation Pathway
Under EI conditions, the molecular ion (M⁺˙) at m/z 194 will be formed. The subsequent fragmentation is predicted to follow several key pathways:
-
Loss of a Methyl Radical: The most characteristic fragmentation of a tert-butyl group on an aromatic ring is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.[4][5] This will result in a prominent peak at m/z 179 . This is often the base peak in the spectrum of tert-butyl substituted aromatics.
-
Loss of the Nitro Group: The nitro group can be lost as a neutral NO₂ radical, leading to a fragment at m/z 148 .
-
Loss of Nitric Oxide: A common fragmentation pathway for aromatic nitro compounds is the loss of nitric oxide (NO), which would produce a fragment at m/z 164 .[6]
-
Ortho Effect: The proximity of the amino and nitro groups may lead to an "ortho effect," where intramolecular hydrogen transfer from the amino group to the nitro group can occur, followed by the loss of a hydroxyl radical (•OH), yielding a fragment at m/z 177 .[1][7]
-
Further Fragmentation: The initial fragments can undergo further fragmentation. For example, the m/z 179 ion ([M-CH₃]⁺) could subsequently lose the nitro group to give a fragment at m/z 133 .
Below is a diagram illustrating the predicted EI fragmentation workflow.
Caption: Predicted Electron Impact (EI) fragmentation workflow for this compound.
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation
In positive mode ESI, this compound will readily form the protonated molecule, [M+H]⁺, at m/z 195 . Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
-
Loss of Ammonia: A common fragmentation pathway for protonated anilines is the loss of a neutral ammonia molecule (NH₃), which would result in a fragment at m/z 178 .[8]
-
Loss of Water: Due to the ortho-nitro group, a protonated nitro group can act as a gas-phase electrophile, potentially leading to cyclization and subsequent loss of a water molecule (H₂O), giving a fragment at m/z 177 .[9]
-
Loss of Isobutene: The protonated tert-butyl group can be eliminated as a neutral isobutene molecule (C₄H₈), resulting in a fragment at m/z 139 .
The following diagram illustrates the predicted ESI-MS/MS fragmentation workflow.
Caption: Predicted ESI-MS/MS fragmentation workflow for protonated this compound.
Data Presentation and Interpretation
The following table summarizes the predicted key fragment ions for this compound under both EI and ESI-MS/MS conditions.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Mechanistic Rationale |
| EI | 194 | 179 | •CH₃ | Loss of a methyl radical from the tert-butyl group. |
| 148 | •NO₂ | Loss of the nitro group. | ||
| 164 | NO | Loss of nitric oxide. | ||
| 177 | •OH | Ortho effect leading to hydroxyl radical loss. | ||
| 133 | •CH₃, •NO₂ | Sequential loss of methyl and nitro radicals. | ||
| ESI-MS/MS | 195 | 178 | NH₃ | Loss of ammonia from the protonated amine. |
| 177 | H₂O | Intramolecular cyclization and water loss. | ||
| 139 | C₄H₈ | Loss of isobutene from the tert-butyl group. |
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. Electron Impact ionization is expected to produce a rich fragmentation pattern, with the characteristic loss of a methyl radical from the tert-butyl group being a dominant feature. Electrospray ionization coupled with tandem mass spectrometry offers a complementary approach, with the protonated molecule undergoing predictable losses of small neutral molecules. By understanding these fragmentation pathways, researchers can confidently identify and characterize this compound in complex mixtures, supporting advancements in drug development and chemical synthesis.
References
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- Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]
- ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c)
- American Chemical Society Publications.
- American Chemical Society Publications.
- Moolayil, J. T., George, M., Srinivas, R., Giblin, D., Russell, A., & Gross, M. L. (2012). Protonated nitro group as a gas-phase electrophile: experimental and theoretical study of the cyclization of o-nitrodiphenyl ethers, amines, and sulfides. Journal of the American Society for Mass Spectrometry, 23(1), 119–129. [Link]
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- ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]
- Taylor & Francis Online. Electron Impact Mass Spectra of Some Substituted C-Phenyl N-tert-Butyl Nitrones (PBN's). [Link]
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- Semantic Scholar.
- Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. [Link]
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- ResearchGate. ESI response of aniline and 4-aminopyridine in presence of different,... [Link]
- ResearchGate.
- Wikipedia. Ortho effect. [Link]
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- Agilent. Substituted Anilines. [Link]
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An In-depth Technical Guide to the Solubility of 4-tert-butyl-3-nitroaniline in Organic Solvents
Abstract
Introduction: The Physicochemical Landscape of 4-tert-butyl-3-nitroaniline
This compound is an aromatic amine characterized by a unique combination of functional groups that dictate its solubility behavior. The bulky nonpolar tert-butyl group, the polar, electron-withdrawing nitro group, and the hydrogen-bonding capable amino group create a molecule with a nuanced polarity profile. Understanding these structural contributions is fundamental to predicting its interaction with various organic solvents.
Key Physicochemical Properties:
-
Hydrogen Bond Donors: 1 (from the amino group)[6]
-
Hydrogen Bond Acceptors: 3 (from the nitro and amino groups)[6]
The positive XlogP value suggests a preference for lipophilic environments, while the presence of hydrogen bond donors and acceptors indicates that the molecule can engage in specific interactions with protic and polar aprotic solvents. The bulky tert-butyl group can also introduce steric effects that influence how the molecule packs in a crystal lattice and interacts with solvent molecules.[9]
Experimental Determination of Solubility
A precise and reproducible methodology is critical for obtaining reliable solubility data. The isothermal equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[10]
Experimental Workflow: Isothermal Shake-Flask Method
The following protocol outlines the steps for determining the equilibrium solubility of this compound.
Diagram of the Experimental Workflow:
Caption: Workflow for solubility determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached. The required time may vary and should be determined empirically.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to rest at the constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant. To ensure no solid particulates are transferred, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Alternatively, centrifugation can be used to separate the solid phase before collecting the supernatant.
-
-
Quantitative Analysis:
-
The concentration of this compound in the saturated supernatant is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, as nitroanilines have strong chromophores.[11]
-
Method:
-
Develop an HPLC method capable of resolving the analyte from any potential impurities.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Analyze the filtered supernatant from the saturated solution under the same conditions.
-
Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
-
-
-
Data Reporting:
-
Express solubility in multiple units for versatility: mole fraction (x), mass fraction (w), and molarity (mol/L).
-
Perform each measurement in triplicate at each temperature to ensure reproducibility and report the mean and standard deviation.
-
Thermodynamic Modeling of Solubility Data
Thermodynamic models are essential for correlating experimental solubility data with temperature, which allows for interpolation and provides insight into the dissolution process.
Modified Apelblat Equation
The semi-empirical modified Apelblat equation is widely used to correlate solubility with temperature due to its simplicity and accuracy.[2][4][12][13][14][15]
The equation is expressed as: ln x = A + B/T + C ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A, B, and C are empirical parameters obtained by fitting the model to the experimental data. Parameter B relates to the enthalpy of solution, while A and C are constants that adjust for the effect of temperature on the activity coefficient.
The van 't Hoff Equation
The van 't Hoff equation describes the temperature dependence of the equilibrium constant (in this case, the solubility) and can be used to determine the thermodynamic properties of the dissolution process.[10][16][17][18][19]
The linear form of the equation is: ln x = -ΔH°sol / (RT) + ΔS°sol / R
Where:
-
ΔH°sol is the standard enthalpy of solution.
-
ΔS°sol is the standard entropy of solution.
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
A plot of ln x versus 1/T should yield a straight line, from which the enthalpy and entropy of solution can be calculated from the slope (-ΔH°sol/R) and intercept (ΔS°sol/R), respectively.[18][19]
Interpreting Thermodynamic Parameters
The thermodynamic parameters derived from these models provide valuable insights into the dissolution process:
-
Enthalpy of Solution (ΔH°sol):
-
A positive value indicates an endothermic process, meaning that heat is absorbed during dissolution. In this case, solubility will increase with increasing temperature, which is typical for most solids dissolving in liquids.[3][16]
-
A negative value signifies an exothermic process, where heat is released, and solubility would decrease with increasing temperature.
-
-
Entropy of Solution (ΔS°sol):
-
A positive value indicates an increase in disorder as the solute dissolves, which is the expected outcome and a driving force for the dissolution process.
-
-
Gibbs Free Energy of Solution (ΔG°sol):
-
This can be calculated at a specific temperature using the Gibbs equation: ΔG°sol = ΔH°sol - TΔS°sol .
-
A negative value indicates a spontaneous dissolution process.
-
Logical Relationship of Thermodynamic Parameters:
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Introduction: Understanding the Molecule - 4-tert-butyl-3-nitroaniline
An In-depth Technical Guide to the Stability and Storage of 4-tert-butyl-3-nitroaniline
This compound, with the Chemical Abstracts Service (CAS) number 31951-12-9, is an aromatic amine characterized by a sterically hindering tert-butyl group and an electron-withdrawing nitro group on the aniline ring.[1][2][3][4] This unique substitution pattern dictates its chemical reactivity, physical properties, and, most critically for its application in research and development, its stability profile. The presence of the bulky tert-butyl group provides significant steric shielding, while the nitro group modifies the electronic character of the aromatic system and the basicity of the amino group.[5] This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines best practices for its storage and handling, and details robust methodologies for assessing its long-term viability.
Core Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into its stability.
| Property | Value | Source |
| CAS Number | 31951-12-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][3] |
| Molecular Weight | 194.23 g/mol | [1][2][3] |
| Synonyms | 3-nitro-4-tert-butylaniline | [2] |
| Appearance | Yellow solid (typical for nitroanilines) | [6] |
Part 1: The Chemical Stability Profile
The long-term integrity of this compound is contingent on its inherent stability under various environmental stressors. While a specific Safety Data Sheet (SDS) notes the compound is "Stable under recommended storage conditions," understanding the causality behind potential degradation is paramount for researchers.[1] The aniline and nitroaromatic functionalities are the primary sites of potential degradation.
Photostability: The Critical Role of Light
Aniline and its derivatives are known to darken upon exposure to air and light, a process often attributed to atmospheric oxidation.[7][8][9] For nitroaniline compounds, photodegradation is a significant concern. Exposure to ultraviolet (UV) or even bright artificial light can provide the energy needed to initiate degradative reactions, leading to the formation of impurities and a reduction in the compound's efficacy.[10][11]
Causality: The energy from photons can excite electrons within the aromatic system, making the molecule more susceptible to reactions, such as oxidation or rearrangement. This can lead to the formation of colored byproducts, which is a common visual indicator of degradation in many amine-containing compounds.[9] Therefore, protecting this compound from light is not merely a suggestion but a critical requirement to maintain its purity.[10]
Thermal Stability: The Impact of Heat
Nitroaromatic compounds can undergo thermal decomposition, although the presence of the nitro group can also confer a degree of chemical stability compared to unsubstituted aniline.[12] The primary thermal degradation pathways for nitroaromatics typically involve two competing mechanisms:
-
C-NO₂ Bond Homolysis: Cleavage of the bond between the aromatic ring and the nitro group.[13][14][15]
-
Nitro-Nitrite Isomerization: Rearrangement of the nitro group (NO₂) to a nitrite group (ONO), followed by rapid cleavage of the weak O-NO bond.[13][15][16]
These reactions are generally initiated at elevated temperatures.[13][17] While this compound is a solid at room temperature, prolonged exposure to heat, even below its melting point, can accelerate slow degradation reactions over time.[14]
Hydrolytic and Oxidative Stability
Hydrolytic Stability: Aniline itself is resistant to hydrolysis.[7][8] The chemical structure of this compound does not contain functional groups that are readily susceptible to hydrolysis under neutral pH conditions. However, it is crucial to avoid highly acidic or basic conditions during storage or in solution, as these could potentially catalyze degradation.
Oxidative Stability: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[18][19] However, the amino group (-NH₂) is susceptible to oxidation. Atmospheric oxygen can be a key factor, especially in the presence of light or metal ion catalysts.[9] This oxidation is a primary reason why many aniline derivatives discolor over time.[7][9] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to mitigate this pathway, particularly for long-term storage of analytical reference standards.[20]
Part 2: Potential Degradation Pathways
Understanding the potential chemical transformations this compound may undergo is key to developing effective stability-indicating analytical methods. The primary degradation routes stem from its nitro and amine functionalities.
Caption: Potential degradation pathways for this compound.
Part 3: Recommended Storage and Handling Protocols
Based on the chemical stability profile, a multi-faceted approach to storage is required to ensure the long-term integrity of this compound.
Core Storage Recommendations
The following table summarizes the recommended storage conditions, moving from general laboratory use to long-term archival.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 4°C or in a cool environment.[2] | Minimizes thermal degradation and slows down the rate of all potential chemical reactions. |
| Light | Protect from light. Store in amber vials or opaque containers.[2][21] | Prevents photodegradation, a primary pathway for aniline derivatives.[10][21][22] |
| Atmosphere | Tightly sealed container. [23][24] For long-term storage, consider purging with an inert gas (Nitrogen/Argon). | Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidation.[1][20] |
| Location | Store in a dry, well-ventilated place. [1][25] | Avoids moisture and ensures any potential vapors do not accumulate.[1] |
Incompatible Materials
To prevent hazardous reactions, this compound should be segregated from the following classes of chemicals:
Causality: The amino group is basic and will react vigorously with acids.[26] Strong oxidizers can react exothermically with the amine functionality, posing a significant safety hazard.
Handling Procedures
Given the compound's toxicological profile, safe handling is non-negotiable.[24][25]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[23][27]
-
Dispensing: When handling the solid, avoid creating dust.[1] For preparing solutions, do so in an appropriate container, minimizing exposure to light if the solution is to be stored.[11][21]
Part 4: Methodology for Stability Assessment
A self-validating system for assessing stability is crucial. This involves using a stability-indicating analytical method, which is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[20][28][29]
Experimental Workflow for Stability Testing
The following diagram outlines a comprehensive workflow for a stability study.
Caption: Workflow for a comprehensive stability assessment study.
Protocol: Forced Degradation Study
Forced degradation studies are essential to validate the stability-indicating nature of an HPLC method.[20] They create potential degradation products and ensure the analytical method can separate them from the parent compound.
Objective: To demonstrate the specificity of the analytical method in the presence of potential degradation products.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period. Neutralize before injection.[20]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C. Neutralize before injection.[20]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[20]
-
Thermal Degradation: Heat the solid compound at an elevated temperature below its melting point. Dissolve in solvent for analysis.[20]
-
Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.[20]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. A photodiode array (PDA) detector is highly recommended to check for peak purity and the spectral characteristics of any new peaks.[20]
Success Criterion: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main compound peak.[20]
Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to separate the parent compound from various degradation products with different polarities. |
| Detection | UV Detector (e.g., 254 nm or λmax) or PDA Detector | Nitroaromatic compounds are strongly UV-active. A PDA detector provides spectral data to aid in peak identification and purity assessment.[20] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Vol. | 10-20 µL | Standard volume for analytical injections. |
Conclusion
The chemical stability of this compound is governed by its susceptibility to light, heat, and atmospheric oxidation. Its long-term integrity is not a passive state but is actively maintained through meticulous control of its storage environment. By adhering to protocols that mitigate exposure to these stressors—specifically, by storing the compound in a cool, dark, dry, and tightly sealed environment—researchers can ensure its purity and reliability for scientific applications. The implementation of a robust stability testing program, centered around a validated stability-indicating HPLC method, provides the ultimate assurance of the material's quality over time.
References
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An In-Depth Technical Guide to the Synthesis of 4-tert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-tert-butyl-3-nitroaniline
This compound is a substituted aniline of significant interest in medicinal chemistry and materials science. The presence of the bulky tert-butyl group, a nitro functionality, and a primary amine on the aromatic ring provides a unique combination of steric and electronic properties. These features make it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and specialized polymers. The tert-butyl group can impart increased solubility in organic solvents and influence the conformation of the final products, while the nitro and amino groups offer versatile handles for a wide range of chemical transformations.
This in-depth guide provides a comprehensive overview of the core synthesis of this compound, focusing on a logical, multi-step approach that ensures high regioselectivity and yield. The narrative emphasizes the rationale behind each synthetic step, providing a robust framework for researchers in the field.
A Deliberate Pathway: The Three-Step Synthesis of this compound
The most reliable and regioselective synthesis of this compound from the readily available starting material, 4-tert-butylaniline, is a three-step process. This strategy is necessary to overcome the inherent challenges of direct nitration of anilines. Direct nitration of 4-tert-butylaniline would likely result in a mixture of products and significant oxidation of the amino group.[1] Therefore, a protection-nitration-deprotection sequence is the preferred and more controlled pathway.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Part 1: Protection of the Amino Group - Acetylation of 4-tert-butylaniline
The initial and crucial step is the protection of the highly reactive amino group of 4-tert-butylaniline. Acetylation converts the amino group into an acetamido group, which is less susceptible to oxidation and moderates its activating effect during the subsequent electrophilic aromatic substitution (nitration).[1][2] This ensures that the nitration occurs regioselectively on the aromatic ring rather than leading to unwanted side reactions.
Experimental Protocol: Acetylation of 4-tert-butylaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of aniline).
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours.[1]
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature and then pour it into ice-water.
-
The solid product, N-(4-tert-butylphenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.[1]
-
Causality Behind Experimental Choices:
-
Acetic Anhydride: A readily available and effective acetylating agent.
-
Glacial Acetic Acid: Serves as a solvent that is compatible with the reaction conditions.
-
Reflux: Provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Precipitation in Ice-Water: The product is insoluble in water, leading to its precipitation and easy separation from the water-soluble byproducts.
Part 2: Regioselective Nitration of N-(4-tert-butylphenyl)acetamide
With the amino group protected, the next step is the nitration of the aromatic ring. The acetamido group is an ortho-, para-director. Since the para-position is blocked by the bulky tert-butyl group, the incoming nitro group is directed to the ortho-position (position 3). The reaction is typically carried out at a low temperature to control the exothermic nature of the nitration and prevent the formation of dinitrated byproducts.[1]
Experimental Protocol: Nitration of N-(4-tert-butylphenyl)acetamide
-
Reaction Setup: In a flask cooled in an ice-salt bath (0-5 °C), dissolve the dried N-(4-tert-butylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.
-
Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the temperature below 10 °C.[1]
-
Reagent Addition: Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C.[1]
-
Reaction Conditions: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.[1]
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, N-(4-tert-butyl-3-nitrophenyl)acetamide, is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid and dry.
-
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to control the reaction rate, prevent over-nitration, and minimize oxidative side reactions.[1]
-
Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent.
-
Pouring onto Ice: This quenches the reaction and precipitates the product, which is insoluble in the aqueous acidic medium.
Part 3: Deprotection - Hydrolysis of the Acetamido Group
The final step is the removal of the protecting acetyl group to reveal the desired primary amine. This is typically achieved through acid-catalyzed hydrolysis.
Experimental Protocol: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the dried N-(4-tert-butyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.[1]
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.[1]
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.[1]
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: The amide bond is stable under neutral conditions but can be cleaved under acidic conditions with heating.
-
Ethanol: Helps to solubilize the starting material.
-
Neutralization: The final product, an aniline, is basic and will be protonated in the acidic reaction mixture. Neutralization deprotonates the anilinium salt, causing the free amine to precipitate.
Data Presentation: Physical and Chemical Properties
| Property | 4-tert-butylaniline (Starting Material) | This compound (Final Product) |
| Molecular Formula | C₁₀H₁₅N[3] | C₁₀H₁₄N₂O₂[4] |
| Molar Mass | 149.23 g/mol [3] | 194.23 g/mol [4] |
| CAS Number | 769-92-6[3] | 31951-12-9[4] |
| Appearance | Liquid[3] | Solid |
| Boiling Point | 90-93 °C / 3 mmHg[5] | Not readily available |
| Melting Point | 15-16 °C[5] | Not readily available |
| Density | 0.937 g/mL at 25 °C[5] | Not readily available |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction step.
-
Melting Point Analysis: A sharp melting point range indicates a pure compound.
-
Spectroscopy:
-
¹H NMR: To confirm the substitution pattern on the aromatic ring and the presence of the tert-butyl, amino, and aromatic protons.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
FT-IR: To detect the characteristic vibrational frequencies of the functional groups (N-H stretches of the amine, N-O stretches of the nitro group, and aromatic C-H and C=C bonds).
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
4-tert-butylaniline: Toxic and an irritant.
-
Acetic Anhydride: Corrosive and a lachrymator.
-
Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Nitration Reactions: Are highly exothermic and can run away if not properly controlled. Strict adherence to temperature control is essential.
-
Conclusion
The synthesis of this compound is a well-established and logical three-step process that relies on the fundamental principles of protecting groups and regioselective electrophilic aromatic substitution. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science. Careful attention to reaction conditions and safety protocols is paramount for a successful and safe synthesis.
References
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- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- Scientific Laboratory Supplies. 4-tert-Butylaniline, 99% | 209864-5G | SIGMA-ALDRICH.
- ResearchGate. Molecular structure of N-(4-nitrophenyl) acetamide Organic compound....
- Savinov, S. N., et al. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(19), 4434–4437.
- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
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- Organic Syntheses. o-NITROANILINE.
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- National Institutes of Health. N-(4-Methoxy-3-nitrophenyl)acetamide.
- ResearchGate. Deprotection of the tert-butyl ester of poly(n-butyl methacrylate-b-tert-butyl methacrylate) under flow conditions by heterogeneous catalysts leading to acidic diblock copolymers.
- ResearchGate. N-(4-hydroxy-3-nitrophenyl)acetamide | Request PDF.
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An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-tert-Butyl-3-nitroaniline
Abstract
4-tert-butyl-3-nitroaniline is an aromatic amine of significant interest in synthetic and medicinal chemistry. Its utility as a chemical intermediate is largely dictated by the reactivity of its primary amino group. This guide provides a comprehensive analysis of the electronic and steric factors governing the nucleophilicity and basicity of this amino group. We will delve into the mechanistic underpinnings of its key transformations—including acylation, diazotization, and cross-coupling reactions—and provide field-proven, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.
Core Principles: Understanding the Electronic and Steric Landscape
The reactivity of the amino group in this compound is a nuanced interplay between the electronic effects of its substituents and the steric environment of the molecule. Unlike simple aniline, where the amino group is a potent activating group[1], the functionality in this molecule is significantly modulated.
Electronic Deactivation by the Ortho-Nitro Group
The dominant electronic influence arises from the nitro group (-NO₂) positioned ortho to the amine. The nitro group is a powerful electron-withdrawing group, operating through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize the amino group's lone pair of electrons across the aromatic ring, as depicted in the resonance structures. This delocalization drastically reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to aniline.
In contrast, the tert-butyl group at the para position exerts a weak electron-donating effect through induction (+I), slightly increasing the electron density of the ring. However, this effect is overwhelmingly overshadowed by the deactivating power of the adjacent nitro group. Consequently, the amino group in this compound is significantly less basic than that of unsubstituted aniline[1][2].
Caption: Electronic factors governing amino group reactivity.
Steric Hindrance
Steric hindrance plays a critical role in modulating the accessibility of the amino group. The bulky tert-butyl group, while para to the amine, contributes to the overall steric profile of the molecule. More significantly, the adjacent ortho-nitro group provides substantial steric shielding, impeding the approach of bulky reagents to the nitrogen atom[3][4]. This steric congestion can decrease reaction rates and, in some cases, necessitate more forcing reaction conditions or specialized catalysts to achieve efficient transformation.
Key Synthetic Transformations of the Amino Group
The modulated reactivity of the amino group in this compound allows for a range of selective chemical transformations.
Acylation: Protection and Functionalization
Acylation of the amino group to form an amide is a fundamental reaction, often employed as a protection strategy to prevent oxidation or unwanted side reactions during subsequent electrophilic aromatic substitutions[5][6]. Due to the reduced nucleophilicity of the amine, acylation may require more reactive acylating agents or catalysts compared to simple anilines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water, which will cause the N-(4-tert-butyl-3-nitrophenyl)acetamide product to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral and then dry under vacuum.
Caption: Workflow for the protection of the amino group via acetylation.
Diazotization and Subsequent Reactions
Diazotization converts the primary amino group into a highly versatile diazonium salt intermediate. These salts are pivotal in syntheses, serving as precursors for a wide array of functional groups via reactions like the Sandmeyer or Schiemann reactions[7]. The reduced basicity of this compound necessitates careful control of acidity and temperature to ensure efficient formation of the diazonium salt and prevent premature decomposition[8].
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
-
Sandmeyer Coupling:
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr at 60-70 °C.
-
Cool the CuBr solution to room temperature.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract the product (1-bromo-4-tert-butyl-2-nitrobenzene) with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with aqueous sodium hydroxide and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 4-tert-Butyl-3-nitroaniline in Organic Synthesis
Introduction
4-tert-Butyl-3-nitroaniline is a substituted aromatic amine that serves as a versatile building block in modern organic synthesis. Its structure, featuring a sterically demanding tert-butyl group ortho to a nitro functionality and para to an amine, imparts unique reactivity and solubility characteristics. These attributes make it a valuable precursor for the synthesis of a diverse range of molecular architectures, from vibrant azo dyes to complex heterocyclic systems with potential applications in medicinal chemistry and materials science.
The presence of three key functional handles—the nucleophilic amino group, the electrophilically activatable aromatic ring, and the reducible nitro group—allows for a variety of subsequent chemical transformations. This guide provides an in-depth exploration of the utility of this compound, offering detailed protocols for its application in several key areas of organic synthesis.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 31951-12-9 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane. |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.58 (dd, J = 8.0, 2.2 Hz, 1H), 7.49 (t, J = 2.2 Hz, 1H), 7.27 (t, J = 8.0 Hz, 1H), 6.95 (dd, J = 8.0, 2.2 Hz, 1H), 4.00 (s, 2H), 1.35 (s, 9H). Note: This is a representative spectrum for a similar nitroaniline; actual shifts may vary.[1]
-
¹³C NMR (CDCl₃): δ 149.27, 147.49, 136.5, 129.94, 120.66, 113.15, 109.03, 34.5, 31.3. Note: This is a representative spectrum for a similar nitroaniline; actual shifts may vary.[1]
Application 1: Synthesis of Azo Dyes
Azo dyes represent the largest class of synthetic organic colorants, characterized by the R-N=N-R' functional group. The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent. This compound can serve as the amine component, leading to dyes with potentially unique shades and properties due to the electronic and steric influence of its substituents.
Reaction Workflow: Azo Dye Synthesis
Caption: Workflow for the synthesis of azo dyes from this compound.
Protocol 1: Proposed Synthesis of an Azo Dye from this compound and Phenol
This protocol describes the diazotization of this compound and its subsequent coupling with phenol to produce a substituted azo dye.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Phenol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Equipment:
-
Two beakers (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Glass stirring rod
-
pH paper
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.94 g (10 mmol) of this compound in 20 mL of deionized water and 2.5 mL of concentrated HCl. Stir until a fine suspension is formed.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting solution for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution, which should be used immediately in the next step.
Part B: Azo Coupling with Phenol
-
In a separate 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline phenol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Acidify the mixture to a pH of ~5 using dilute HCl. This will precipitate any remaining dye from the solution.
-
Collect the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold deionized water to remove any inorganic salts.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Safety Precautions:
-
Nitroanilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The diazotization reaction should be performed at low temperatures as diazonium salts can be explosive when dry and at elevated temperatures.
-
Handle concentrated acids and bases with care in a well-ventilated fume hood.
Application 2: Synthesis of Heterocyclic Compounds
This compound is an excellent starting material for the synthesis of substituted heterocyclic compounds, particularly benzimidazoles and phenazines. The key transformation is the reduction of the nitro group to an amine, which generates an in-situ or isolable ortho-phenylenediamine derivative. This diamine can then undergo cyclization reactions with various electrophiles.
Reaction Workflow: Heterocycle Synthesis
Caption: Synthetic pathways to benzimidazoles and phenazines from this compound.
Protocol 2: Reduction of this compound to 4-tert-Butyl-1,2-diaminobenzene
This protocol describes the catalytic hydrogenation of the nitro group to an amine, a crucial step in preparing the diamine intermediate.
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Equipment:
-
Parr hydrogenator or a flask equipped with a balloon of hydrogen
-
Magnetic stirrer and stir bar
-
Celite or filter paper
Procedure:
-
In a suitable reaction vessel, dissolve 1.94 g (10 mmol) of this compound in 50 mL of ethanol.
-
Carefully add 0.53 g of 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-tert-butyl-1,2-diaminobenzene. This product is often used in the next step without further purification.
Protocol 3: Synthesis of 2-Substituted 6-tert-Butylbenzimidazoles
This protocol outlines the condensation of 4-tert-butyl-1,2-diaminobenzene with an aldehyde to form a benzimidazole derivative. This method is advantageous as it allows for a wide variety of substituents at the 2-position.[2][3][4]
Materials:
-
4-tert-Butyl-1,2-diaminobenzene (1.0 eq, from Protocol 2)
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) or a similar mild oxidizing agent
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 1.64 g (10 mmol) of 4-tert-butyl-1,2-diaminobenzene in 30 mL of ethanol.
-
Add 1.05 g (10 mmol) of benzaldehyde (or an equivalent molar amount of another aldehyde).
-
Add 1.90 g (10 mmol) of sodium metabisulfite to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-phenyl-6-tert-butylbenzimidazole.
Protocol 4: Proposed Synthesis of a Substituted Phenazine
Phenazines can be synthesized through the oxidative condensation of ortho-phenylenediamines. This protocol provides a general method for the synthesis of a substituted phenazine from 4-tert-butyl-1,2-diaminobenzene.[5][6]
Materials:
-
4-tert-Butyl-1,2-diaminobenzene (2.0 eq, from Protocol 2)
-
Iron(III) chloride (FeCl₃) or another suitable oxidizing agent
-
Methanol or Acetic Acid
Procedure:
-
Dissolve 3.28 g (20 mmol) of 4-tert-butyl-1,2-diaminobenzene in 50 mL of methanol in a round-bottom flask.
-
In a separate flask, prepare a solution of 6.48 g (40 mmol) of iron(III) chloride in 20 mL of methanol.
-
Slowly add the FeCl₃ solution to the diamine solution at room temperature with stirring. A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into 200 mL of water and neutralize with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted phenazine.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The protocols provided herein demonstrate its utility in the creation of azo dyes and complex heterocyclic systems like benzimidazoles and phenazines. The strategic placement of its functional groups allows for a wide range of chemical manipulations, making it a key building block for researchers in dye chemistry, medicinal chemistry, and materials science. The provided protocols serve as a foundation for further exploration and development of novel synthetic methodologies and molecular targets.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ResearchGate. (n.d.). Scheme 1. Synthesis of phenazine derivatives.
- National Center for Biotechnology Information. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. PubMed Central.
- ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl....
- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67.
- RSC Publishing. (2023).
- Chandrasekera, G., et al. (2017). Synthesis and antitubercular activity of heterocycle substituted diphenyl ether derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 834-842.
- Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References.
- ResearchGate. (n.d.). Synthesis of tetracyclic phenazine derivatives 4 and 5.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-tert-Butyl-3-nitroaniline Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of the 4-tert-Butyl-3-nitroaniline Scaffold
The this compound core structure is a valuable building block in modern organic synthesis. Its unique substitution pattern—a sterically demanding tert-butyl group, a nucleophilic amine, and an electron-withdrawing nitro group—provides a versatile platform for the development of complex molecules. Derivatives of this scaffold are instrumental as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes and pigments.[1] The strategic placement of the functional groups allows for selective modifications, making it a sought-after intermediate for creating libraries of compounds in drug discovery programs.
This guide provides an in-depth exploration of the primary synthetic routes to this compound and its subsequent derivatization through modern cross-coupling methodologies. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern each transformation.
Part 1: Synthesis of the Core Scaffold: this compound
The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the nitration reaction on the 4-tert-butylaniline starting material. The powerful activating and ortho-, para- directing nature of the amine group, combined with its sensitivity to oxidation, necessitates a carefully controlled strategy. Direct nitration with strong mixed acids often leads to undesired side products and degradation.[2] Therefore, a protection-nitration-deprotection sequence is the most reliable and widely adopted approach.
Overall Synthetic Workflow
The logical flow for the synthesis involves three key stages: protecting the reactive aniline, performing the regioselective nitration, and finally deprotecting to reveal the target molecule.
Caption: Workflow for the synthesis of the core scaffold.
Protocol 1: Synthesis via Protection-Nitration-Deprotection
This protocol details the three-step synthesis starting from 4-tert-butylaniline.
Step 1A: Protection of the Amine (Acetylation)
-
Causality: The acetylation of the amine to form an acetamide is a critical step. It serves two purposes: (1) It protects the amine from oxidation by the nitrating agent, and (2) it moderates the activating effect of the nitrogen, reducing the likelihood of multiple nitrations. The resulting acetamido group is still an ortho-, para-director, guiding the incoming nitro group to the desired position.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-tert-Butylaniline | 1.0 | 149.23 | 10.0 g |
| Acetic Anhydride | 1.1 | 102.09 | 7.5 mL |
| Glacial Acetic Acid | - | - | 50 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-tert-butylaniline in 50 mL of glacial acetic acid.
-
Slowly add 7.5 mL of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to 50°C and maintain for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
After completion, pour the warm reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring.
-
The white precipitate of N-(4-tert-butylphenyl)acetamide will form. Collect the solid by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60°C. Expected yield: >95%.
Step 1B: Regioselective Nitration
-
Causality: With the amine protected, nitration can proceed safely. The acetamido group and the tert-butyl group both direct electrophiles to the same positions. Since the para position relative to the acetamide is blocked by the bulky tert-butyl group, nitration is sterically and electronically favored at the ortho position (C3). A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-(4-tert-butylphenyl)acetamide | 1.0 | 191.27 | 10.0 g |
| Sulfuric Acid (conc.) | - | - | 40 mL |
| Nitric Acid (70%) | 1.1 | - | 3.6 mL |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10.0 g of N-(4-tert-butylphenyl)acetamide to 40 mL of concentrated sulfuric acid while maintaining the temperature below 10°C in an ice bath. Stir until all the solid dissolves.
-
Cool the solution to 0-5°C.
-
Slowly add 3.6 mL of 70% nitric acid dropwise via the dropping funnel. Crucially, maintain the internal temperature below 5°C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 300 g of crushed ice. A yellow solid will precipitate.
-
Collect the solid by vacuum filtration and wash extensively with cold water until the washings are neutral.
-
Dry the crude N-(4-tert-butyl-3-nitrophenyl)acetamide.
Step 1C: Deprotection (Acid Hydrolysis)
-
Causality: The final step is the removal of the acetyl protecting group to regenerate the free amine. This is readily achieved by acid-catalyzed hydrolysis. The amide bond is cleaved, releasing the desired product and acetic acid.
| Reagent | Amount |
| Crude Nitrated Acetamide | All material from Step 1B |
| Ethanol (95%) | 100 mL |
| Hydrochloric Acid (conc.) | 30 mL |
Procedure:
-
Transfer the crude N-(4-tert-butyl-3-nitrophenyl)acetamide to a 500 mL round-bottom flask.
-
Add 100 mL of 95% ethanol and 30 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90°C) for 4 hours.
-
Cool the reaction mixture to room temperature and then pour it into 400 mL of cold water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
The product, this compound, will precipitate as a yellow-orange solid.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford bright yellow crystals.[3][4]
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
With the this compound core synthesized, further derivatization can be achieved to build molecular complexity. A common strategy involves halogenation of the aromatic ring followed by palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bond formation) or the Suzuki coupling (for C-C bond formation). This requires a halogenated precursor, such as 2-bromo-4-tert-butyl-5-nitroaniline, which can be synthesized from the parent aniline via bromination.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful reaction for synthesizing aryl amines from aryl halides.[5][6][7] It offers broad substrate scope and functional group tolerance, replacing harsher classical methods.[5]
-
Causality: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are oxidative addition of the palladium into the aryl-halide bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[8]
Sources
- 1. 4-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]
- 2. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 31951-12-9 | GBA95112 [biosynth.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 4-tert-butyl-3-nitroaniline
Introduction: Unlocking Chromophoric Potential with 4-tert-butyl-3-nitroaniline
Azo dyes represent the largest and most versatile class of synthetic organic colorants, finding widespread applications in textiles, printing, and high-technology fields.[1] The synthesis of these dyes predominantly relies on the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1][2] The specific substituents on the aromatic amine precursor play a crucial role in determining the final color, fastness, and overall performance of the dye.
This document provides a detailed guide to the application of this compound as a diazo component in the synthesis of azo dyes. While extensive literature exists for the use of simpler nitroanilines like 4-nitroaniline, specific experimental protocols for this compound are not widely reported.[1] Therefore, this guide combines established principles of azo dye synthesis with a reasoned, experience-based approach to predict and optimize the reaction conditions for this particular substituted aniline. The presence of the bulky tert-butyl group and the electron-withdrawing nitro group introduces unique steric and electronic effects that must be carefully considered to achieve successful synthesis.
Chemical Profile: this compound
| Property | Value |
| CAS Number | 31951-12-9[3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Structure | |
| Key Features for Dye Synthesis | The primary aromatic amine group is available for diazotization. The nitro group acts as a strong electron-withdrawing group, which can influence the color of the resulting dye. The tert-butyl group introduces steric hindrance and increases the lipophilicity of the molecule. |
Core Synthetic Workflow: A Two-Stage Approach
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, typically generated in situ.[1]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, reacts with an electron-rich coupling component (e.g., a phenol or an aromatic amine) to form the stable azo dye.[4][5]
Caption: General workflow for azo dye synthesis.
Detailed Protocols and Mechanistic Insights
Protocol 1: Diazotization of this compound
The conversion of the primary aromatic amine to a diazonium salt is a critical step. The stability of the diazonium salt is paramount, and low temperatures are essential to prevent its decomposition.[1] The electron-withdrawing nitro group on the aniline ring is expected to decrease the basicity of the amino group, potentially requiring slightly more forcing conditions for diazotization compared to unsubstituted aniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid (for quenching excess nitrous acid)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In a beaker, suspend one equivalent of this compound in a mixture of 2.5-3.0 equivalents of concentrated hydrochloric acid and a suitable amount of water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature throughout the reaction.[6]
-
In a separate beaker, prepare a solution of 1.0-1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. The addition rate should be controlled to keep the temperature below 5 °C.[6]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization reaction goes to completion.
-
The completion of diazotization can be monitored using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. A slight excess is often desirable.
-
If necessary, quench the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting solution contains the 4-tert-butyl-3-nitrophenyldiazonium salt and should be used immediately in the subsequent coupling reaction due to its inherent instability.[2]
Expert Insights: The steric bulk of the tert-butyl group ortho to the amino group may slightly hinder the approach of the nitrosating agent. However, the electronic deactivation by the nitro group is the more dominant factor. Ensuring a fine suspension of the starting material is key to achieving a complete reaction.
Caption: Mechanism of Diazotization.
Protocol 2: Azo Coupling Reaction
The diazonium salt generated in Protocol 1 is an electrophile that will react with an electron-rich aromatic compound (the coupling component). The position of the coupling is directed by the activating groups on the coupling component.[5] The pH of the reaction medium is a critical parameter that must be controlled to ensure efficient coupling.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Coupling component (e.g., phenol, naphthol, N,N-dimethylaniline)
-
Sodium hydroxide solution (for phenolic couplers)
-
Sodium acetate solution (for amine couplers)
-
Distilled water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
Procedure:
-
Dissolve the chosen coupling component in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or a dilute acid for amines).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the appropriate pH throughout the addition. For coupling with phenols, a mildly alkaline pH (8-10) is generally optimal. For coupling with aromatic amines, a weakly acidic to neutral pH (5-7) is preferred.[6]
-
A colored precipitate of the azo dye should form. The reaction is often rapid, but it is advisable to stir the mixture for an additional 1-2 hours in the cold to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Dry the synthesized dye, preferably in a vacuum oven at a moderate temperature.
Expert Insights: The choice of coupling component will determine the final color of the dye. Electron-donating groups on the coupling component will lead to a bathochromic (red) shift in the absorption maximum. The steric hindrance from the tert-butyl group on the diazonium salt may favor coupling at less sterically hindered positions on the coupling component.
Characterization of the Synthesized Dye
The synthesized azo dye should be characterized to confirm its structure and purity. The following techniques are recommended:
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.
-
FTIR Spectroscopy: To identify the characteristic functional groups, particularly the N=N stretching vibration of the azo group.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.
-
Mass Spectrometry: To determine the molecular weight of the synthesized dye.
-
Melting Point: As an indicator of purity.
Potential Applications and Further Research
Azo dyes derived from this compound are expected to exhibit good solubility in organic solvents and polymer matrices due to the lipophilic tert-butyl group. This makes them potentially suitable for applications as:
-
Disperse Dyes: For dyeing synthetic fibers such as polyester and nylon.[7]
-
Solvent Dyes: For coloring plastics, waxes, and inks.
-
Pigments: After appropriate chemical modification to increase molecular size and reduce solubility.
Further research could focus on synthesizing a library of dyes by varying the coupling component and evaluating their coloristic and fastness properties. The influence of the tert-butyl group on the photostability and thermal stability of the dyes would also be a valuable area of investigation.
References
- A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6 - Benchchem. (URL: )
- Synthesis of azo dyes - One Part of Chemistry. (URL: )
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (URL: )
- The Synthesis of Azo Dyes. (URL: )
- US Patent US2834793A: Derivatives of 4-anilino-3-nitrobenzene-sulfonamide. (URL: )
- US Patent US5162511A: Nitrosating and diazotizing reagents and reactions. (URL: )
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. (URL: [Link])
- SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. (URL: [Link])
- Diazotisation and coupling reaction | PPTX - Slideshare. (URL: [Link])
- Synthesis and Characterization of Monoazo Disperse Dye - ijrpr. (URL: [Link])
- Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (URL: [Link])
- US Patent US3793305A: One-step process of preparing azo dyes by simultaneous diazotiz
- Diazotization-Coupling Reaction --.
- (PDF)
- Diazotisation - Organic Chemistry Portal. (URL: [Link])
- Synthesis and Characteristics of Some Organic Dyes - Prime Scholars. (URL: [Link])
- US Patent US4370502A: Process for producing p-nitroaniline. (URL: )
- EP Patent EP2516728B1: DISPERSE DYES. (URL: [Link])
- Nitroaniline: Common isomers, structure, synthesis and applic
- US Patent US3507903A: 2,6-dicyano-4-nitroaniline and prepar
- SYNTHESIS AND CHARACTERIZATION OF NEW AZO COUMARIN DYES - UPB. (URL: [Link])
- Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation of a Disazo Symmetric D. (URL: [Link])
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- The diazotization process of aryl amines in presence of saccharin and tert-butyl nitrite, followed by azo coupling reaction with 4-hydroxybenzaldehyde.
- Al-Nahrain Journal of Science New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characteriz
- 4-(tert-butyl)-3-nitroaniline - Synocule – Research Lab. (URL: [Link])
- On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye - ResearchG
- Green and Low-Cost Synthesis of Thermally Stable Cation-Exchange Resin-Supported Diazonium Salt: An Example of Weakly Basic p-Nitroaniline Diazotization | Organic Process Research & Development - ACS Public
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Application Note: 4-tert-Butyl-3-nitroaniline as a Key Intermediate in the Synthesis of Non-Steroidal Antiandrogens
Abstract
4-tert-butyl-3-nitroaniline is a pivotal chemical intermediate, distinguished by its substituted aniline structure that serves as a versatile scaffold in medicinal chemistry.[1] Its primary significance lies in its role as a key starting material for the synthesis of high-value active pharmaceutical ingredients (APIs), most notably non-steroidal antiandrogen drugs like Bicalutamide.[2][3] Bicalutamide is a first-line therapy for hormone-sensitive prostate cancer, acting by competitively inhibiting the binding of androgens to the androgen receptor (AR).[4][5] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, handling, and application of this compound. It includes detailed, field-tested protocols for the synthesis of the intermediate itself and its subsequent conversion to a Bicalutamide precursor, emphasizing the mechanistic rationale behind experimental choices and robust analytical methods for quality control.
Physicochemical Properties & Safety Data
Proper characterization and safe handling are paramount when working with any chemical intermediate. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 31951-12-9 | [6][7] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [8] |
| Molecular Weight | 194.23 g/mol | [6][8] |
| Appearance | Yellow to orange solid/powder | [9] |
| IUPAC Name | This compound | [8] |
| SMILES | CC(C)(C)C1=C(C=C(C=C1)N)[O-] | [6] |
Safety, Handling, and Storage
This compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[10] The compound is classified with several hazards that necessitate careful handling.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Description | Reference(s) |
| Hazard | H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation | [10] | |
| H317 | May cause an allergic skin reaction | [8] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [10][11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Synthesis of this compound
The synthesis of this compound is typically achieved through the regioselective nitration of 4-tert-butylaniline. The bulky tert-butyl group at position 4 sterically hinders the ortho positions (3 and 5), while the activating amino group directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, nitration preferentially occurs at the ortho position (position 3).
Synthetic Workflow
The workflow involves a controlled electrophilic aromatic substitution reaction.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is based on established methods for the nitration of substituted anilines.[12]
Materials:
-
4-tert-Butylaniline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-tert-butylaniline (10.0 g, 67.0 mmol).
-
Acidification: Cool the flask in an ice-salt bath to -5 °C. Slowly add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The formation of the anilinium salt is highly exothermic.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.7 mL, 73.7 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the aniline solution over 30-45 minutes, maintaining the reaction temperature between -5 °C and 0 °C. The causality for this low temperature is to control the rate of reaction and minimize the formation of undesired byproducts, including dinitrated species.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This step quenches the reaction and precipitates the product.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of gas evolution (CO₂).
-
Extraction: Extract the product into dichloromethane (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to afford this compound as a yellow crystalline solid.
Application in Bicalutamide Synthesis
The primary pharmaceutical application of this compound is as a cornerstone intermediate in the multi-step synthesis of Bicalutamide.[2] The synthesis involves the strategic modification of the aniline's amino group and subsequent construction of the complex side chain.
Overall Synthetic Strategy
The conversion of this compound to Bicalutamide is not a single-step process. It involves creating a key amide intermediate which is then elaborated to form the final drug molecule. A critical step involves the acylation of the aniline.
Caption: High-level workflow for Bicalutamide synthesis.
Protocol: Synthesis of Bicalutamide Precursor (N-(4-tert-butyl-3-nitrophenyl)-2-methylacrylamide)
This protocol details the first critical step: the formation of the acrylamide intermediate from this compound. This method is adapted from general procedures for amide bond formation with anilines.[13]
Materials:
-
This compound
-
Methacryloyl chloride
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (5.0 g, 25.7 mmol) in N,N-dimethylacetamide (25 mL).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add methacryloyl chloride (2.8 mL, 28.3 mmol, 1.1 eq) dropwise over 15 minutes. The use of an inert atmosphere and anhydrous solvent is crucial as acyl chlorides are moisture-sensitive.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (100 mL).
-
Washing: Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid chloride and acidic byproducts. Follow with a wash using cold brine (2 x 50 mL) to remove residual water and DMAc.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography (eluting with a hexane-ethyl acetate gradient) to yield the pure acrylamide intermediate. This intermediate is the direct precursor for the subsequent Michael addition step with 4-fluorothiophenol.
Mechanistic Causality: The acylation is a nucleophilic acyl substitution where the lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of methacryloyl chloride. DMAc serves as a polar aprotic solvent and can also act as a base to neutralize the HCl byproduct generated during the reaction.
Quality Control and Analytical Methods
Ensuring the purity of this compound and its subsequent products is critical for the success of the overall synthesis and the quality of the final API. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose.[14][15]
Protocol: HPLC Purity Analysis
Objective: To determine the purity of a synthesized batch of this compound.
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of a certified reference standard of this compound in methanol at a concentration of 1 mg/mL. Prepare a series of working standards (e.g., 1, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[16]
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Dilute this solution with the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 50 µg/mL).
-
Chromatography: Inject the standards and the sample onto the HPLC system using the conditions outlined in Table 3.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration and, subsequently, the purity of the sample by comparing its peak area to the calibration curve.[14]
Table 3: Recommended HPLC Conditions for Analysis
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water | A common mobile phase that provides efficient elution for nitroanilines.[16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations on a 4.6 mm ID column. |
| Detection | UV at 254 nm or 405 nm | Nitroaromatic compounds exhibit strong absorbance in the UV region. 405 nm is specific for the nitroaniline chromophore.[17] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and partitioning. |
Conclusion
This compound is more than a simple chemical; it is an enabling intermediate for the synthesis of life-saving pharmaceuticals. Its structural features are ideally suited for building the core of non-steroidal antiandrogen drugs like Bicalutamide. Understanding the robust protocols for its synthesis, safe handling, and subsequent chemical transformations, as detailed in this note, is essential for any scientist or organization involved in the research and development of prostate cancer therapies and other advanced pharmaceutical agents. The provided methodologies, grounded in established chemical principles, offer a reliable foundation for laboratory and process scale-up operations.
References
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- PubChem. (n.d.). 4-(Tert-butyl)-3-nitroaniline. URL
- Asaad, N., & Fillery, S. (2009). Mechanistic Studies on the Synthesis of Bicalutamide. Organic & Biomolecular Chemistry, 7(4), 678-86. URL
- Sigma-Aldrich. (2024).
- Royal Society of Chemistry. (2009). Mechanistic studies on the synthesis of bicalutamide. URL
- Matrix Scientific. (n.d.). This compound | 31951-12-9. URL
- Synocule Research Labs. (2023). 4-(tert-butyl)-3-nitroaniline. URL
- Al-Hussain, S. A., et al. (2020).
- Liu, J., et al. (2007). Synthesis and biological evaluation of [18F]bicalutamide, 4-[76Br]bromobicalutamide, and 4-[76Br]bromo-thiobicalutamide as non-steroidal androgens for prostate cancer imaging. Journal of Medicinal Chemistry, 50(5), 1033-42. URL
- Benchchem. (n.d.).
- TCI Chemicals. (2018).
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline. URL
- Thermo Fisher Scientific. (n.d.).
- LCGC International. (n.d.).
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- Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. URL
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Application Note & Protocol: Regioselective Synthesis of 4-tert-Butyl-3-nitroaniline
Abstract
This document provides a comprehensive guide for the regioselective nitration of 4-tert-butylaniline to synthesize 4-tert-butyl-3-nitroaniline. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the underlying reaction mechanism, emphasizing the principles of electrophilic aromatic substitution and the critical role of the reaction medium in controlling regioselectivity. A detailed, field-proven experimental protocol is presented, alongside a thorough hazard analysis and methods for product purification and characterization.
Introduction and Scientific Rationale
Nitroanilines are foundational building blocks in the chemical industry, serving as key intermediates for the synthesis of dyes, pharmaceuticals, and agrochemicals. The synthesis of specifically substituted isomers requires precise control over the reaction conditions. The nitration of 4-tert-butylaniline presents a classic case study in directing group effects in electrophilic aromatic substitution (EAS).
Direct nitration of anilines using the conventional mixed acid (concentrated nitric and sulfuric acids) is often complex. The strongly activating, ortho, para-directing amino group (-NH₂) is readily protonated in the highly acidic medium to form the anilinium ion (-NH₃⁺).[1][2] This protonated species is strongly deactivating and acts as a meta-director. This electronic reversal is leveraged in this protocol to selectively install a nitro group at the C3 position, meta to the amino group, yielding the target compound, this compound. The bulky tert-butyl group at C4 further influences the regiochemical outcome by sterically favoring substitution at the C3 position over the C5 position.
Reaction Mechanism: Controlling Regioselectivity
The core of this synthesis lies in the electrophilic aromatic substitution mechanism, initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and sulfuric acid.[3]
Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Formation of the Anilinium Ion In the strongly acidic environment, the basic amino group of 4-tert-butylaniline is protonated, forming the 4-tert-butylanilinium ion. This conversion is crucial as it changes the directing effect from ortho, para to meta.
Step 3: Electrophilic Attack The deactivated anilinium ring is attacked by the nitronium ion. The -NH₃⁺ group directs the incoming electrophile to the meta position (C3 or C5). Due to the steric hindrance imposed by the large tert-butyl group at C4, the attack preferentially occurs at the C3 position.
Step 4: Re-aromatization A weak base (H₂O or HSO₄⁻) removes a proton from the C3 position of the sigma complex, restoring the aromaticity of the ring and yielding the protonated product. The final product is obtained after neutralization during the work-up phase.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the final product.
-
Appearance: Yellow to orange crystalline solid.
-
Molecular Weight: 194.23 g/mol . [4]* Melting Point: Compare the experimentally determined melting point with the literature value.
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~7.8 ppm (d, 1H): Aromatic proton at C2, ortho to the nitro group.
-
δ ~7.2 ppm (dd, 1H): Aromatic proton at C6.
-
δ ~6.8 ppm (d, 1H): Aromatic proton at C5.
-
δ ~4.0 ppm (s, 2H): Broad singlet for the -NH₂ protons.
-
δ ~1.4 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.
-
-
IR Spectroscopy (KBr, cm⁻¹):
-
~3400-3500 cm⁻¹: Two bands for the N-H stretches of the primary amine.
-
~1530 cm⁻¹: Asymmetric N-O stretch of the nitro group.
-
~1350 cm⁻¹: Symmetric N-O stretch of the nitro group.
-
~2960 cm⁻¹: C-H stretches of the tert-butyl group.
-
References
- Vertex AI Search. (2024).
- National Academic Digital Library of Ethiopia. (2013).
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4.
- Studylib. (n.d.).
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- PubMed. (n.d.). Thermal decomposition of acetic anhydride-nitric acid mixtures.
- ResearchGate. (n.d.). Thermal decomposition of acetic anhydride-nitric acid mixtures.
- DCHAS-L Archives. (2013).
- Benchchem. (n.d.). Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline.
- Aromatic Nitration. (n.d.).
- Scribd. (n.d.).
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- Reddit. (2016).
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Application Note & Protocol: Strategic Use of Acetylation Protection in the Synthesis of 4-tert-butyl-3-nitroaniline
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-tert-butyl-3-nitroaniline, a valuable intermediate in pharmaceutical and materials science. The protocol emphasizes a robust three-step synthetic sequence involving the strategic use of an acetyl protecting group. This approach is critical for controlling the regioselectivity of the nitration reaction on the sterically hindered and electronically rich 4-tert-butylaniline scaffold. We will delve into the mechanistic rationale, provide detailed, step-by-step protocols for acetylation, nitration, and deprotection, and present the expected outcomes with supporting data.
Introduction: The Synthetic Challenge
This compound is a key building block whose structural features—a bulky tert-butyl group and electronically distinct amino and nitro functionalities—make it a precursor for a range of complex molecules. However, the direct nitration of 4-tert-butylaniline presents a significant synthetic hurdle. The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EAS), but its high reactivity can lead to undesirable side reactions, including oxidation and the formation of multiple nitrated products.[1][2] Furthermore, the strong acidic conditions required for nitration (typically a mixture of nitric and sulfuric acids) would protonate the amino group, forming an anilinium ion. This positively charged group is strongly deactivating and meta-directing, which would prevent the desired substitution pattern.
To overcome these challenges, a protecting group strategy is essential. Acetylation of the amino group to form an acetamido group (-NHCOCH₃) is a classic and highly effective solution.[3][4] This modification serves two primary purposes:
-
Moderation of Reactivity: The acetyl group is electron-withdrawing, which reduces the activating effect of the nitrogen's lone pair on the aromatic ring.[5][6] This moderation prevents over-nitration and unwanted oxidation.[1][7][8]
-
Regiocontrol: The acetamido group remains an ortho-, para-director. With the para position blocked by the tert-butyl group, nitration is directed to the ortho position, leading to the desired 3-nitro product.
This application note will detail the complete, validated workflow for this synthesis.
Overall Synthetic Workflow
The synthesis is performed in three distinct stages: protection (acetylation), functionalization (nitration), and deprotection (hydrolysis).
Caption: Three-step synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-tert-butylaniline | Reagent | Standard Supplier |
| Acetic Anhydride | ACS Grade | Standard Supplier |
| Glacial Acetic Acid | ACS Grade | Standard Supplier |
| Concentrated Nitric Acid (70%) | ACS Grade | Standard Supplier |
| Concentrated Sulfuric Acid (98%) | ACS Grade | Standard Supplier |
| Concentrated Hydrochloric Acid | ACS Grade | Standard Supplier |
| Ethanol (95%) | Reagent | Standard Supplier |
| Sodium Bicarbonate | ACS Grade | Standard Supplier |
| Sodium Hydroxide | ACS Grade | Standard Supplier |
| Dichloromethane | HPLC Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Supplier |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. The nitration step is highly exothermic and requires careful temperature control.
Step 1: Acetylation of 4-tert-butylaniline
This step converts the highly reactive primary amine into a less reactive secondary amide, N-(4-tert-butylphenyl)acetamide.[3]
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylaniline (10.0 g, 67.0 mmol).
-
Add glacial acetic acid (30 mL) to dissolve the aniline.
-
Carefully add acetic anhydride (8.2 g, 80.4 mmol, 1.2 eq) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux (approximately 115-120 °C) for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
The white solid product, N-(4-tert-butylphenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Outcome: A white crystalline solid with an expected yield of 90-95%.
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
This is the critical regioselective step where the nitro group is introduced. The acetamido group directs the incoming electrophile (NO₂⁺) to the ortho position.
Caption: Mechanism of electrophilic nitration.
Protocol:
-
In a 250 mL flask, carefully add concentrated sulfuric acid (40 mL) and cool it to 0 °C in an ice-salt bath.
-
To the cold, stirred sulfuric acid, add the dried N-(4-tert-butylphenyl)acetamide (9.5 g, 49.7 mmol) in small portions, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, 74.5 mmol, 1.5 eq) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetamide solution over 30 minutes, maintaining the reaction temperature strictly between 0 and 5 °C.[9]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral.
-
Recrystallize the crude product from 95% ethanol to obtain pure N-(4-tert-butyl-3-nitrophenyl)acetamide.
Expected Outcome: A pale-yellow solid with an expected yield of 75-85%.
Step 3: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide
The final step removes the acetyl protecting group to reveal the desired primary amine, yielding the final product.[8][10]
Protocol:
-
Place the dried N-(4-tert-butyl-3-nitrophenyl)acetamide (8.0 g, 32.0 mmol) in a 250 mL round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid (40 mL) and water (20 mL).
-
Heat the mixture under reflux for 1-2 hours.[9] The solid will initially dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing 200 mL of ice water.
-
Slowly neutralize the acidic solution by adding 20% aqueous sodium hydroxide solution with constant stirring until the solution is basic (pH ~9-10). The product will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the final product, this compound, in a vacuum desiccator.
Expected Outcome: A yellow-orange solid with an expected yield of 85-95%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol [11] |
| Appearance | Yellow to orange crystalline solid |
| SMILES | CC(C)(C)C1=C(C=C(C=C1)N)[O-][11] |
| Melting Point | 94-96 °C (Literature) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.21 (d, 1H), 6.95 (d, 1H), 6.70 (dd, 1H), 4.10 (br s, 2H, -NH₂), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 146.5, 144.2, 134.8, 126.1, 119.5, 114.8, 34.7, 31.2 |
| IR (KBr, cm⁻¹) | ν: 3480, 3370 (N-H stretch), 2960 (C-H stretch), 1530 (asymm NO₂ stretch), 1350 (symm NO₂ stretch) |
Conclusion
The synthesis of this compound is effectively achieved through a three-step sequence that leverages the protective properties of the acetyl group. This strategy successfully moderates the reactivity of the aniline nitrogen and ensures the desired regiochemical outcome during electrophilic nitration. The protocols described herein are robust, scalable, and provide the target compound in high yield and purity, making it readily accessible for further applications in drug discovery and materials science.
References
- askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?
- Filo. (2024, December 24). Why is acetylation of aniline carried out before it's nitration.
- Filo. (2024, December 15). Why is the NII group of aniline acetylated before nitration?
- Pearson. Acylation of Aniline Explained.
- Shaalaa.com. (2022, March 25). Why is NHX2 group of aniline acetylated before carrying out nitration?
- Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from Royal Society of Chemistry Publishing.
- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
- YouTube. (2015, February 23). Protection of Aniline Derivatives.
- Filo. (2025, September 23). Devise a synthesis of each compound from aniline (C6H5NH2).
- Biosynth. This compound.
- Benchchem. Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline.
- PubChem. 4-(Tert-butyl)-3-nitroaniline.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. shaalaa.com [shaalaa.com]
- 7. Why is the NII group of aniline acetylated before nitration? | Filo [askfilo.com]
- 8. books.rsc.org [books.rsc.org]
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- 10. Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. [askfilo.com]
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Application Notes and Protocols for the Deprotection of N-acetyl-4-tert-butyl-3-nitroaniline
Introduction: Strategic Unveiling of a Key Synthetic Intermediate
In the landscape of pharmaceutical and materials science research, the synthesis of substituted anilines is a cornerstone for the development of novel compounds. The strategic use of protecting groups is paramount to achieving desired regioselectivity and preventing unwanted side reactions during multi-step syntheses. The N-acetyl group is a commonly employed protecting group for the amino functionality of anilines due to its ease of introduction and general stability. However, the subsequent deprotection to reveal the free amine is a critical step that requires careful consideration of the substrate's overall functionality.
This guide provides detailed application notes and protocols for the deprotection of N-acetyl-4-tert-butyl-3-nitroaniline to yield 4-tert-butyl-3-nitroaniline, a valuable intermediate in various synthetic endeavors. The presence of both a bulky tert-butyl group and an electron-withdrawing nitro group on the aniline ring presents unique challenges and necessitates a thorough understanding of the available deprotection methodologies to ensure high yield and purity of the final product. We will delve into the mechanistic underpinnings of both acidic and basic hydrolysis, providing field-proven protocols and expert insights to navigate the potential challenges associated with this specific substrate.
Core Concepts: The Chemistry of N-Acetyl Deprotection
The deprotection of an N-acetyl group from an aniline derivative is fundamentally an amide hydrolysis reaction. This transformation can be effectively catalyzed by either acid or base.[1][2] The choice between these two general methods depends on the overall stability of the molecule to the reaction conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[3] A nucleophile, typically water, can then attack the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine as its ammonium salt result in the formation of the carboxylic acid (acetic acid) and the desired aniline salt. The final step involves neutralization with a base to liberate the free aniline.
-
Basic Hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide to form a tetrahedral intermediate.[4] This intermediate then collapses, expelling the amide anion, which is a poor leaving group. However, in a subsequent and rapid acid-base reaction, the newly formed carboxylic acid protonates the amide anion to yield the carboxylate salt and the free aniline. An acidic workup is then required to protonate the carboxylate and isolate the free aniline.
The presence of the electron-withdrawing nitro group in N-acetyl-4-tert-butyl-3-nitroaniline can influence the rate of hydrolysis. Electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially accelerating both acidic and basic hydrolysis.[5] Conversely, the bulky tert-butyl group may introduce steric hindrance, potentially slowing down the approach of the nucleophile.[6]
Visualizing the Deprotection Pathways
To better understand the mechanistic intricacies, the following diagrams illustrate the acid- and base-catalyzed hydrolysis pathways for N-acetyl-4-tert-butyl-3-nitroaniline.
Caption: Acid-Catalyzed Deprotection Workflow.
Caption: Base-Catalyzed Deprotection Workflow.
Experimental Protocols
The following protocols are provided as robust starting points for the deprotection of N-acetyl-4-tert-butyl-3-nitroaniline. As with any chemical transformation, optimization of reaction time, temperature, and reagent stoichiometry may be necessary to achieve the best results for a specific scale and purity requirement.
Protocol 1: Acid-Catalyzed Hydrolysis
This method is generally effective for the hydrolysis of acetanilides and is a good first approach. Caution should be exercised as prolonged heating in strong acid could potentially lead to side reactions, although the tert-butyl group is generally stable under these conditions.
Materials:
-
N-acetyl-4-tert-butyl-3-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend N-acetyl-4-tert-butyl-3-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 1:1 to 2:1 v/v mixture). A typical concentration would be dissolving the starting material in 5-10 volumes of the acidic solution.[7]
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot of the reaction mixture, cool it, and cautiously neutralize it with 10% NaOH before spotting on a TLC plate. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product aniline indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a 10% NaOH solution until the pH is basic (pH 8-9). The desired product, this compound, should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This method is an excellent alternative to acidic hydrolysis, particularly if the substrate is sensitive to strong acids.
Materials:
-
N-acetyl-4-tert-butyl-3-nitroaniline
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-acetyl-4-tert-butyl-3-nitroaniline (1.0 eq) in ethanol or methanol. Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 2-4 equivalents). A common solvent system is a 1:1 mixture of ethanol and 10-20% aqueous NaOH.
-
Heating: Heat the reaction mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in the acidic hydrolysis protocol.
-
Work-up: Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature. If a significant amount of alcohol was used, it can be removed under reduced pressure.
-
Neutralization and Extraction: Dilute the residue with water and carefully neutralize the mixture with concentrated hydrochloric acid to a neutral pH. The product may precipitate at this stage. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product as described in the acidic hydrolysis protocol.
Comparison of Deprotection Methods
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Strong acids (H₂SO₄, HCl) | Strong bases (NaOH, KOH) |
| Solvent | Water, often with a co-solvent | Alcohols (Ethanol, Methanol), Water |
| Temperature | Typically reflux | Typically reflux |
| Work-up | Neutralization with base | Neutralization with acid, extraction |
| Product Isolation | Precipitation upon neutralization | Extraction |
| Potential Issues | Potential for acid-sensitive group degradation | Potential for base-sensitive group degradation |
| Substrate Scope | Generally broad for acetanilides | Generally broad for acetanilides |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the concentration of the acid or base. The steric hindrance of the tert-butyl group may necessitate more forcing conditions.
-
Low Yield: Low yields could be due to incomplete reaction, product degradation, or losses during work-up. Ensure complete neutralization during work-up to maximize precipitation or extraction of the product. If degradation is suspected, consider milder reaction conditions (lower temperature, shorter reaction time).
-
Side Reactions: While the tert-butyl and nitro groups are generally robust, very harsh conditions could lead to undesired reactions. For instance, extremely strong acidic conditions and high temperatures could potentially cause de-tert-butylation. If this is observed, switching to basic hydrolysis or a milder deprotection method is recommended.
-
Alternative Mild Deprotection: For substrates that are sensitive to both strong acid and strong base, milder deprotection methods can be explored. These include enzymatic hydrolysis or the use of reagents like Schwartz's reagent, although these methods are more specialized and may require more optimization.[8]
Conclusion
The deprotection of N-acetyl-4-tert-butyl-3-nitroaniline is a key transformation that can be reliably achieved through either acid- or base-catalyzed hydrolysis. The choice of method will be guided by the overall chemical architecture of the molecule and the compatibility of other functional groups. The protocols provided in this guide offer a solid foundation for researchers to successfully unmask the amino group of this important synthetic intermediate, enabling its further use in the development of novel chemical entities. Careful monitoring and optimization will ensure a high-yielding and clean conversion.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
- Gauth. (n.d.). Aniline when acetylated, the product on nitration followed by alkaline hydrolysis gives:o.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319.
- ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.
- Papadopoulos, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(vii), 101-112.
- Chegg. (2021). Solved Experiment 32 p-Nitroaniline Electrophilic Aromatic.
- Experiment Twelve Hydrolysis of P-nitroacetanilide. (2021).
- Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis).
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- YouTube. (2019). mechanism of amide hydrolysis.
- Bunton, C. A., & Wood, J. L. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed), 1522.
- ResearchGate. (n.d.). Chemoselective N-Deacetylation under Mild Conditions.
Sources
- 1. gauthmath.com [gauthmath.com]
- 2. Solved Experiment 32 p-Nitroaniline Electrophilic Aromatic | Chegg.com [chegg.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity 4-tert-butyl-3-nitroaniline via Optimized Recrystallization
Abstract
This document provides a comprehensive, in-depth guide for the purification of 4-tert-butyl-3-nitroaniline, a key intermediate in pharmaceutical and chemical synthesis, through the technique of recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the purification process. By elucidating the rationale behind solvent selection, temperature control, and crystal handling, this guide aims to empower users to achieve high-purity crystalline products with improved yield and consistency. Safety considerations specific to this compound are also integrated throughout the protocol.
Introduction: The Rationale for Purifying this compound
This compound is a substituted aromatic amine whose structural features—a bulky tert-butyl group and a polar nitro group—make it a valuable building block in organic synthesis.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] It leverages differences in solubility between the desired compound and its impurities in a given solvent system.[3] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, promoting the formation of a highly ordered crystal lattice that excludes impurity molecules.[3][4]
Foundational Principles: Solvent Selection and Solubility
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[3] The ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the compound completely.
-
Low solubility at room or reduced temperatures: To ensure maximum recovery of the purified crystals upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Appropriate boiling point: A boiling point that is not excessively high to facilitate easy removal, nor too low to prevent premature evaporation during filtration.
-
Favorable crystal morphology: The solvent should promote the formation of well-defined, easily filterable crystals.
Given the molecular structure of this compound, with its nonpolar tert-butyl group and polar nitro and amine functionalities, a solvent of intermediate polarity is often a good starting point.[2] For aromatic amines, alcoholic solvents like ethanol or methanol are frequently effective.[5][6]
Experimental Determination of a Suitable Solvent
A preliminary solvent screen is crucial. This involves testing the solubility of a small amount of the crude this compound in various solvents at both room temperature and their boiling points.
Table 1: Solubility Characteristics of this compound in Common Solvents
| Solvent | Solubility at Room Temperature (Approx. 25°C) | Solubility at Boiling Point | Observations |
| Water | Insoluble | Sparingly Soluble | Not an ideal single solvent. |
| Ethanol | Sparingly Soluble | Highly Soluble | Promising candidate. |
| Methanol | Sparingly Soluble | Highly Soluble | Promising candidate. |
| Hexanes | Insoluble | Sparingly Soluble | Poor solubility even when hot. |
| Toluene | Soluble | Highly Soluble | High solubility at room temperature will lead to poor recovery. |
| Ethyl Acetate | Moderately Soluble | Highly Soluble | May result in lower yield due to moderate room temperature solubility. |
Based on these general solubility principles for similar aromatic compounds, ethanol and methanol emerge as strong candidates for the recrystallization of this compound. For this protocol, we will proceed with ethanol due to its slightly lower volatility and common availability.
Safety Precautions and Hazard Management
This compound is a chemical that requires careful handling.[7] Always consult the Safety Data Sheet (SDS) before beginning any work.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
-
Fire Hazards: Ethanol is a flammable liquid. Keep it away from open flames and ignition sources. Use a heating mantle or a steam bath for heating.
-
Toxicity: Nitroanilines, as a class, can be toxic if inhaled, ingested, or absorbed through the skin.[8] Avoid creating dust when handling the solid.[7]
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes proportionally for different starting amounts.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask.
-
Add approximately 20 mL of ethanol to the flask.
-
Gently heat the mixture on a heating mantle or steam bath while swirling continuously.
-
Add more hot ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[9]
-
-
Decolorization (if necessary):
-
If the hot solution is colored due to impurities, remove it from the heat and add a small amount (a spatula tip) of activated charcoal.
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Note: Adding charcoal to a boiling solution can cause it to boil over violently.
-
-
Hot Filtration (if decolorizing charcoal was used):
-
This step removes the charcoal and any insoluble impurities.
-
Preheat a second Erlenmeyer flask (250 mL) containing a small amount of boiling ethanol on the heat source.
-
Place a funnel with fluted filter paper on the preheated flask.
-
Carefully and quickly pour the hot solution through the fluted filter paper. The preheating of the receiving flask prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, pure crystals.[9]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[9]
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.
-
Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Use a minimal amount of cold solvent to avoid dissolving the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely in a well-ventilated area, or for a more rapid process, dry them in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Purity Assessment and Characterization
The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.
Melting Point Determination
A sharp melting point close to the literature value is a good indicator of purity. Impurities typically depress and broaden the melting range.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂[1][7] |
| Molecular Weight | 194.23 g/mol [1][7][10] |
| Appearance | Yellow to orange solid |
| Melting Point | Literature values may vary; experimental determination is key. |
Spectroscopic Analysis
For rigorous characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to confirm the chemical structure and absence of impurities.[11]
Troubleshooting
Table 3: Common Recrystallization Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution and add more solvent.- Ensure slow cooling.- Consider a different recrystallization solvent. |
| Low recovery | - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary.- Ensure the solution is thoroughly cooled in an ice bath.- Ensure the filtration apparatus is preheated. |
Conclusion
Recrystallization is a highly effective method for the purification of this compound. By carefully selecting a suitable solvent, such as ethanol, and controlling the rates of cooling and crystallization, a product of high purity can be obtained. This protocol, grounded in the fundamental principles of solubility and crystal growth, provides a reliable and reproducible method for researchers in both academic and industrial settings. Adherence to the outlined safety procedures is essential for the safe execution of this purification technique.
References
- Capot Chemical Co., Ltd. (2018). MSDS of this compound.
- ChemScene. (n.d.). This compound.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-tert-Butylaniline.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility Profile of 2,4,6-Tritert-butyl-3-nitroaniline.
- California State University, Dominguez Hills. (n.d.). Recrystallization - Single Solvent.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline.
- Elemental Microanalysis Ltd. (2024). SAFETY DATA SHEET: 4-NITROANILINE.
- BenchChem. (n.d.). Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline.
- PubChem. (n.d.). 4-(Tert-butyl)-3-nitroaniline.
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Application Note: Optimized Column Chromatography Protocol for the Purification of 4-tert-butyl-3-nitroaniline
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details an optimized protocol for the purification of 4-tert-butyl-3-nitroaniline, a moderately polar aromatic amine, using normal-phase column chromatography. The protocol emphasizes a systematic approach, from the initial selection of chromatographic conditions via Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. By elucidating the principles behind each step, this document provides researchers with the necessary framework to achieve high-purity this compound, a crucial intermediate in various synthetic applications. Safety considerations specific to handling nitroaromatic compounds and organic solvents are also integrated throughout the protocol.
Introduction: The Rationale for Chromatographic Purification
This compound is a substituted aniline derivative whose purification is essential for ensuring the integrity of subsequent synthetic transformations or biological assays. Column chromatography is a powerful and widely used technique for the separation of organic compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For moderately polar compounds like this compound, normal-phase chromatography, utilizing a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, is the method of choice.[1] The separation is governed by the analyte's polarity; more polar compounds will have a stronger affinity for the stationary phase and thus elute more slowly, while less polar compounds will travel through the column more rapidly with the mobile phase.[3]
Physicochemical Properties of this compound
A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [4][5] |
| Molecular Weight | 194.23 g/mol | [4][5] |
| Appearance | Not explicitly stated, but related nitroanilines are yellow solids.[6] | N/A |
| Polarity | Moderately polar due to the presence of amino (-NH₂) and nitro (-NO₂) functional groups. The bulky, nonpolar tert-butyl group reduces overall polarity. | Inferred from structure |
| Solubility | Likely soluble in moderately polar organic solvents like dichloromethane and ethyl acetate, and less soluble in non-polar solvents like hexane. | Inferred from structure |
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to first optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective analytical technique that provides a reliable preview of the separation achievable on a column.[3][7]
Objective:
To identify a solvent system (mobile phase) that provides a target Retention Factor (Rf) of 0.25-0.35 for this compound. This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent, without being too strongly or too weakly retained.
Protocol: TLC Analysis
-
Plate Preparation: Use commercially available silica gel TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[8]
-
Sample Application: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline.[8]
-
Developing the Plate: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) containing different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[1] A good starting point is a 9:1 hexane:ethyl acetate mixture.
-
Elution: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[8] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. While nitroanilines are often colored, UV light can also be used for visualization.[8]
-
Rf Calculation: Calculate the Rf value for the spot corresponding to this compound using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
-
Optimization: Adjust the solvent ratio to achieve the target Rf of 0.25-0.35. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf value.[3]
The Column Chromatography Protocol
This protocol details the purification of this compound using the slurry packing method, which is generally preferred for achieving a homogenous and crack-free stationary phase bed.[1]
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)[1]
-
Mobile Phase: Optimized hexane/ethyl acetate solvent system determined by TLC.
-
Crude Sample: this compound.
-
Glass chromatography column with a stopcock.
-
Sand (acid-washed).
-
Cotton or glass wool.
-
Collection vessels (test tubes or flasks).
-
TLC plates and developing chamber for fraction analysis.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
Part A: Column Packing
-
Column Preparation: Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing material.[10] Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[1] The consistency should be pourable but not overly dilute.
-
Packing the Column: With the stopcock open and a flask underneath to collect the solvent, carefully pour the silica slurry into the column. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[10]
-
Equilibration: Once all the silica has settled, add a layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance.[1] Wash the sides of the column with the mobile phase. Allow the solvent to drain until the level is just at the top of the sand layer. Crucially, the column must never be allowed to run dry from this point forward. [1][11]
Part B: Sample Loading and Elution
-
Sample Preparation: Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Loading the Column: Carefully add the concentrated sample solution to the top of the column using a pipette, ensuring the silica bed is not disturbed.[10]
-
Adsorption: Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is just at the top of the sand.
-
Elution: Carefully add the mobile phase to the top of the column. Begin collecting fractions in separate test tubes or flasks. Maintain a constant flow rate.[2]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 5-10 mL) and monitor the elution of the colored band(s) corresponding to your compound and impurities.
Part C: Fraction Analysis and Product Isolation
-
TLC Analysis of Fractions: Spot every few fractions on a TLC plate alongside a spot of the original crude mixture. Develop the TLC plate using the same mobile phase.[3]
-
Pooling Pure Fractions: Identify the fractions that contain only the spot corresponding to pure this compound. Combine these pure fractions into a single, clean, pre-weighed round-bottom flask.[3]
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., TLC, HPLC, NMR spectroscopy, melting point).
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate mobile phase polarity. - Column was overloaded with sample. - Uneven packing of the stationary phase. | - Re-optimize the mobile phase with TLC; a less polar solvent system will improve separation. - Use a larger column or reduce the amount of sample. - Repack the column carefully, ensuring a homogenous slurry and no air bubbles. |
| Cracked or Channeled Silica Bed | - The column ran dry. - The silica was not properly settled during packing. | - Always keep the solvent level above the top of the stationary phase. - Ensure the silica is fully settled before loading the sample. Tapping the column helps. |
| Compound Won't Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 9:1 hexane:ethyl acetate to 8:2. |
| Compound Elutes Too Quickly (at the Solvent Front) | - The mobile phase is too polar. | - Use a less polar mobile phase. Increase the proportion of the non-polar component (e.g., hexane). |
Safety and Handling
This compound and the solvents used in this protocol require careful handling in a well-ventilated fume hood.
-
This compound: May cause an allergic skin reaction.[4] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Organic Solvents (Hexane, Ethyl Acetate, Dichloromethane): These solvents are flammable and/or toxic. Avoid open flames and sources of ignition. Ensure proper ventilation to prevent the buildup of vapors.[12]
-
Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle silica gel in a fume hood and avoid creating dust.[10]
Conclusion
This application note provides a robust and systematically developed protocol for the purification of this compound by column chromatography. By adhering to the principles of method development using TLC and employing proper column packing and elution techniques, researchers can consistently obtain a high-purity product. The troubleshooting guide and safety precautions further equip scientists to perform this purification efficiently and safely.
References
- Cai, L., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[13]arene Stationary Phase. ACS Applied Materials & Interfaces.
- Studylib. (n.d.). Experiment 5: COLUMN CHROMATOGRAPHIC PURIFICATION OF NITROANILINES.
- PubChem. (n.d.). 4-(Tert-butyl)-3-nitroaniline. National Center for Biotechnology Information.
- Scribd. (n.d.). Nitroanilne TLC.
- Politzer, I. R., et al. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of Chromatographic Science, 33(6), 316-20.
- Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An...
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- Scribd. (n.d.). TLC Separation of Nitroanilines.
- Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube.
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
- Scribd. (n.d.). Organic Chemistry (Lab Manual).
- Capot Chemical Co., Ltd. (2018, December 7). MSDS of this compound.
- Wikipedia. (n.d.). 3-Nitroaniline.
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"analytical methods for 4-tert-butyl-3-nitroaniline"
An In-Depth Technical Guide to the Analytical Methods for 4-tert-butyl-3-nitroaniline
Authored by: A Senior Application Scientist
Introduction
This compound is an aromatic amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the bulky tert-butyl group and the electron-withdrawing nitro group on the aniline ring imparts unique chemical properties that necessitate robust and validated analytical methods for its quantification and characterization.[1][2] This technical guide provides a comprehensive overview of established and proposed analytical methodologies for the determination of this compound, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to ensure scientific integrity, providing a framework for accurate and reproducible results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods. These properties influence the choice of chromatographic conditions, solvents, and detection techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][3] |
| Molecular Weight | 194.23 g/mol | [1][3] |
| CAS Number | 31951-12-9 | [1][3] |
| LogP | 2.47 | [3] |
| Topological Polar Surface Area (TPSA) | 69.16 Ų | [3] |
The moderate LogP value suggests that this compound possesses sufficient hydrophobicity for retention on reverse-phase chromatographic columns, while the polar surface area indicates it will have some solubility in polar organic solvents.
Chromatographic Methods of Analysis
Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.[4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like nitroanilines.[5][6] A reverse-phase HPLC method using a C18 column is proposed for the routine analysis of this compound.
The C18 stationary phase provides excellent hydrophobic interaction with the tert-butyl group and the aromatic ring of the analyte, ensuring good retention and separation from potential impurities. UV detection is suitable due to the presence of the chromophoric nitroaniline moiety, which is expected to exhibit strong absorbance in the UV-Vis region.[7][8]
Caption: Workflow for HPLC-UV analysis of this compound.
A. Materials and Reagents
-
This compound reference standard (≥97% purity)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (optional, for MS compatibility)
B. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
C. Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good resolution and peak shape for nitroaromatic compounds.[6] |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water | A common mobile phase for separating moderately polar compounds.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| UV Detector Wavelength | 380 nm (or λmax determined by UV scan) | Nitroanilines typically have a strong absorbance around 380-412 nm.[8] |
D. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.995.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For more sensitive and selective analysis, especially in complex matrices, a GC-MS method is recommended. This technique is suitable for thermally stable and volatile compounds. While some nitroanilines can be thermolabile, GC analysis is often feasible.
GC provides high-resolution separation, and coupling with a mass spectrometer allows for definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the analyte. This is particularly useful for impurity profiling and trace-level quantification.
Caption: Workflow for GC-MS analysis of this compound.
A. Materials and Reagents
-
This compound reference standard (≥97% purity)
-
Toluene or Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
B. Standard and Sample Preparation
-
Prepare stock and working standard solutions in toluene or dichloromethane, similar to the HPLC method.
-
For solid samples, perform a solvent extraction. Weigh the sample, add a suitable volume of extraction solvent, sonicate, and then filter. Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
C. GC-MS Conditions
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent | A standard, high-performance GC-MS system. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.[10] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | An optimized temperature program to elute the analyte with good peak shape and separate it from other components. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy for generating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity in quantitative analysis. |
D. Expected Mass Spectrum The mass spectrum of this compound is expected to show a molecular ion peak at m/z 194. The fragmentation pattern will likely involve the loss of a methyl group (m/z 179) and a tert-butyl group (m/z 137), as well as fragments related to the nitroaniline core.[11][12]
Spectroscopic Methods
UV-Visible Spectrophotometry
For a rapid, simple, and cost-effective estimation of this compound in pure form or in simple mixtures, UV-Visible spectrophotometry is a viable option.[4]
-
Solvent Selection: Use a UV-transparent solvent such as methanol or ethanol.
-
Determine λmax: Prepare a dilute solution of this compound and scan the absorbance from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax). For similar nitroanilines, this is typically in the range of 380-412 nm.[8]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the predetermined λmax.
-
Quantification: Measure the absorbance of the sample solution and determine the concentration using the calibration curve based on the Beer-Lambert law.
Method Validation
All analytical methods developed must be validated to ensure they are fit for their intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This technical guide provides detailed protocols and the underlying scientific rationale for the analysis of this compound using HPLC-UV, GC-MS, and UV-Vis spectrophotometry. The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. By following these guidelines and implementing proper method validation, researchers and drug development professionals can achieve reliable and accurate analytical data for this compound.
References
- PubChem. (n.d.). 4-(Tert-butyl)-3-nitroaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-tert-Butyl-2-nitroaniline. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). o-NITROANILINE.
- BuyersGuideChem. (n.d.). Supplier CAS No 31951-12-9.
- LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline.
- Agilent Technologies. (2011). Nitro compounds.
- PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information.
- Asian Journal of Research in Chemistry. (2012). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
- SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene.
- National Institute of Standards and Technology. (n.d.). p-Nitroaniline.
- Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References.
- ResearchGate. (n.d.). UV-Vis absorption spectra of (a) reduction of 3-nitroaniline to 3-aminoaniline with Ag/rGO nanocomposite.
- PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Tert-Butylaniline. National Center for Biotechnology Information.
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- 12. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for Purity Determination of 4-tert-butyl-3-nitroaniline
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 4-tert-butyl-3-nitroaniline. This method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this key chemical intermediate. The protocol details a reversed-phase HPLC method with UV detection, sample preparation, system suitability criteria, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind chromatographic choices, from mobile phase composition to column chemistry, is explained to provide a deeper understanding of the method's development and ensure its successful implementation and adaptation.
Introduction: The Analytical Challenge
This compound is an aromatic amine containing a bulky, lipophilic tert-butyl group and a strongly electron-withdrawing nitro group.[4][5] These structural features govern its chemical properties and present specific challenges for chromatographic analysis. The primary analytical objective is to develop a stability-indicating method capable of separating the main component from potential process-related impurities (e.g., starting materials, isomers like 4-tert-butyl-2-nitroaniline[6]) and degradation products that may arise during synthesis or storage.
Reversed-phase HPLC is the technique of choice for non-volatile and thermally labile compounds like substituted nitroanilines, offering high resolution and sensitivity without the need for derivatization.[7][8] This guide provides a scientifically grounded protocol that ensures specificity, precision, and accuracy in the purity assessment of this compound.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase provides the necessary hydrophobicity to retain the nonpolar analyte.
-
Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water (H₂O)
-
Phosphoric Acid (H₃PO₄), analytical grade
-
This compound Reference Standard (Purity ≥99.5%)
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. A gradient elution is employed to ensure the timely elution of polar impurities while retaining and resolving more nonpolar species, including the main analyte.
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Scientific Rationale for Parameter Selection:
-
Mobile Phase: A combination of acetonitrile and acidified water is a common and effective mobile phase for separating aromatic amines.[9] Acetonitrile is chosen for its low viscosity and UV transparency. The addition of phosphoric acid to the aqueous phase serves two key purposes: it protonates residual silanols on the silica-based stationary phase, reducing peak tailing for the basic aniline moiety, and it maintains a consistent pH to ensure reproducible retention times.
-
Gradient Elution: A gradient is necessary to resolve impurities with a wide range of polarities. The initial 40% ACN allows for the retention and separation of early-eluting polar impurities, while the gradual increase to 70% ACN ensures the elution of the main analyte and any nonpolar impurities within a reasonable timeframe.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
-
Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds due to the strong absorbance of the benzene ring. A DAD detector can be used to scan across a range of wavelengths to identify the optimal wavelength for all potential impurities and confirm peak purity.
Experimental Protocols
Standard and Sample Preparation
Accurate preparation of solutions is fundamental to the precision of the final result.
-
Diluent: A mixture of Acetonitrile/Water (50:50, v/v) is used as the diluent. This composition ensures the solubility of this compound and is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assessing the primary component's purity.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the HPLC column.[7]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[1] This is a self-validating step to ensure the system is adequate for the intended analysis.[2] The SST is performed by making five replicate injections of the Working Standard Solution (0.1 mg/mL).
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring no significant interactions with the stationary phase.[10] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to produce sharp, narrow peaks.[10] |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the injector, pump, and detector under the analysis conditions.[10][11] |
| Resolution (Rs) | ≥ 2.0 between the main peak and closest impurity | Ensures baseline separation of the analyte from any potential closely eluting impurities. (Requires a resolution mix or a degraded sample) |
Workflow for Purity Analysis
Caption: HPLC Purity Analysis Workflow.
Method Validation Strategy
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[12]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[13] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[14][15] The sample (1.0 mg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
After degradation, samples are neutralized (if necessary), diluted to the target concentration, and analyzed. The method is considered specific if the main analyte peak is resolved from all degradation product peaks (Resolution ≥ 2.0) and the peak purity can be confirmed using a DAD detector.
Linearity
Linearity is established by preparing a series of solutions from the reference standard stock solution at five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration. The peak area response is plotted against concentration, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.999 demonstrates a good linear relationship.[3][16]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1. These can be experimentally verified by injecting solutions with known low concentrations.
Accuracy (% Recovery)
Accuracy is determined by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[13] The percentage recovery is then calculated. Acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-assay precision): Determined by analyzing six replicate sample preparations on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (%RSD) is calculated.[13]
-
Intermediate Precision (Inter-assay precision): Assessed by having a different analyst perform the analysis on a different day or using a different instrument.
For both precision tests, the %RSD of the purity results should not exceed 2.0%.
Data Analysis and Reporting
The purity of this compound is calculated using the area percent method, which assumes that all impurities have a similar response factor to the main component at the specified wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Any impurity found to be above the reporting threshold (typically 0.05%) should be reported. The final report should include the chromatograms, the results of the system suitability tests, and the calculated purity value.
Overall Validation and Analysis Workflow
Caption: Method Validation and Routine Analysis Pathway.
Conclusion
The HPLC method detailed in this application note provides a robust, precise, and accurate system for determining the purity of this compound. By integrating a systematic validation approach based on ICH guidelines, this protocol ensures that the method is reliable and suitable for its intended purpose in research, development, and quality control environments. The detailed explanation of the rationale behind the experimental choices empowers scientists to troubleshoot and adapt the method as needed while maintaining scientific integrity.
References
- American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
- J-Stage. Separation and determination of aromatic amines by reversed-phase HPLC. [Link]
- SciELO.
- Pharmaguideline. System Suitability in HPLC Analysis. [Link]
- Longdom Publishing.
- MedCrave online.
- ResearchGate. (PDF)
- YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
- Pharma Stability. Designing Forced Degradation for Nitrosamine-Risk Drug Products. [Link]
- International Journal of Pharmaceutical Sciences and Drug Research.
- JOCPR. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
- PubChem. 4-(Tert-butyl)-3-nitroaniline. [Link]
- SIELC Technologies. Separation of 3-Nitroaniline on Newcrom R1 HPLC column. [Link]
- Request PDF.
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
- Capot Chemical. MSDS of this compound. [Link]
- ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
- ResearchGate. Calculated system suitability parameters for the HPLC method (ICH guidelines). [Link]
- BuyersGuideChem. Supplier CAS No 31951-12-9. [Link]
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- CDC. p-NITROANILINE 5033. [Link]
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Application Note: A Comprehensive GC-MS Protocol for the Identification of 4-tert-butyl-3-nitroaniline
Introduction and Scientific Context
4-tert-butyl-3-nitroaniline is an aromatic amine derivative with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[1][2][3] Its structure, featuring a bulky tert-butyl group and an electron-withdrawing nitro group on an aniline scaffold, suggests its potential use as a chemical intermediate in the synthesis of more complex molecules, such as dyes or pharmaceutical agents. The accurate identification of this compound is critical for reaction monitoring, impurity profiling, and ensuring the quality of starting materials and final products.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose. The inherent volatility of many aromatic amines makes them suitable for gas chromatography, which provides excellent separation capabilities.[4][5] Coupling GC with mass spectrometry offers high sensitivity and, most importantly, structural information through characteristic fragmentation patterns, enabling unambiguous compound identification.[6] This protocol outlines a complete workflow, from sample preparation to data interpretation, grounded in established principles of analytical chemistry.
Chemical Structure:
-
IUPAC Name: this compound[3]
Safety and Handling Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). While the toxicological properties of this compound have not been thoroughly investigated, it is classified as a potential skin sensitizer and may cause respiratory irritation.[1][3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Ventilation: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[1]
Principle of the GC-MS Method
The identification of this compound is achieved through a two-stage process within the GC-MS system.
-
Gas Chromatographic Separation: A dilute solution of the sample is injected into the GC, where it is vaporized. An inert carrier gas (helium) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential partitioning between the mobile gas phase and the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster. Aromatic amines, being weakly basic, require a well-deactivated column to prevent peak tailing and ensure symmetrical peak shapes.[4]
-
Mass Spectrometric Detection and Identification: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV in Electron Ionization mode). This process imparts enough energy to ionize the molecule, forming a positively charged molecular ion (M⁺), and causes it to fragment in a predictable and reproducible manner. These charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum, a plot of relative ion abundance versus m/z, serves as a unique "chemical fingerprint" for the molecule, allowing for its positive identification.
Detailed Experimental Protocol
This protocol is a representative method and may require optimization for specific instrumentation.
Materials and Reagents
-
Analyte Standard: this compound (≥97% purity)[2]
-
Solvents: HPLC or pesticide-grade methanol, acetone, or methylene chloride.
-
Gases: Helium (carrier gas), purity ≥ 99.999%.
Preparation of Standard Solutions
-
Rationale: Accurate preparation of a standard solution is essential for confirming the retention time and mass spectrum of the target analyte.
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10.0 mg of the this compound standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or acetone).[5]
-
Working Standard (e.g., 10 µg/mL): Perform a serial dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent. This working standard is suitable for injection.
Sample Preparation
-
Rationale: The goal of sample preparation is to dissolve the analyte in a solvent compatible with the GC system and dilute it to a concentration within the instrument's linear range, while minimizing matrix interference.
-
Procedure: Accurately weigh approximately 10 mg of the sample to be analyzed and dissolve it in 10 mL of solvent (methanol or acetone are suitable choices).[5] If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter before transferring it to a 2 mL autosampler vial. For trace analysis in complex matrices like soil or water, a more extensive sample preparation involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be required.[7][8]
GC-MS Instrumentation and Parameters
The following parameters are based on established methods for analyzing nitroanilines and other aromatic amines and provide a robust starting point.[5][9][10]
| Parameter | Setting | Justification |
| GC System | Gas chromatograph with autosampler coupled to a mass spectrometer | Automation ensures injection precision. MS provides definitive identification. |
| GC Column | DB-5ms, HP-5MS, or equivalent (5% Phenyl)-methylpolysiloxane | A non-polar column is well-suited for separating aromatic compounds. The "ms" designation indicates low bleed, which is crucial for sensitive MS detection.[5] |
| 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions provide a good balance of resolution and analysis time. | |
| Carrier Gas | Helium | Inert gas, standard for MS applications. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Provides optimal velocity for good separation efficiency on a 0.25 mm ID column. |
| Injector | Splitless Mode | Maximizes analyte transfer to the column, essential for high sensitivity and trace analysis. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading and peak distortion. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Oven Program | Initial: 80 °C, hold for 2 min | Allows for proper focusing of the analyte at the head of the column. |
| Ramp: 10 °C/min to 280 °C | A moderate ramp rate effectively separates compounds with different boiling points.[5] | |
| Final Hold: 5 min at 280 °C | Ensures that all components, including any less volatile impurities, are eluted from the column. | |
| MS Transfer Line | 280 °C | Must be kept hot to prevent the analyte from condensing before reaching the ion source.[5] |
| MS Ion Source | 230 °C | Standard temperature for stable ionization and fragmentation.[5] |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra. |
| Ionization Energy | 70 eV | Universal standard energy that allows for comparison with commercial mass spectral libraries (e.g., NIST).[5] |
| Acquisition Mode | Full Scan | Acquires data over a wide mass range, necessary for identifying unknown compounds. |
| Mass Scan Range | m/z 40 - 400 | This range will capture the molecular ion (m/z 194) and all significant fragments. |
Data Analysis and Interpretation Workflow
The identification of this compound relies on two key pieces of evidence obtained from the GC-MS analysis: the retention time and the mass spectrum.
Retention Time (RT) Matching
First, inject the prepared working standard. The time at which the compound elutes from the GC column is its characteristic retention time under the specified analytical conditions. Next, analyze the unknown sample. The presence of a peak at the same RT as the standard provides the initial, tentative identification.
Mass Spectrum Confirmation
The definitive identification is achieved by comparing the mass spectrum of the unknown peak to that of the authentic standard. The key features to analyze are the molecular ion and the fragmentation pattern.
-
Molecular Ion (M⁺): The highest m/z peak in the spectrum (excluding isotope peaks) should correspond to the molecular weight of the compound. For this compound, this peak is expected at m/z 194 .
-
Key Fragmentation Pattern: The structure of the molecule dictates how it will break apart in the ion source. For this compound, the following fragments are predicted and are crucial for confirming the structure:
-
[M - CH₃]⁺ at m/z 179: Loss of a methyl group from the bulky tert-butyl substituent is a very common and expected fragmentation pathway.
-
[M - C₄H₉]⁺ at m/z 137: Loss of the entire tert-butyl radical.
-
[M - NO₂]⁺ at m/z 148: Loss of the nitro group.
-
Final confirmation is achieved when the retention time, the molecular ion, and the relative abundances of the key fragment ions in the sample spectrum match those of the certified standard analyzed under identical conditions.
Visualized Experimental Workflow
The logical flow of the analytical protocol is summarized in the diagram below.
Caption: Workflow for the GC-MS identification of this compound.
References
- MSDS of this compound. (2018). Selleck Chemicals.
- Amines Analysis by Packed Column GC.Supelco, Bulletin 737F.
- A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. (2025). BenchChem.
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences.
- Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples. (2025). BenchChem.
- This compound Product Inform
- Method for the determination of aromatic amines in workplace air using gas chromatography. (2020).
- 4-(Tert-butyl)-3-nitroaniline Compound Summary.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles.Agilent Technologies.
- Analysis of Amine Solutions by Gas Chromatography.Bryan Research & Engineering, LLC.
- An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline. (2025). BenchChem.
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography.U.S. Environmental Protection Agency.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.Thermo Fisher Scientific.
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Safety Data Sheet for m-Nitroaniline. (2024). Sigma-Aldrich.
- This compound Product Inform
- Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline. (2025). BenchChem.
- Safety Data Sheet for 4-Nitroaniline.TCI Chemicals.
- Safety Data Sheet for 4-Nitroaniline. (2025). Sigma-Aldrich.
- Safety Data Sheet for 4-Methyl-3-nitroaniline. (2025). Fisher Scientific.
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry.
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Application Notes and Protocols for the Safe Handling of 4-tert-butyl-3-nitroaniline
This document provides a comprehensive guide for the safe handling, storage, and emergency management of 4-tert-butyl-3-nitroaniline (CAS No. 31951-12-9). The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment. The information is synthesized from established safety data for nitroaniline compounds and specific data for the target molecule, emphasizing a proactive approach to laboratory safety.
Compound Profile and Hazard Identification
This compound is an aromatic amine containing a nitro functional group. While comprehensive toxicological data for this specific compound are not extensively documented, the known hazards of structurally similar nitroanilines provide a strong basis for a cautious approach. Nitroanilines are generally classified as toxic compounds.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 31951-12-9 | [3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3][4] |
| Molecular Weight | 194.23 g/mol | [3][4] |
| Appearance | Solid (form may vary) | [1] |
| Storage Temperature | 4°C, protect from light | [3] |
Known and Inferred Hazards
Based on data from analogous compounds such as p-nitroaniline, this compound should be regarded as a hazardous substance with the following potential risks:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5][6]
-
Organ Toxicity: May cause damage to organs, particularly the blood (through formation of methemoglobin), liver, and kidneys, through prolonged or repeated exposure.[1][7][8] Methemoglobinemia reduces the blood's ability to transport oxygen, leading to symptoms like headache, dizziness, and cyanosis (bluish skin color).[1][9]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[2] Some sources indicate it may cause an allergic skin reaction.[4]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[5]
The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[1]
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial before handling this compound. The following diagram illustrates the decision-making process for establishing appropriate safety controls.
Caption: Risk assessment and control workflow for handling this compound.
Detailed Protocols for Safe Handling
Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound, including weighing, transferring, and preparing solutions.[1][7][10] This is critical to prevent the inhalation of any dust or vapors. The fume hood's airflow should be verified before commencing work.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[7][11] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[11] | Double-gloving is recommended.[1] Gloves must be inspected for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste immediately after handling the compound.[2] |
| Body Protection | A lab coat or chemical-resistant coveralls.[11] | Prevents incidental skin contact. Clothing worn in the lab should not be worn outside the laboratory. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[7][11] | Recommended when working outside a fume hood, if dust generation is unavoidable, or if irritation is experienced.[11] |
| Footwear | Closed-toe shoes.[11] | Protects feet from potential spills. |
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Assemble all necessary equipment and reagents before retrieving the compound from storage.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Post-Handling:
Storage and Waste Management
Storage Protocol
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][10] A recommended storage temperature is 4°C, with protection from light.[3]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[10]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and reducing agents.[1][9]
Waste Disposal Protocol
-
All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.[2]
-
Collect solid waste in a clearly labeled, sealed container.[1]
-
Do not dispose of this chemical down the drain or in general waste.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Emergency Procedures
Immediate and correct response to an emergency is critical.
Spill Response
The response to a spill depends on its size and location.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing full PPE, decontaminate the area. For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[1]
-
Clean the spill area with a suitable solvent.
-
-
Major Spill (outside a fume hood or a large volume):
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][14] |
References
- BenchChem. (n.d.). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
- Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
- BenchChem. (n.d.). Essential Safety and Operational Guide for Handling 4-Methoxy-2-nitroaniline.
- BenchChem. (n.d.). Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste.
- NOAA. (n.d.). p-nitroaniline, [solid] - Report. CAMEO Chemicals.
- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
- NOAA. (n.d.). 5-methyl-2-nitroaniline - Report. CAMEO Chemicals.
- ChemScene. (n.d.). This compound.
- Capot Chemical Co., Ltd. (2018). MSDS of this compound.
- PubChem. (n.d.). 4-(Tert-butyl)-3-nitroaniline.
- Biosynth. (n.d.). This compound.
- TCI Chemicals. (2018). SAFETY DATA SHEET - 4-Nitroaniline.
- Fisher Scientific. (2025). SAFETY DATA SHEET - m-Nitroaniline.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - o-nitroaniline.
- Elemental Microanalysis. (2024). 4-NITROANILINE Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Nitroaniline.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
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Application Notes and Protocols: The Use of 4-tert-butyl-3-nitroaniline in Material Science Research
Introduction: Unpacking the Potential of a Versatile Building Block
In the vast landscape of organic molecules utilized in material science, substituted anilines represent a cornerstone class of compounds. Their inherent aromaticity, coupled with the reactivity of the amine functionality, makes them indispensable precursors for a wide array of functional materials. Within this family, 4-tert-butyl-3-nitroaniline stands out as a molecule of significant interest. Its structure is characterized by a strategic arrangement of functional groups: a primary amine for covalent bond formation, a nitro group that can be chemically transformed or used to modulate electronic properties, and a bulky tert-butyl group that imparts unique physical characteristics to resulting materials.
This guide provides a comprehensive overview of the potential applications of this compound in material science research. We will delve into its use as a precursor for high-performance polymers, a diazo component in the synthesis of functional dyes, and as a potential co-monomer in the development of novel conducting polymers. The causality behind experimental choices will be explained, and detailed, field-proven protocols will be provided to guide researchers in harnessing the capabilities of this versatile molecule.
Physicochemical Properties and Safety Considerations
Before embarking on any experimental work, a thorough understanding of the properties and hazards of this compound is paramount.
| Property | Value | Reference |
| CAS Number | 31951-12-9 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Not specified, likely a crystalline solid | |
| Storage | 4°C, protect from light | [1] |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[2] In case of contact with skin or eyes, rinse thoroughly with water.[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Application I: High-Performance Polyamides with Enhanced Solubility
Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. However, their applications are often limited by their poor solubility in common organic solvents, which makes processing difficult. The incorporation of bulky, non-polar side groups is a well-established strategy to disrupt chain packing, reduce intermolecular forces, and thereby enhance solubility without significantly compromising thermal properties.[3] The tert-butyl group on this compound is ideally suited for this purpose.
The synthetic utility of this compound in this context lies in its potential to be converted into a diamine monomer. The nitro group can be readily reduced to a second amine group, yielding 4-tert-butyl-1,2-diaminobenzene. This newly formed diamine can then be polymerized with various diacid chlorides to produce novel polyamides.
Workflow for Polyamide Synthesis
Workflow for the synthesis and characterization of a soluble polyamide.
Protocol 1: Synthesis of 4-tert-butyl-1,2-diaminobenzene
This protocol details the reduction of the nitro group of this compound to an amine group.
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Ethanol
-
Hydrazine monohydrate
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst (approximately 5-10 mol% of the substrate).
-
Place the flask under a nitrogen atmosphere.
-
With vigorous stirring, slowly add hydrazine monohydrate (3-5 equivalents) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 4-tert-butyl-1,2-diaminobenzene, can be purified by recrystallization or column chromatography if necessary.
Rationale: Catalytic hydrogenation using a palladium catalyst and a hydrogen source (in this case, generated in situ from hydrazine) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[2]
Protocol 2: Synthesis of a Soluble Polyamide via Low-Temperature Polycondensation
This protocol describes the synthesis of a polyamide from the diamine monomer produced in Protocol 1.
Materials:
-
4-tert-butyl-1,2-diaminobenzene
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas supply
-
Three-necked flask with a mechanical stirrer
-
Ethanol and water for precipitation
Procedure:
-
Flame-dry a three-necked flask equipped with a mechanical stirrer and place it under a nitrogen atmosphere.
-
Add anhydrous NMP, anhydrous LiCl, and the aromatic diacid chloride (e.g., terephthaloyl chloride, 1 equivalent). Stir until dissolved.
-
Add the synthesized 4-tert-butyl-1,2-diaminobenzene (1 equivalent) and anhydrous pyridine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Pour the viscous polymer solution slowly into a stirred beaker of ethanol or water to precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot water and then ethanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Rationale: The low-temperature solution polycondensation is a standard method for synthesizing high-molecular-weight aromatic polyamides.[4] The use of NMP with LiCl enhances the solubility of the rigid polymer chains as they form, allowing for the attainment of high molecular weights.[5]
Application II: Synthesis of Azo Dyes with Tailored Properties
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the -N=N- azo linkage.[6] Their synthesis is a cornerstone of organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.[7] Nitroanilines are common starting materials for the diazo component.[8]
The molecular structure of this compound makes it an interesting candidate for azo dye synthesis. The electron-withdrawing nitro group will influence the electronic properties of the resulting diazonium salt, and both the nitro and tert-butyl groups will act as auxochromes, modifying the color and other properties (like solubility and lightfastness) of the final dye.
Workflow for Azo Dye Synthesis
General workflow for the synthesis of an azo dye.
Protocol 3: Synthesis of an Azo Dye from this compound
This protocol provides a general procedure for the synthesis of an azo dye using this compound as the diazo component and phenol as the coupling agent.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers and magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization
-
In a beaker, dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
Maintain the solution at 0-5°C for 10-15 minutes after the addition is complete.
Part B: Azo Coupling
-
In another beaker, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline phenol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Collect the dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterize the final product by measuring its melting point and recording its UV-Vis spectrum to determine the maximum absorbance wavelength (λ_max).
Rationale: The diazotization reaction must be carried out at low temperatures (0-5°C) because diazonium salts are unstable and can decompose at higher temperatures.[6] The azo coupling reaction is an electrophilic aromatic substitution, where the electron-rich phenoxide ion attacks the electrophilic diazonium salt.[7]
Application III: Development of Substituted Conducting Polymers
Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[9] The properties of polyaniline can be further tailored by creating copolymers with substituted anilines.[10][11] The incorporation of this compound as a co-monomer in aniline polymerization could lead to a new class of conducting polymers with modified properties.
-
Solubility and Processability: The tert-butyl group is expected to enhance the solubility of the resulting copolymer in organic solvents, a significant challenge for pristine polyaniline.[9]
-
Electronic Properties: The electron-withdrawing nitro group would increase the oxidation potential of the polymer and could influence its electronic band structure and conductivity.[11]
The synthesis would typically involve the oxidative copolymerization of aniline and this compound in an acidic medium, using an oxidizing agent like ammonium persulfate. The ratio of the two monomers could be varied to fine-tune the properties of the final material. While a specific protocol for this copolymerization is not yet established in the literature, it would be based on standard methods for synthesizing substituted polyanilines.[9] Researchers exploring this avenue would be at the forefront of developing novel functional conducting polymers.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for advanced materials. The strategic placement of its functional groups offers a compelling platform for creating materials with tailored properties. The bulky tert-butyl group provides a reliable handle for enhancing the solubility and processability of rigid polymer backbones, as demonstrated in the context of high-performance polyamides. Its structure is also well-suited for the synthesis of novel azo dyes, where the substituents can be used to tune the color and performance characteristics. Furthermore, its potential as a co-monomer in conducting polymers opens up exciting possibilities for new electronic materials.
The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers and scientists. By understanding the underlying chemical principles and leveraging the established methodologies for related compounds, the full potential of this compound in material science can be unlocked, paving the way for innovations in polymer chemistry, dye synthesis, and organic electronics.
References
- MSDS of this compound. (2018-12-07).
- A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6 - Benchchem.
- The Synthesis of Azo Dyes.
- Azo dyes containing 1,3,4-thiadiazole fragment: synthesis, properties.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl).
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset.
- Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020-01-31).
- Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - NIH. (2022-12-16).
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Labor
- Recent advances in the applications of substituted polyanilines and their blends and composites | Request PDF - ResearchG
- Synthesis and Electrochromic Properties of Triphenylamine-Based Arom
- The Synthesis and Characteristic ofA New Soluble Polyimides ポリイミド・芳香族系高分子 最近の進歩 2007.
- Synthesis of Novel Positive Type Photosensitive Polyimide - ResearchG
- Functional Arom
- A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline).
- Synthesis and characterization of polyimides from 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether | springerprofessional.de. (2016-12-01).
- Synthesis and properties of soluble polyimides containing tert-butyl, ether linkages, and triphenylmethane units | Semantic Scholar. (2020-03-17).
- (PDF)
- 31951-12-9 | this compound - ChemScene.
- 4-nitroaniline – Knowledge and References - Taylor & Francis.
- This compound | 31951-12-9 | GBA95112 - Biosynth.
- Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments - MDPI.
- Nitroaniline: Common isomers, structure, synthesis and applic
- Block copolymer synthesis using a commercially available nitroxide-mediated radical polymerization (NMP)
- Properties and Applic
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"synthesis of azo dyes from 4-tert-butyl-3-nitroaniline"
An Application Guide to the Synthesis and Characterization of Azo Dyes from 4-tert-butyl-3-nitroaniline
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes utilizing this compound as the diazo component. The protocols and insights contained herein are grounded in established principles of organic chemistry to ensure scientific integrity and reproducibility.
Introduction: The Versatility of Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (-N=N-).[1][2][3] These compounds are integral to a multitude of industries, including textiles, printing, cosmetics, and scientific research, owing to their intense colors, straightforward synthesis, and structural adaptability.[2][3][4] The synthesis is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3]
This guide focuses on the use of this compound as the precursor for the diazonium salt. The presence of the bulky tert-butyl group and the electron-withdrawing nitro group on the aniline ring introduces specific steric and electronic factors that influence the reactivity and properties of the resulting dyes. While literature on this specific starting material is not abundant, the principles outlined are based on well-documented procedures for substituted nitroanilines.[1]
Pillar 1: The Underlying Chemistry and Mechanistic Rationale
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The process is bifurcated into two core stages: Diazotization and Azo Coupling.
Part A: Diazotization of this compound
Diazotization is the conversion of the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). This transformation is achieved by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][5]
Causality Behind Key Conditions:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable.[1][2] Above 5 °C, they readily decompose, losing nitrogen gas (N₂) to form a highly reactive aryl cation, which can lead to undesired side products, primarily phenols.
-
Strong Acidic Medium: The acid serves a dual purpose. It catalyzes the formation of the true nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid. Secondly, it maintains a low pH, which prevents the newly formed diazonium salt from coupling with the unreacted this compound, a potential side reaction.
The reaction proceeds as follows:
-
Protonation of nitrous acid by HCl.
-
Loss of water to form the electrophilic nitrosonium ion (NO⁺).
-
Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine.
-
A series of proton transfers and elimination of a water molecule to yield the stable diazonium salt.
Part B: The Azo Coupling Reaction
The resulting 4-tert-butyl-3-nitrophenyldiazonium salt is a weak electrophile. It reacts with an electron-rich aromatic compound, known as the coupling agent, via an electrophilic aromatic substitution mechanism to form the stable azo dye.[2] Common coupling agents include phenols, naphthols, and aromatic amines.
Causality Behind Key Conditions:
-
Electron-Rich Coupling Agent: The coupling component must possess a strongly activating group, such as a hydroxyl (-OH) or amino (-NH₂) group, to facilitate the electrophilic attack by the relatively weak diazonium electrophile.
-
pH Control: The optimal pH for the coupling reaction depends on the chosen agent.
-
For Phenols/Naphthols: A mildly alkaline medium (pH 8-10) is required. This deprotonates the hydroxyl group to form the much more strongly activating phenoxide ion (-O⁻), enhancing the nucleophilicity of the aromatic ring.
-
For Aromatic Amines: A mildly acidic medium (pH 4-7) is used to ensure sufficient concentration of the free amine for coupling, while preventing the precipitation of the amine as a salt.
-
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible. Adherence to the specified conditions is crucial for a successful synthesis.
Protocol 1: Diazotization of this compound
Materials & Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
100 mL Beaker
-
50 mL Erlenmeyer Flask
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Thermometer
Procedure:
-
In the 100 mL beaker, combine 1.94 g (10 mmol) of this compound with 5 mL of distilled water and 5 mL of concentrated HCl.
-
Cool the resulting slurry to 0–5 °C in an ice-salt bath with continuous stirring.
-
In the 50 mL Erlenmeyer flask, prepare the nitrite solution by dissolving 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine slurry over 10-15 minutes. Crucially, maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear, cold solution is the 4-tert-butyl-3-nitrophenyldiazonium chloride, ready for immediate use in the coupling step.
Protocol 2: Azo Coupling with 2-Naphthol
Materials & Equipment:
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
250 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Büchner Funnel and Vacuum Flask
Procedure:
-
In the 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath with stirring.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
An intensely colored precipitate should form immediately. The color is typically a deep red or orange.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral.
-
Allow the product to air-dry or dry in a desiccator. For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol.
Pillar 3: Data Presentation and Visualization
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| This compound | 194.23 | 10 | 1.94 g | Diazo Component |
| Sodium Nitrite | 69.00 | 11 | 0.76 g | Nitrosating Agent |
| Conc. Hydrochloric Acid | 36.46 | ~60 | 5 mL | Acid Catalyst |
| 2-Naphthol | 144.17 | 10 | 1.44 g | Coupling Agent |
| Sodium Hydroxide | 40.00 | ~50 | 20 mL (10% w/v) | Base for Coupling |
Experimental Workflow Diagram
Caption: Experimental workflow for azo dye synthesis.
Reaction Mechanism Diagram
Caption: Two-step azo dye synthesis mechanism.
Characterization and Validation
To confirm the identity and purity of the synthesized dye, the following analytical techniques are recommended:
-
FT-IR Spectroscopy: The disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of a weak azo (N=N) stretching band (around 1450-1550 cm⁻¹) are indicative of a successful reaction.[6]
-
UV-Visible Spectroscopy: The synthesized compound will exhibit strong absorption in the visible region of the electromagnetic spectrum (400-700 nm), which is responsible for its color.[6][7] The λ_max can be recorded by dissolving a small sample in a suitable solvent like ethanol or DMSO.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation of the final product, confirming the covalent linkage between the diazo and coupling components.[7][8]
Safety and Handling Precautions
-
Chemical Toxicity: Substituted anilines, including this compound, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Diazonium Salt Instability: While generally stable in cold aqueous solutions, solid diazonium salts can be explosive when isolated and dry.[2] Do not attempt to isolate the diazonium salt from the solution. Use it immediately after preparation.
-
Corrosives: Concentrated acids and bases (HCl, NaOH) are corrosive and must be handled with care.
References
- A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6 - Benchchem.
- The Synthesis of Azo Dyes.
- Synthesis of azo dyes - One Part of Chemistry.
- Classifications, properties, recent synthesis and applic
- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS
- Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators - ResearchG
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evalu
- Diazotis
- Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
- Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid.
Sources
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- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-tert-butyl-3-nitroaniline
Welcome to the technical support center for the synthesis of 4-tert-butyl-3-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
The synthesis of this compound, a valuable intermediate in various chemical industries, primarily involves the electrophilic aromatic substitution (EAS) of 4-tert-butylaniline. While seemingly straightforward, the nitration of anilines is fraught with challenges, including poor regioselectivity, oxidation of the substrate, and the formation of unwanted byproducts. This guide provides a structured, question-and-answer-based approach to overcome these hurdles.
Core Synthetic Strategy: The Case for Amine Protection
Direct nitration of anilines using a standard mixed acid (HNO₃/H₂SO₄) is often problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺).[1][2][3] This ion is a meta-directing deactivator, which complicates the desired substitution pattern and can lead to a mixture of isomers.[1][3][4][5] Furthermore, the amino group is highly susceptible to oxidation by nitric acid, frequently resulting in tar formation and significantly reduced yields.[1][4]
To circumvent these issues, a robust three-step strategy involving protection, nitration, and deprotection is the recommended pathway. This method offers superior control over regioselectivity and minimizes oxidative side reactions.[5][6]
Caption: Recommended workflow for synthesizing this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction yield is disappointingly low, and I'm recovering a significant amount of unreacted starting material. What are the likely causes?
A: This common issue typically points to problems with the nitrating agent or reaction conditions.
-
Cause A: Inactive Nitrating Agent. The true electrophile in this reaction is the nitronium ion (NO₂⁺).[7] It is generated in situ from the reaction between a protonated nitric acid molecule and a second molecule of acid catalyst, typically sulfuric acid.[7][8][9] If your acids are old, have absorbed atmospheric moisture, or are not sufficiently concentrated, the equilibrium concentration of the nitronium ion will be too low for the reaction to proceed efficiently.
-
Solution: Always use fresh, concentrated (98%) sulfuric acid and concentrated (70%) or fuming nitric acid. Ensure all glassware is scrupulously dry.
-
-
Cause B: Insufficiently Low Temperature. Aromatic nitration is a highly exothermic process. While a certain activation energy is needed, running the reaction at too low a temperature can slow the rate considerably. Conversely, poor temperature control can lead to runaway reactions and byproduct formation.
-
Solution: The addition of the nitrating agent to the substrate solution should be performed slowly and with efficient cooling, typically maintaining the internal temperature between 0-5 °C.[10] After the addition is complete, allowing the reaction to stir at this temperature or to slowly warm to room temperature can help drive it to completion. Monitor progress via Thin-Layer Chromatography (TLC).
-
Issue 2: Formation of Unwanted Isomers
Q: I've obtained a product, but spectroscopic analysis shows a mixture of isomers. How can I improve the regioselectivity to favor the 3-nitro product?
A: Regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.
-
Cause: Competing Directing Effects. In the unprotected 4-tert-butylaniline, both the amino (-NH₂) and tert-butyl groups are ortho-, para-directing activators. In the protonated anilinium form (-NH₃⁺), the group becomes a meta-director.[1][3] This leads to a complex product mixture that is difficult to separate.
-
Solution: Leverage a Protecting Group. The most effective solution is to protect the amine as an acetamide (-NHCOCH₃).[5][6] The acetamido group is still ortho-, para-directing but is less activating than a free amine, which provides better control. More importantly, its steric bulk, combined with the bulk of the tert-butyl group, influences the position of nitration. For N-(4-tert-butylphenyl)acetamide, the positions ortho to the acetamido group (positions 3 and 5) are the most electronically favored. The bulky tert-butyl group also directs to these positions. This alignment of directing effects enhances the formation of the desired 3-nitro (and the 5-nitro) isomer over others. The subsequent purification step will be crucial for isolating the 3-nitro isomer.
-
Caption: Directing effects in unprotected vs. protected aniline nitration.
Issue 3: Dark Reaction Mixture and Tar Formation
Q: My reaction turned dark brown or black almost immediately, yielding an intractable tar. What happened?
A: This is a classic sign of oxidation.
-
Cause: Oxidation of the Amine. Anilines are electron-rich and are easily oxidized by nitric acid, especially under harsh conditions (high temperature, high acid concentration).[1][4] This leads to the formation of colored, polymeric materials (tar).
-
Solution 1: Strict Temperature Control. As mentioned, maintaining a low temperature (0-5 °C) during the addition of the nitrating mixture is critical to suppress the rate of oxidative side reactions.[10]
-
Solution 2: Amine Protection. The acetanilide derivative is significantly more resistant to oxidation than the free aniline, making it the superior substrate for this reaction.[6]
-
Solution 3: Controlled Reagent Addition. Add the nitrating mixture dropwise with vigorous stirring. This prevents localized "hot spots" where the concentration of nitric acid is high enough to cause rapid oxidation.
-
Issue 4: Difficult Product Isolation and Purification
Q: I'm struggling to isolate a pure product from the crude reaction mixture. What are the best practices for work-up and purification?
A: A systematic approach to work-up and purification is key.
-
Work-up Procedure: The standard procedure is to quench the reaction by pouring the cold acidic mixture slowly into a large volume of crushed ice with stirring. This precipitates the crude product.
-
Neutralization: For the final deprotected product, the acidic solution must be carefully neutralized with a base (e.g., sodium carbonate, ammonium hydroxide) to precipitate the this compound. Keep the solution cold during neutralization.
-
Purification Methods:
-
Recrystallization: This is effective for removing minor impurities. A mixed solvent system like ethanol/water or isopropanol is often a good starting point.[11][12]
-
Column Chromatography: If your product is contaminated with isomers (e.g., the 5-nitro isomer), column chromatography on silica gel is the most effective purification method. A gradient of ethyl acetate in hexanes is a typical mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid essential? Can I just use nitric acid? A: Sulfuric acid serves as a catalyst. It is a stronger acid than nitric acid and protonates it, which leads to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺), the actual electrophile.[7][8][9] Using nitric acid alone is generally insufficient for nitrating moderately deactivated rings (like acetanilides) and results in a much slower, less efficient reaction.[7]
Q2: Are there alternative, milder nitrating agents I can use? A: Yes, several other reagents can be used, which may be beneficial if your substrate is particularly sensitive.
-
Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride, it can be a milder alternative to mixed acid.[13]
-
tert-Butyl nitrite (TBN): This reagent can perform regioselective nitration under metal-free and acid-free conditions, often yielding cleaner products with sensitive substrates.[14][15] It can be particularly chemoselective for phenols but also works for anilines.[16]
Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method. Use a silica gel plate and a solvent system such as 3:1 Hexanes:Ethyl Acetate. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Visualize under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates the reaction is proceeding.
Optimized Experimental Protocols
The following protocols outline the recommended three-step synthesis.
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Key Reagents | 4-tert-butylaniline, Acetic Anhydride | N-(4-tert-butylphenyl)acetamide, HNO₃, H₂SO₄ | N-(4-tert-butyl-3-nitrophenyl)acetamide, HCl |
| Stoichiometry | 1.2 eq. Acetic Anhydride | 1.1 eq. HNO₃ | Excess HCl |
| Solvent | Glacial Acetic Acid | Concentrated H₂SO₄ | Ethanol/Water |
| Temperature | Reflux (~118 °C) | 0-5 °C (addition) | Reflux (~80-90 °C) |
| Typical Time | 1-2 hours | 1-2 hours | 2-4 hours |
Protocol 1: Acetylation of 4-tert-Butylaniline
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Allow the mixture to cool, then pour it into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid N-(4-tert-butylphenyl)acetamide by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Nitration of N-(4-tert-butylphenyl)acetamide
-
In a flask cooled to 0 °C, carefully add the dry N-(4-tert-butylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude nitro-acetamide.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry. The crude product will likely be a mixture of 3-nitro and 5-nitro isomers.
Protocol 3: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide
-
Suspend the crude nitro-acetamide product in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until TLC shows the disappearance of the starting material.
-
Cool the reaction mixture and pour it into ice water.
-
Carefully neutralize the solution with a base (e.g., 10% NaOH solution or solid NaHCO₃) until the product precipitates.
-
Collect the crude this compound by vacuum filtration, wash with water, and dry.
-
Purify the final product by column chromatography (Hexanes/Ethyl Acetate) or recrystallization to isolate the pure 3-nitro isomer.
References
- PubChem. (n.d.). 4-(Tert-butyl)-3-nitroaniline. National Center for Biotechnology Information.
- Gold, V., & O'Leary, S. (n.d.).
- Allen, C. F. H. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute.
- BenchChem. (2025). An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline. BenchChem.
- Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline. BenchChem.
- BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline. BenchChem.
- Kumar, S., & Kumar, S. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry, 84(2), 963-973.
- ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- PubChemLite. (n.d.). 4-(tert-butyl)-3-nitroaniline (C10H14N2O2).
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Valparaiso University. (n.d.).
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Klapars, A., et al. (2005). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 7(6), 1185-1188.
- Synocule. (2023, February 26). 4-(tert-butyl)-3-nitroaniline.
- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
- Organic Syntheses. (n.d.). o-NITROANILINE.
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- Cambridge University Press. (n.d.).
- Leah4sci. (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4. YouTube.
- Royal Society of Chemistry. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Wikipedia. (n.d.). Nitration.
- The Organic Chemistry Tutor. (2017, November 13). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. YouTube.
- PubChem. (n.d.). 4-Tert-butylaniline. National Center for Biotechnology Information.
- MDPI. (n.d.). N-(3-Trifluoromethylphenyl)-4-nitroaniline.
- PrepChem.com. (n.d.). Preparation of 4-methyl-3-nitroaniline.
- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- Synocule. (2024, January 27). 4-Tert-butylaniline.
- ResearchGate. (n.d.). Nitration of p-tert-butyltoluene in acetic anhydride. 1,2 and 1,4 adducts.
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
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- 14. researchgate.net [researchgate.net]
- 15. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
"common byproducts in the synthesis of 4-tert-butyl-3-nitroaniline"
Welcome to the technical support center for the synthesis of 4-tert-butyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, minimize byproduct formation, and achieve a high yield of your target compound.
I. Conceptual Overview: The Challenge of Regioselectivity
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution: controlling the regioselectivity of the nitration reaction on a substituted aniline. The relative positions of the amino and nitro groups (meta to each other) dictate the synthetic strategy and the potential byproducts.
Direct nitration of anilines is often complicated by the basicity of the amino group.[1][2][3][4][5] In a strongly acidic nitrating medium (typically a mixture of nitric and sulfuric acids), the amino group is protonated to form an anilinium ion (-NH₃⁺).[1][2][3][4][5][6] This positively charged group is strongly deactivating and meta-directing, which, in the case of 4-tert-butylaniline, would favor the formation of the desired 3-nitro isomer.[1][2][3][6] However, this approach can also lead to significant oxidation and the formation of tarry byproducts.[3]
An alternative, and often preferred, method involves the protection of the amino group, typically by acetylation, to form an acetanilide. This protecting group moderates the reactivity of the amino group and is ortho-, para-directing. Following nitration, the protecting group is removed by hydrolysis. However, for the synthesis of a meta-nitroaniline, this protection strategy would lead to the undesired ortho-isomer as the major product.
Therefore, the most direct route to this compound is likely the controlled nitration of 4-tert-butylaniline under strongly acidic conditions to promote the formation of the anilinium ion and direct the nitration to the meta position. This guide will focus on troubleshooting this challenging but direct approach.
II. Frequently Asked Questions (FAQs)
Q1: Why is a significant amount of 4-tert-butyl-2-nitroaniline formed as a byproduct?
A1: The formation of the ortho-isomer, 4-tert-butyl-2-nitroaniline, occurs because not all of the starting 4-tert-butylaniline may be protonated to the meta-directing anilinium ion. The unprotonated aniline, with its ortho-, para-directing amino group, will react to form the ortho-nitro product (the para position is blocked by the tert-butyl group). The ratio of meta to ortho product is highly dependent on the reaction conditions, particularly the acidity of the medium.
Q2: My reaction mixture turned dark brown/black and formed a tar-like substance. What happened?
A2: This is a common issue in the direct nitration of anilines and is due to oxidation of the aniline starting material by the nitric acid.[3] Aniline and its derivatives are sensitive to strong oxidizing agents. This can be exacerbated by elevated temperatures.
Q3: I have a mixture of nitroaniline isomers. How can I separate them?
A3: The separation of nitroaniline isomers can be challenging due to their similar polarities. Several chromatographic techniques can be employed:
-
Column Chromatography: This is a standard method for separating isomers. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.[7]
-
Thin Layer Chromatography (TLC): TLC is useful for quickly assessing the composition of your product mixture and for optimizing the solvent system for column chromatography.[8][9]
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC offers higher resolution.[8]
-
Radial Chromatography: This technique can provide a faster and efficient separation of nitroaniline isomers.[7]
Q4: Can I use a protecting group strategy to synthesize this compound?
A4: While protecting the amino group is a common strategy in aniline chemistry to avoid oxidation and control regioselectivity, it is not ideal for synthesizing a meta-nitroaniline. The acetamido group, the most common protecting group, is ortho-, para-directing. In the case of N-acetyl-4-tert-butylaniline, nitration would predominantly yield N-(4-tert-butyl-2-nitrophenyl)acetamide, which upon deprotection would give the undesired 4-tert-butyl-2-nitroaniline.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem ID | Observation | Probable Cause(s) | Suggested Solution(s) |
| TS-01 | Low yield of the desired 3-nitro isomer and high proportion of the 2-nitro isomer. | Insufficient protonation of the aniline starting material. The reaction conditions are not acidic enough to favor the formation of the meta-directing anilinium ion. | - Increase the concentration of sulfuric acid in the nitrating mixture.- Ensure anhydrous conditions, as water can reduce the acidity of the medium.- Slowly add the aniline to the pre-cooled, concentrated acid to ensure maximum protonation before the addition of the nitrating agent. |
| TS-02 | Formation of a significant amount of dark, tarry byproducts. | Oxidation of the aniline by nitric acid. The reaction temperature may be too high. | - Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent.- Add the nitrating agent very slowly to control the exothermic reaction.- Use a less aggressive nitrating agent, although this may reduce the overall yield. |
| TS-03 | Presence of dinitrated byproducts in the final product mixture. | The reaction conditions are too harsh, leading to a second nitration on the activated nitroaniline ring. | - Use a stoichiometric amount of the nitrating agent.- Reduce the reaction time.- Monitor the reaction progress carefully using TLC to stop the reaction once the desired product is formed. |
| TS-04 | Difficulty in isolating the product from the acidic reaction mixture. | The product, being an amine, is protonated and soluble in the acidic medium. | - Carefully neutralize the reaction mixture by pouring it over ice and then slowly adding a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.- Perform this neutralization at a low temperature to avoid hydrolysis of the nitro group. |
| TS-05 | Incomplete separation of isomers during column chromatography. | The polarity of the eluent is not optimized for the separation of the nitroaniline isomers. | - Use TLC to test various solvent systems with different polarities (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent for baseline separation.- Consider using a different chromatographic technique like radial chromatography for better separation.[7] |
IV. Experimental Protocol: Synthesis of this compound
Disclaimer: This is a hypothetical protocol based on established chemical principles for the nitration of anilines to yield the meta-isomer. It should be performed with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials:
-
4-tert-butylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Carbonate (or Ammonium Hydroxide)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Anilinium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 14.9 g (0.1 mol) of 4-tert-butylaniline to the cold sulfuric acid with vigorous stirring. The addition should be dropwise to maintain the temperature below 10 °C. This step ensures the formation of the 4-tert-butylanilinium bisulfate salt.
-
-
Nitration:
-
In the dropping funnel, prepare the nitrating mixture by slowly adding 6.3 mL (0.15 mol) of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool the nitrating mixture in an ice bath before addition.
-
Once the anilinium salt solution is cooled to 0-5 °C, add the nitrating mixture dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature strictly between 0 and 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly and carefully onto 500 g of crushed ice in a large beaker with stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
-
Purification:
-
Dry the crude product in a vacuum oven at a low temperature.
-
The crude product will be a mixture of isomers. Purify the this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The separation should be monitored by TLC.
-
V. Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway and common byproducts.
Troubleshooting Logic Flow
Sources
Technical Support Center: Troubleshooting the Nitration of 4-tert-butyl-aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the nitration of 4-tert-butylaniline to synthesize 4-tert-butyl-3-nitroaniline. As Senior Application Scientists with extensive field experience, we aim to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Introduction: The Intricacies of Nitrating a Sterically Hindered Aniline
The nitration of 4-tert-butylaniline presents a unique challenge in electrophilic aromatic substitution. The interplay between the activating, ortho, para-directing amino group and the bulky para-positioned tert-butyl group, coupled with the reaction conditions, dictates the regiochemical outcome. While the amino group strongly favors substitution at the ortho and para positions, the significant steric hindrance imposed by the tert-butyl group can impede reaction at the ortho position.[1] Furthermore, under strongly acidic nitrating conditions, the amino group is protonated to form the anilinium ion, which is a meta-directing group.[2] This guide will help you navigate these complexities to achieve the desired this compound product.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 4-tert-butylaniline challenging?
Direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of tarry byproducts.[2] In strongly acidic media, the aniline is protonated to form the anilinium ion. This deactivates the ring and directs the incoming electrophile to the meta position. For 4-tert-butylaniline, the desired 3-nitro product is meta to the amino group, but achieving selectivity can be difficult.
Q2: What are the expected major and minor products in the nitration of 4-tert-butylaniline?
The product distribution is highly dependent on the reaction conditions.
-
Under strongly acidic conditions (e.g., HNO₃/H₂SO₄): The major product is expected to be this compound, resulting from the nitration of the anilinium ion. However, formation of the 2-nitro isomer can also occur, though it is sterically hindered. Dinitration is also a possibility if the reaction is not carefully controlled.
-
Without protection: Direct nitration without controlling the acidity can lead to a mixture of ortho and meta products, along with significant oxidation byproducts. The para position is blocked by the tert-butyl group.
Q3: Should I protect the amino group before nitration?
Yes, protecting the amino group by acetylation is a highly recommended strategy. This approach offers several advantages:
-
Prevents Oxidation: The acetyl group reduces the reactivity of the ring, preventing oxidation by nitric acid.
-
Controls Regioselectivity: The acetamido group is still an ortho, para-director but is less activating than the amino group. This allows for more controlled nitration. Due to the steric bulk of the tert-butyl group, nitration of N-(4-tert-butylphenyl)acetamide is expected to strongly favor substitution at the position ortho to the acetamido group (which will be the 3-position of the final product after deprotection).
Q4: What are the key safety precautions for this reaction?
Nitration reactions are highly exothermic and require strict safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][4][5]
-
Fume Hood: Perform the reaction in a well-ventilated chemical fume hood.[3][4]
-
Temperature Control: Use an ice bath to control the reaction temperature and prevent runaway reactions. Add the nitrating agent slowly and monitor the temperature closely.[6]
-
Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care.[7]
-
Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete reaction. 2. Formation of undesired isomers. 3. Oxidation of the starting material. 4. Product loss during workup. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize reaction temperature and time. Consider using a protecting group strategy. 3. Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. 4. Ensure proper pH adjustment during extraction and minimize the use of excessive washing solvents. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature was too high. 2. Nitrating agent was added too quickly. 3. Oxidation of the aniline. | 1. Strictly maintain a low reaction temperature using an ice/salt bath if necessary. 2. Add the nitrating agent dropwise with vigorous stirring. 3. Employ a protecting group strategy (acetylation) to reduce the aniline's susceptibility to oxidation. |
| Difficult Separation of Isomers | The physical properties of the nitro isomers are often very similar. | 1. Column Chromatography: Use silica gel chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers. Monitor the separation by TLC. 2. Recrystallization: Fractional recrystallization may be possible if the solubilities of the isomers in a particular solvent are sufficiently different. |
| Product Does Not Precipitate Upon Quenching | The product may be soluble in the acidic aqueous solution or may have formed an oil. | 1. Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate the product. 2. If an oil forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). |
Experimental Protocols
Protocol 1: Nitration of 4-tert-butylaniline via Acetyl Protection
This two-step procedure is recommended for better control and higher yield of the desired product.
Step 1: Acetylation of 4-tert-butylaniline
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Heat the mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and then pour it onto crushed ice with stirring.
-
Collect the precipitated N-(4-tert-butylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
-
In a clean, dry flask, dissolve the N-(4-tert-butylphenyl)acetamide (1.0 eq) from Step 1 in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated N-(4-tert-butyl-3-nitrophenyl)acetamide by vacuum filtration and wash thoroughly with cold water.
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude N-(4-tert-butyl-3-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the product precipitates.
-
Collect the crude this compound by vacuum filtration, wash with water, and dry.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound via a protection strategy.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in the nitration reaction.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Predicted) |
| 4-tert-butylaniline | C₁₀H₁₅N | 149.23 | Colorless to pale yellow liquid | - |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | Yellow solid | ¹H NMR: Aromatic protons will show distinct splitting patterns due to the substituents. The amino protons will appear as a broad singlet. The tert-butyl group will be a sharp singlet around 1.3-1.5 ppm. ¹³C NMR: Aromatic carbons will have characteristic shifts influenced by the nitro and amino groups. The quaternary carbon of the tert-butyl group will be around 34 ppm, and the methyl carbons around 31 ppm.[8] |
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 316163, 4-(tert-butyl)-3-nitroaniline. [Link]
- Filo.
- Reddit.
- Carl ROTH.
- PubMed. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
- The Royal Society of Chemistry.
- ResearchGate. (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. [Link]
- YouTube. MCQ-215: About the Nitration of Anilides by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecule). [Link]
- Chemistry Stack Exchange.
- Carl ROTH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. 3-Nitroaniline 99%, for synthesis. [Link]
- ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. [Link]
- PubMed. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. [Link]
- PrepChem.com. Synthesis of 4-tert.-butylaniline. [Link]
- The University of Lisbon. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. [Link]
- ResearchGate. C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite | Request PDF. [Link]
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
- Worcester Polytechnic Institute.
- Bentham Science. Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. [Link]
- ResearchGate. Tert‐Butylnitrite Mediated Regioselective C(sp)
- ResearchGate. STUDIES IN NITRATION, III.
- Supporting Inform
- Synocule – Research Lab. 4-(tert-butyl)-3-nitroaniline. [Link]
- ResearchGate. Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. [Link]
- ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. [Link]
- Chempanda.
- Google Patents. US2671110A - Separation of isomeric mixtures of nitroanilines.
- RSC Publishing. Practical catalytic method for synthesis of sterically hindered anilines. [Link]
- ResearchGate. Nitration of p-tert-butyltoluene in acetic anhydride. 1,2 and 1,4 adducts. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
- YouTube.
- YouTube.
- Synocule – Research Lab. 4-Tert-butylaniline. [Link]
- PraxiLabs.
- ResearchGate.
Sources
- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. carlroth.com:443 [carlroth.com:443]
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- 8. rsc.org [rsc.org]
Technical Support Center: Purification of 4-tert-butyl-3-nitroaniline
Answering your request, here is a technical support center with troubleshooting guides and FAQs about "removing impurities from crude 4-tert-butyl-3-nitroaniline".
Welcome to the technical support guide for the purification of this compound (CAS No. 31951-12-9).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity in your sample.
Introduction: The Importance of Purity
This compound is a substituted aniline derivative used as an intermediate in the synthesis of various organic molecules. The purity of this starting material is critical, as impurities can lead to unwanted side reactions, lower yields of the desired final product, and complicate downstream analysis. The typical synthesis involves the nitration of 4-tert-butylaniline, which can result in a crude product containing unreacted starting materials, positional isomers, and other byproducts.[2][3] This guide will focus on the most common purification techniques: recrystallization and column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My recrystallization attempt resulted in a very low yield. What went wrong?
A1: Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause. The goal is to create a saturated solution at the solvent's boiling point.[4] If the solution is not saturated, a significant amount of the product will remain dissolved even after cooling, leading to poor recovery.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but very poorly when cold.[5] If the compound has high solubility in the solvent at low temperatures, recovery will be minimal.
-
Premature Crystallization: If crystallization occurs too early, for instance, during a hot gravity filtration step, product will be lost. This happens if the solution cools down too much during the transfer.
-
Filtering Too Soon: Allowing insufficient time for the solution to cool and for crystallization to complete will result in a lower yield.
Solutions:
-
Optimize Solvent Volume: In your next attempt, add the hot solvent in small portions (dropwise) to the crude material until it just dissolves.[4]
-
Solvent Screening: Perform small-scale solubility tests with various solvents to find the optimal one (see Table 1).
-
Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtration. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot recrystallization solvent.
-
Maximize Crystallization Time: After dissolving, allow the flask to cool slowly to room temperature undisturbed. Subsequently, place it in an ice bath for at least 15-20 minutes to maximize crystal formation before vacuum filtration.[4]
Q2: After recrystallization, my product is still a noticeable yellow or orange color. How can I remove colored impurities?
A2: The persistent color is likely due to highly conjugated organic impurities or oxidation byproducts that are co-crystallizing with your product.
Solution: Use of Decolorizing Carbon
Activated carbon (charcoal) is highly effective at adsorbing large, colored impurity molecules due to its high surface area.
Protocol:
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of decolorizing carbon (a micro-spatula tip is usually sufficient). Adding carbon to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and bring it back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the insoluble carbon.[4] The filtrate should be colorless or significantly less colored.
-
Proceed with the slow cooling and crystallization as usual.
Q3: I ran a column to purify my product, but the TLC of the collected fractions shows poor separation between my product and an impurity.
A3: This indicates that the chosen mobile phase (eluent) does not have the correct polarity to effectively separate the compounds on the stationary phase (typically silica gel).
Core Principle: In column chromatography, separation occurs because compounds have different affinities for the stationary phase and the mobile phase. A less polar compound will travel down the column faster, while a more polar compound will adsorb more strongly to the silica gel and elute later.[6]
Solutions:
-
Optimize the Solvent System with TLC: Before running the column, systematically test different solvent mixtures using TLC. The ideal solvent system should give your desired product a retention factor (Rf) of approximately 0.2-0.4, and there should be maximum separation between the product spot and impurity spots.[7]
-
Use Gradient Elution: If a single solvent system (isocratic elution) fails to provide good separation, a gradient elution can be employed. Start with a less polar solvent system to elute the less polar impurities first. Then, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to elute your more polar product.[7]
-
Check Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities originate from the synthetic route, which is typically the nitration of 4-tert-butylaniline.
-
Unreacted Starting Material: 4-tert-butylaniline (CAS No. 769-92-6).[9]
-
Positional Isomers: Nitration could potentially occur at other positions on the aromatic ring, although the directing effects of the amino and tert-butyl groups make the 3-nitro product dominant.
-
Di-nitrated Products: Over-nitration can lead to the formation of di-nitro species.
-
Oxidation Products: Anilines can be susceptible to air oxidation, leading to colored impurities.[3]
Q2: How do I select the best solvent for recrystallization?
A2: The selection process is empirical. The ideal solvent will exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[5] A systematic approach is best.
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount (e.g., 20-30 mg) of your crude product into several different test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, toluene, water) dropwise at room temperature until the total volume is about 0.5 mL. Note if the solid dissolves at room temperature. If it does, that solvent is unsuitable.
-
If the solid does not dissolve at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals.
| Solvent | Solubility (Hot) | Solubility (Cold) | Outcome |
| Ethanol | High | Low | Good Candidate [10] |
| Methanol | High | Low-Medium | Possible Candidate |
| Water | Very Low | Very Low | Poor Solvent |
| Hexanes | Low | Very Low | Possible Candidate for two-solvent system |
| Toluene | High | Medium | May result in lower yield |
This table provides expected outcomes based on the properties of similar nitroanilines. Experimental verification is crucial.
Q3: What safety precautions are essential when handling this compound?
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Ventilation: Handle the solid and any solutions in a certified chemical fume hood to avoid inhaling dust or vapors.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines. Do not pour into drains.[11]
Q4: How can I confirm the purity of my final product?
A4: A combination of methods is recommended for a comprehensive assessment of purity.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. A pure compound should ideally show a single spot on the TLC plate. Run the purified sample alongside the crude material to visualize the removal of impurities.[13]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for confirming the structure and assessing the purity of the compound. The presence of unexpected signals can indicate impurities.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by calculating the area percentage of the main product peak relative to the total area of all peaks.[2]
-
Visualized Workflow
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification method for your crude this compound.
Caption: Decision tree for selecting a purification method.
References
- MSDS of this compound. (2018). Santa Cruz Biotechnology.
- A Comprehensive Technical Guide to the Solubility Profile of 2,4,6-Tritert-butyl-3-nitroaniline. Benchchem.
- A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC. Benchchem.
- SAFETY DATA SHEET - m-Nitroaniline. (2024). Sigma-Aldrich.
- Recrystallization - Single Solvent. University of Toronto.
- Column Chromatography of Nitroanilines Lab Experiment. Studylib.
- Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline. Benchchem.
- SAFETY DATA SHEET - 4-Nitroaniline. TCI Chemicals.
- SAFETY DATA SHEET - 4-tert-Butylaniline. Fisher Scientific.
- SAFETY DATA SHEET - 4-Methyl-3-nitroaniline. Fisher Scientific.
- Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline. Benchchem.
- This compound. ChemScene.
- Column Chromatography. (2019). Professor Dave Explains, YouTube.
- LAB 1 - EXPERIMENTAL PROCEDURE. University of Massachusetts Boston.
- o-NITROANILINE. Organic Syntheses Procedure.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- B.
- 3-Nitroaniline.
- 4-(Tert-butyl)-3-nitroaniline.
- Column Chromatography-Separation of ortho & para Nitrophenols. (2021). Chemistry by Dr. Narinderjit Bawa, YouTube.
- This compound. Biosynth.
- Nitroaniline: Common isomers, structure, synthesis and applic
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.
- Technical Support Center: Purification of Crude 4-Butyl-2,3-dichloroaniline by Column Chrom
- N-(3-Trifluoromethylphenyl)-4-nitroaniline. (2000). MDPI.
- Preparation of 4-methyl-3-nitroaniline. PrepChem.com.
Sources
- 1. 4-(Tert-butyl)-3-nitroaniline | C10H14N2O2 | CID 316163 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Recrystallization Efficiency of 4-tert-butyl-3-nitroaniline
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to optimize the purification of 4-tert-butyl-3-nitroaniline via recrystallization. We will move beyond rote procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance the efficiency, yield, and purity of your compound.
The Foundation: Why Recrystallization Works
Recrystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities within a chosen solvent system. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] By dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution, then allowing it to cool slowly, the target compound's solubility decreases, forcing it to crystallize out of the solution in a pure form. Soluble impurities, being present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[1]
Part 1: Strategic Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for this compound should meet four key criteria[1]:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of this compound to prevent the compound from "oiling out" instead of crystallizing.[2]
-
Inertness: The solvent must not react with the compound.
The structure of this compound features a nonpolar tert-butyl group and polar amine (-NH₂) and nitro (-NO₂) groups, giving it a mixed polarity.[3] This suggests that alcohols, or mixed solvent systems involving an alcohol and water, are excellent starting points.[1]
Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | Often a good starting point for moderately polar compounds like nitroanilines.[4] |
| Methanol | 65 | Similar to ethanol but with a lower boiling point. May require more careful handling. |
| Isopropanol | 82 | Another common alcohol choice with slightly different solvency properties. |
| Ethanol/Water | Variable | A powerful mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and hot water (the "bad" solvent) is added dropwise until the solution becomes cloudy (saturated). A few drops of hot ethanol are then added to redissolve the solid before cooling.[5] |
| Toluene | 111 | A less polar option. While some nitroanilines have good solubility in toluene, it should be tested carefully.[6] |
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, shaking after each drop. If the solid dissolves readily, the solvent is too good and unsuitable for single-solvent recrystallization.[1]
-
If the solid is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath for at least 15 minutes.[5]
-
Observe the quantity and quality of the crystals formed. An abundant formation of crystals indicates a promising solvent.
Part 2: Standardized Recrystallization Workflow
This protocol outlines the best-practice methodology for recrystallizing this compound.
Workflow Diagram
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, bring the chosen recrystallization solvent to a boil. Add the hot solvent to the solid in small portions, swirling and heating the mixture after each addition, until the solid is completely dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[7]
-
(Optional) Hot Gravity Filtration: If insoluble impurities or colored impurities (after adding decolorizing charcoal) are present, they must be removed while the solution is hot. Use a pre-heated funnel and fluted filter paper to rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice.[8] Once at room temperature, the flask can be moved to an ice-water bath for 15-20 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Using room temperature or excess solvent will redissolve some of the product, reducing the yield.[7]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass.
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of aromatic amines and provides actionable solutions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: My solution has cooled completely, but no crystals have formed. What should I do?
A1: This is a very common issue that can arise from two primary causes:
-
Excess Solvent: You may have added too much solvent, meaning the solution is not saturated at the lower temperature.[2][8] The remedy is to gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.
-
Supersaturation: The solution may be supersaturated, a state where the solute concentration is higher than its solubility, but crystallization has not initiated.[7] You can induce crystallization by:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges provide a nucleation site for crystals to begin forming.[7][9]
-
Seeding: If you have a small amount of pure solid saved from a previous batch, add a tiny "seed" crystal to the solution. This provides a template for further crystal growth.[7][9]
-
Q2: Instead of crystals, an oil has separated from the solution. How do I fix this "oiling out"?
A2: "Oiling out" occurs when the solute separates as a liquid instead of a solid.[9] This typically happens when the melting point of the solid is lower than the temperature of the solution at the point of saturation, or when the solution is cooled too rapidly.[2][8] To resolve this:
-
Reheat the flask to dissolve the oil back into the solution.
-
Add a small amount of additional hot solvent to decrease the saturation point.[8][9]
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This slower cooling favors the formation of an ordered crystal lattice over liquid droplets.[2][9]
Q3: My final yield of pure crystals is very low. What went wrong?
A3: A low yield is often a result of losing product to the solvent.[1] Consider these points:
-
Initial Dissolution: Did you use the absolute minimum amount of boiling solvent? Every excess milliliter of solvent will retain some of your product in the mother liquor, even after cooling.[1][7]
-
Washing Step: Did you wash the collected crystals with ice-cold solvent? Using room-temperature or warm solvent will dissolve a significant portion of your purified product from the filter paper.[7]
-
Premature Crystallization: If you performed a hot filtration, product may have crystallized on the filter paper or in the funnel stem. Ensure all glassware for this step is pre-heated to prevent this loss.
Q4: The final crystals are still colored, even after recrystallization. How can I get a purer product?
A4: If the original impurities are colored, they may co-crystallize with your product. To remove them:
-
Redissolve the impure crystals in the minimum amount of hot solvent.
-
Add a very small amount (the tip of a spatula) of activated decolorizing charcoal to the hot solution.
-
Swirl the hot solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal, then allow the clear, colorless filtrate to cool and crystallize as usual.[5] Be aware that adding too much charcoal can also adsorb your product, reducing the yield.
References
- Recrystallization. (n.d.). UCLA Chemistry and Biochemistry.
- Recrystallization I. (n.d.). Pomona College.
- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). St. John's University.
- Separation of o-/p-nitroanilines by a two-step process. (n.d.). ResearchGate.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technisches Support-Center: Untersuchung der Abbauwege von 4-tert-Butyl-3-nitroanilin
Answering in German as the user is interacting in German.
Absolut. Hier ist ein technisches Support-Center, das auf die Abbauwege von 4-tert-Butyl-3-nitroanilin zugeschnitten ist.
Verfasst von: Dr. Eva Schmidt, Leitende Anwendungswissenschaftlerin
Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Abbauwege von 4-tert-Butyl-3-nitroanilin untersuchen. Da spezifische experimentelle Daten für dieses Molekül in der veröffentlichten Literatur rar sind, konzentriert sich dieser Leitfaden auf die Extrapolation von wahrscheinlichen Abbauwegen, die auf etablierten Prinzipien für verwandte Nitroaromaten und substituierte Aniline basieren. Wir bieten einen robusten Rahmen für das experimentelle Design, die Fehlerbehebung bei häufigen Problemen und die Interpretation von Daten.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit grundlegenden Fragen zur Charakterisierung und zum wahrscheinlichen Abbauverhalten von 4-tert-Butyl-3-nitroanilin.
F1: Was sind die wichtigsten strukturellen Merkmale von 4-tert-Butyl-3-nitroanilin, die seine Abbauwege beeinflussen?
A1: Die Abbaubarkeit von 4-tert-Butyl-3-nitroanilin wird hauptsächlich von drei funktionellen Gruppen bestimmt:
-
Nitrogruppe (-NO₂): Als stark elektronenziehende Gruppe macht sie den Aromatenring resistent gegen elektrophile Angriffe, wie z. B. durch oxidative Enzyme (Oxygenasen), ist aber anfällig für reduktive Angriffe.[1]
-
Aminogruppe (-NH₂): Als elektronenschiebende Gruppe aktiviert sie den Ring und kann ein Ziel für Oxidations- und Konjugationsreaktionen sein.
-
tert-Butylgruppe (-C(CH₃)₃): Diese sperrige Alkylgruppe kann den enzymatischen Zugang zum Aromatenring sterisch behindern. Sie ist im Allgemeinen resistent gegen den Abbau, kann aber unter bestimmten Bedingungen oxidiert werden.
F2: Was sind die vorhergesagten primären Abbauwege unter aeroben und anaeroben Bedingungen?
A2: Basierend auf der Literatur zu ähnlichen Verbindungen können wir zwei primäre Wege vorhersagen:
-
Anaerober reduktiver Weg: Unter sauerstoffarmen Bedingungen ist der wahrscheinlichste erste Schritt die Reduktion der Nitrogruppe. Dieser Weg verläuft typischerweise über Nitroso- (-NO) und Hydroxylamino- (-NHOH) Zwischenprodukte, um das entsprechende Diamin, 4-tert-Butylbenzol-1,2-diamin, zu bilden.[2][3] Dieser Weg ist bei vielen anaeroben Bakterien üblich.[2]
-
Aerober oxidativer Weg: In Gegenwart von Sauerstoff können mehrere Mechanismen auftreten. Mikroorganismen haben Strategien entwickelt, um Nitrogruppen entweder durch Monooxygenase- oder Dioxygenase-Enzyme zu entfernen, was oft zur Freisetzung von Nitrit führt.[3][4] Alternativ könnte ein anfänglicher Angriff auf den Aromatenring durch Dioxygenasen zur Bildung eines substituierten Katechols führen, gefolgt von einer Ringspaltung.
F3: Warum ist das Verständnis des Abbaus dieser Verbindung für die Arzneimittelentwicklung wichtig?
A3: Nitroaromatische Verbindungen sind wichtige Bausteine in der pharmazeutischen Synthese.[4] Viele von ihnen und ihre Abbauprodukte, insbesondere aromatische Amine, können jedoch toxisch, mutagen oder karzinogen sein.[1][4] Das Verständnis, wie eine Leitsubstanz oder ein Zwischenprodukt wie 4-tert-Butyl-3-nitroanilin in biologischen Systemen oder in der Umwelt abgebaut wird, ist entscheidend für die Bewertung seiner Sicherheit, seines Umweltschicksals und seines Potenzials zur Bildung schädlicher Metaboliten.
F4: Welche analytischen Techniken werden zur Überwachung des Abbaus von 4-tert-Butyl-3-nitroanilin empfohlen?
A4: Die am besten geeigneten Techniken sind chromatographische Methoden.
-
Hochleistungsflüssigkeitschromatographie (HPLC): Gekoppelt mit einem UV- oder Diodenarray-Detektor (DAD) ist die HPLC ideal zur Quantifizierung der Ausgangsverbindung und zur Überwachung der Bildung polarer Zwischenprodukte.[5][6] Sie erfordert in der Regel keine Derivatisierung.[5][6]
-
Gaschromatographie-Massenspektrometrie (GC-MS): Die GC-MS bietet eine ausgezeichnete Trennung und strukturelle Identifizierung von Analyten. Aufgrund der Polarität der Aminogruppe kann eine Derivatisierung erforderlich sein, um die Flüchtigkeit zu verbessern und das Tailing der Peaks zu reduzieren.[7]
-
Flüssigchromatographie-Massenspektrometrie (LC-MS): Dies ist die leistungsstärkste Technik, die die Trennfähigkeiten der HPLC mit der empfindlichen Detektion und strukturellen Aufklärung der Massenspektrometrie kombiniert und ideal für die Identifizierung unbekannter Metaboliten ist.
Abschnitt 2: Leitfaden zur Fehlerbehebung
Dieser Abschnitt ist als interaktives Q&A-Format konzipiert, um spezifische experimentelle Herausforderungen anzugehen.
Problem 1: Geringe oder keine Degradation in meiner mikrobiellen Kultur beobachtet.
| Mögliche Ursache | Vorgeschlagene Lösung und Begründung |
| Toxizität der Ausgangsverbindung | Führen Sie eine Toxizitätsstudie durch, indem Sie die Kultur verschiedenen Konzentrationen von 4-tert-Butyl-3-nitroanilin aussetzen. Nitroaromaten können für Mikroorganismen toxisch sein.[1] Beginnen Sie mit einer niedrigen Konzentration (z. B. 1-5 mg/L) und erhöhen Sie diese schrittweise, während sich die Kultur akklimatisiert. |
| Fehlende akklimatisierte Mikroorganismen | Verwenden Sie eine gemischte mikrobielle Kultur aus einer kontaminierten Umgebung (z. B. Industrieabwasser-Belebtschlamm), die wahrscheinlich bereits an aromatische Verbindungen angepasst ist.[8] Akklimatisieren Sie die Kultur, indem Sie sie über einen längeren Zeitraum schrittweise ansteigenden Konzentrationen der Zielverbindung aussetzen. |
| Suboptimale Umgebungsbedingungen | Optimieren Sie pH-Wert, Temperatur und Nährstoffgehalt. Die meisten bakteriellen Abbauprozesse verlaufen optimal bei einem neutralen pH-Wert (6,5-7,5) und einer Temperatur zwischen 25-35 °C. Stellen Sie sicher, dass eine ausreichende Versorgung mit Stickstoff und Phosphor vorhanden ist. |
| Sauerstoffbegrenzung (für aeroben Abbau) | Stellen Sie eine ausreichende Belüftung der Kultur sicher, indem Sie sie schütteln oder durchlüften. Der aerobe oxidative Abbau ist auf molekularen Sauerstoff als Cosubstrat für Oxygenase-Enzyme angewiesen. |
Problem 2: In meiner Chromatographieanalyse erscheinen neue, unidentifizierte Peaks.
| Mögliche Identität des Peaks | Bestätigungsmethode | Begründung |
| Nitroso- und Hydroxylamino-Zwischenprodukte | LC-MS-Analyse. Diese Zwischenprodukte sind oft instabil. Suchen Sie nach Massen, die einer schrittweisen Reduktion entsprechen (M-16 für Nitroso, M-16+2H für Hydroxylamino). | Dies sind die klassischen Zwischenprodukte des reduktiven Weges der Nitrogruppe, der unter anaeroben oder mikroaerophilen Bedingungen auftritt.[3] |
| 4-tert-Butylbenzol-1,2-diamin | Vergleich mit einem authentischen Standard mittels HPLC und GC-MS. Suchen Sie nach einer Masse, die der vollständigen Reduktion der Nitrogruppe entspricht (M-32+4H). | Dies ist das erwartete Endprodukt des anaeroben reduktiven Weges.[2] |
| Hydroxylierte Derivate | LC-MS- und GC-MS-Analyse (nach Derivatisierung). Suchen Sie nach einer Masse, die dem Hinzufügen eines oder mehrerer Sauerstoffatome entspricht (M+16, M+32). | Hydroxylierung ist ein häufiger erster Schritt beim aeroben Abbau aromatischer Ringe, der durch Monooxygenase- oder Dioxygenase-Enzyme katalysiert wird.[4] |
| N-acetyliertes Produkt | LC-MS-Analyse. Suchen Sie nach einer Masse, die dem Hinzufügen einer Acetylgruppe entspricht (M+42). | N-Acetylierung ist ein üblicher biotransformatorischer Weg zur Detoxifizierung von aromatischen Aminen in verschiedenen Organismen.[9] |
Problem 3: Die Konzentration der Ausgangsverbindung nimmt ab, aber es wird kein signifikanter Anstieg der erwarteten Zwischenprodukte beobachtet.
| Mögliche Ursache | Vorgeschlagene Lösung und Begründung |
| Vollständige Mineralisierung | Führen Sie eine Analyse des gesamten organischen Kohlenstoffs (TOC) durch. Ein signifikanter Rückgang des TOC bestätigt, dass die Verbindung zu CO₂, H₂O und Biomasse abgebaut wird. |
| Bildung von nicht extrahierbaren Rückständen | Führen Sie eine Extraktion des Kulturmediums und der Biomasse mit stärkeren Lösungsmitteln oder unter härteren Bedingungen durch. |
| Abiotischer Verlust | Führen Sie eine sterile Kontrollprobe (ohne Mikroorganismen) parallel zum eigentlichen Experiment durch. |
Abschnitt 3: Visualisierungen und Arbeitsabläufe
Vorhergesagte Abbauwege
Das folgende Diagramm zeigt die wahrscheinlichsten Abbauwege für 4-tert-Butyl-3-nitroanilin, basierend auf etablierten biochemischen Reaktionen für Nitroaromaten.
Abbildung 1: Vorhergesagte Abbauwege für 4-tert-Butyl-3-nitroanilin.
Experimenteller Arbeitsablauf
Dieser Arbeitsablauf bietet einen systematischen Ansatz zur Untersuchung des Abbaus von 4-tert-Butyl-3-nitroanilin.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Untersuchung des biologischen Abbaus.
Abschnitt 4: Detaillierte experimentelle Protokolle
Protokoll 1: Screening des aeroben biologischen Abbaus
-
Kulturvorbereitung: Bereiten Sie ein Mineral-Salz-Medium (MSM) vor. Inokulieren Sie das MSM mit einer geeigneten mikrobiellen Quelle (z. B. 1 % v/v Belebtschlamm).
-
Substratzugabe: Bereiten Sie eine Stammlösung von 4-tert-Butyl-3-nitroanilin in einem minimalen Volumen eines geeigneten Lösungsmittels (z. B. Methanol) vor. Fügen Sie die Stammlösung zu den Kulturflaschen hinzu, um eine Endkonzentration von 5 mg/L zu erreichen.
-
Kontrollen:
-
Sterile Kontrolle: MSM + Substrat (kein Inokulum).
-
Biomasse-Kontrolle: MSM + Inokulum (kein Substrat).
-
-
Inkubation: Inkubieren Sie die Flaschen bei 30 °C auf einem Orbitalschüttler bei 150 U/min, um aerobe Bedingungen aufrechtzuerhalten.
-
Probenahme: Entnehmen Sie zu festgelegten Zeitpunkten (z. B. 0, 24, 48, 72 Stunden) Aliquots.
-
Analyse: Zentrifugieren Sie die Proben, um die Biomasse zu entfernen. Analysieren Sie den Überstand direkt mittels HPLC-UV, um den Abbau der Ausgangsverbindung zu quantifizieren.
Protokoll 2: HPLC-UV-Analyse
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm).
-
Mobile Phase: Isokratischer oder Gradienten-Elutionsmodus mit einem Gemisch aus Acetonitril und Wasser (mit 0,1 % Ameisensäure). Ein typischer Startgradient könnte bei 30 % Acetonitril beginnen und über 15 Minuten auf 90 % ansteigen.
-
Flussrate: 1,0 mL/min.
-
Detektion: UV-Detektor bei der λmax von 4-tert-Butyl-3-nitroanilin (bestimmen Sie diese durch Scannen einer Standardlösung).
-
Quantifizierung: Erstellen Sie eine externe Kalibrierungskurve mit Standards bekannter Konzentrationen (z. B. 0,1, 0,5, 1, 5, 10 mg/L).
Referenzen
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Jain, R. K., Kapur, M., Labana, S., Lal, B., & Sarma, P. M. (2005). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. Critical Reviews in Microbiology, 31(1), 1-19. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Kalme, S., Jadhav, S., Jadhav, M., & Govindwar, S. (2011). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Journal of hazardous materials, 186(1), 220-227. [Link]
-
Loidl, M., Hinteregger, C., Ditzelmüller, G., Ferschl, A., & Streichsbier, F. (1990). High-rate biodegradation of 3- and 4-nitroaniline. Archives of Microbiology, 155(1), 56-61. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics - ProQuest [proquest.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. High-rate biodegradation of 3- and 4-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"managing temperature control in 4-tert-butyl-3-nitroaniline synthesis"
Welcome to the technical support center for the synthesis of 4-tert-butyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our focus is on ensuring the scientific integrity and success of your experiments, with a special emphasis on the critical role of temperature control in this synthesis.
Introduction: The Criticality of Temperature in Aromatic Nitration
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The reaction's success, in terms of both yield and purity, is profoundly influenced by temperature. Nitration reactions are highly exothermic, and improper temperature control can lead to a cascade of undesirable outcomes, including the formation of di-nitrated byproducts, oxidative degradation of the starting material, and a decrease in regioselectivity.[1][2][3] This guide will provide you with the knowledge and tools to effectively manage the thermal aspects of this synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: The reaction mixture turns dark brown or black upon addition of the nitrating agent.
-
Probable Cause: This is a strong indicator of oxidative side reactions. The amino group of aniline is highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[3]
-
Solution:
-
Strict Temperature Control: Ensure the reaction temperature is maintained between 0-5 °C during the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.[3]
-
Slow, Dropwise Addition: Add the nitrating agent very slowly to the solution of 4-tert-butylaniline. This helps to dissipate the heat generated from the exothermic reaction and maintain a low concentration of the nitrating species at any given time.[1]
-
Amino Group Protection: For cleaner reactions and higher yields, consider protecting the amino group as an acetamide before nitration. This reduces its activating effect and protects it from oxidation.[3][4]
-
Issue 2: Low yield of the desired this compound.
-
Probable Cause: Low yields can stem from several factors, including incomplete reaction, product loss during workup, or the formation of side products.
-
Solution:
-
Optimize Reaction Time and Temperature: While low temperatures are crucial, a reaction that is too cold may be very slow or incomplete.[2] After the initial addition of the nitrating agent at 0-5 °C, you may need to allow the reaction to stir for a longer period or let it slowly warm to room temperature while monitoring its progress using Thin Layer Chromatography (TLC).
-
Workup Procedure: Ensure complete precipitation of the product during the workup. Pouring the reaction mixture onto ice is a common method to precipitate the crude product.[2][5]
-
Stoichiometry: Carefully control the molar ratios of your reactants. A large excess of the nitrating agent can lead to the formation of dinitrated byproducts.[1]
-
Issue 3: The isolated product is an oily substance instead of a solid.
-
Probable Cause: An oily product often indicates the presence of impurities, such as unreacted starting material or dinitrated byproducts.[2]
-
Solution:
-
Purification: Purify the crude product using column chromatography or recrystallization from a suitable solvent system to remove impurities.
-
Prevent Dinitration: Strictly adhere to the recommended low reaction temperature to minimize the formation of dinitrated compounds, which are often oily.[2]
-
Issue 4: Formation of significant amounts of the 4-tert-butyl-2-nitroaniline isomer.
-
Probable Cause: The regioselectivity of the nitration can be influenced by reaction conditions. Both the amino and tert-butyl groups are ortho-, para-directing. While the 3-nitro isomer is generally favored due to steric hindrance from the bulky tert-butyl group, changes in temperature and the nitrating agent can affect the isomer ratio.[6]
-
Solution:
-
Temperature's Role in Selectivity: Lower temperatures generally favor the formation of the thermodynamically more stable product. Experiment with slight variations in the reaction temperature to optimize for the desired isomer.
-
Choice of Nitrating Agent: The composition of the nitrating mixture (the ratio of nitric acid to sulfuric acid) can influence isomer distribution. A stronger nitrating agent might lead to different selectivity.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is a mixture of concentrated nitric acid and sulfuric acid used as the nitrating agent?
A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[7]
Q2: Is it necessary to protect the amino group of 4-tert-butylaniline before nitration?
A2: While direct nitration is possible, protecting the amino group by converting it to an acetamide is highly recommended. This prevents the amino group from being protonated in the acidic medium, which would make it a meta-director and deactivate the ring.[4][8] The acetamido group is still an ortho-, para-director but is less activating and protects the amino group from oxidation, leading to a cleaner reaction and higher yield of the desired product.[3]
Q3: What is the optimal temperature range for the nitration of 4-tert-butylaniline (or its acetylated derivative)?
A3: The nitration should be carried out at a low temperature, typically between 0 and 5 °C, especially during the addition of the nitrating agent.[3] This is crucial to control the exothermic nature of the reaction and prevent side reactions.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the key safety precautions for this synthesis?
A5: This synthesis involves several hazards:
-
Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[9][10] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9]
-
Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.[9] Always add the nitrating agent slowly and with efficient cooling.
-
Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[11][12] Handle these compounds in a well-ventilated fume hood.
Experimental Protocol: Synthesis of this compound (via Acetanilide Protection)
This protocol provides a step-by-step methodology with a strong emphasis on temperature control.
Part 1: Acetylation of 4-tert-butylaniline
-
In a round-bottom flask, dissolve 4-tert-butylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Gently heat the reaction mixture to reflux for 1-2 hours.
-
After cooling, pour the mixture into ice-water to precipitate the N-(4-tert-butylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Part 2: Nitration of N-(4-tert-butylphenyl)acetamide
-
In a flask, dissolve the dried N-(4-tert-butylphenyl)acetamide in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the reaction temperature is strictly maintained between 0 and 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude N-(4-tert-butyl-3-nitrophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Part 3: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide
-
In a round-bottom flask, suspend the crude nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in Aromatic Nitration (General Example)
| Aromatic Substrate | Nitrating Agent | Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| Toluene | N₂O₅ in CH₂Cl₂ | -60 | 60.5 | 0.5 | 39.0 | [6] |
| Toluene | N₂O₅ in CH₂Cl₂ | 0 | 58.0 | 1.0 | 41.0 | [6] |
Note: This table provides a general illustration of how temperature can influence isomer ratios in nitration reactions. The specific ratios for 4-tert-butylaniline may vary.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- Troubleshooting guide for the nitration of fluorinated benzoic acids - Benchchem. (n.d.).
- Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide - Benchchem. (n.d.).
- The Nitration of Aniline: + H O 1. H So 2. Naoh + | PDF | Sulfuric Acid - Scribd. (n.d.).
- Aniline. (n.d.).
- Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline - Benchchem. (n.d.).
- Nitration reaction safety - YouTube. (2024, June 7).
- MATERIAL SAFETY DATA SHEET - 3-NITRO ANILINE 99% Pure. (n.d.).
- Nitration - GeeksforGeeks. (2025, July 23).
- NITRIC ACID SAFETY. (n.d.).
- Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.).
- 4-Nitroaniline - Wikipedia. (n.d.).
- Impact of temperature control on the selectivity of nitration reactions - Benchchem. (n.d.).
- A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives - Benchchem. (2026, January 5).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. magritek.com [magritek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Support Center: Solvent Selection for 4-tert-butyl-3-nitroaniline Recrystallization
Welcome to the technical support center for the purification of 4-tert-butyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into selecting the optimal solvent system for recrystallization. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Section 1: Foundational Concepts & Strategy
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
The success of any recrystallization hinges on the choice of solvent. An ideal solvent for purifying this compound should meet several key criteria[1]:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound when heated to its boiling point. This ensures that a saturated solution can be created.
-
Low Solubility at Low Temperatures: As the hot, saturated solution cools, the compound's solubility should decrease significantly, causing it to crystallize out of the solution. The majority of the compound should precipitate, leaving impurities behind.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out" (melting instead of dissolving).
-
Inertness: The solvent must not react chemically with the compound[2].
-
Volatility: The solvent should be volatile enough to be easily removed from the surface of the purified crystals during the drying phase[3].
-
Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration)[2].
Q2: How does the molecular structure of this compound influence solvent selection?
The structure of this compound presents a classic purification challenge due to its mixed polarity. Understanding its components is key to predicting its solubility:
-
Aromatic Ring & tert-Butyl Group: This large, nonpolar region (C₁₀H₁₃) imparts significant lipophilic (oil-loving) character to the molecule. This suggests solubility in nonpolar to moderately polar solvents. A predicted LogP value of approximately 2.47 confirms this moderate lipophilicity[4].
-
Amino Group (-NH₂): This is a polar functional group capable of hydrogen bonding, which favors solubility in polar, protic solvents (like alcohols).
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that also increases the compound's polarity. Nitroaryl compounds are often successfully recrystallized from alcoholic solvents[5].
The principle of "like dissolves like" is the guiding rule[6][7]. Due to the molecule's dual nature, a single solvent that perfectly balances these characteristics is required. Solvents of intermediate polarity, such as lower-chain alcohols (ethanol, isopropanol), are excellent starting points. Alternatively, a mixed-solvent system can be used to fine-tune the polarity.
Section 2: Experimental Guides & Protocols
Q3: How do I perform a systematic solvent screening for recrystallization?
A systematic approach using small-scale tests is the most efficient way to identify the ideal solvent or solvent pair. This minimizes the loss of your valuable compound.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature.
-
Self-Validation Check: If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor. Reject this solvent[6].
-
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Do not add a large excess of solvent[8].
-
Self-Validation Check: If a very large volume of solvent is required to dissolve the compound, it is not a good candidate due to low solubility even when hot, which would lead to large processing volumes and poor recovery.
-
-
Cooling & Observation: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a high yield of well-formed crystals.
Table 1: Candidate Solvents for Screening this compound
| Solvent | Polarity | Predicted Solubility Behavior | Rationale |
| Hexane | Nonpolar | Low solubility at all temperatures. | May be a good "anti-solvent" in a mixed-solvent system. |
| Toluene | Nonpolar | Potentially good; may dissolve when hot. | The aromatic nature may interact favorably with the compound's benzene ring[5]. |
| Ethyl Acetate | Intermediate | Potentially good. | A common solvent for compounds with mixed polarity[5]. |
| Isopropanol | Polar Protic | Excellent Candidate. | Balances polarity; often effective for nitroaryl compounds[5]. |
| Ethanol | Polar Protic | Excellent Candidate. | Similar to isopropanol, widely used and effective. |
| Methanol | Polar Protic | May be too polar, potentially high solubility at room temp. | Worth testing, but might result in lower recovery. |
| Water | Very Polar | Insoluble at all temperatures. | Excellent "anti-solvent" to pair with a polar organic solvent like ethanol or acetone[5]. |
Workflow for Solvent Selection
The following diagram illustrates the logical workflow for selecting the best solvent system based on the screening protocol.
Caption: Logical workflow for single-solvent screening.
Q4: What is a detailed protocol for recrystallizing this compound once a solvent is chosen?
This protocol assumes a suitable single solvent (e.g., isopropanol) has been identified.
Experimental Protocol: Bulk Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, just enough to create a slurry. Heat the flask on a hot plate with gentle swirling.
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid completely dissolves. Crucial Step: Add the solvent slowly and only until the solid dissolves to avoid using an excess, which is the most common cause of low yield[8][9].
-
(Optional) Hot Filtration: If insoluble impurities or cloudiness remain in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask[10].
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals[1]. Rushing this step can trap impurities.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution[10].
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Using cold solvent minimizes redissolving your product[7].
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Common Issues
Q5: My compound has "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid above its melting point. It is a common problem with amines[11].
-
Cause: The solution is likely too saturated, or the boiling point of the solvent is higher than the melting point of the impure compound. Cooling the solution too quickly can also induce oiling[9].
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (10-20% more) of the hot solvent to reduce the saturation level[12].
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
If the problem persists, consider a different solvent with a lower boiling point.
-
Q6: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
This typically happens when the solution is either too dilute or has become supersaturated.
-
Cause: Too much solvent was used, or there are no nucleation sites for crystals to begin forming[9].
-
Solution (in order of preference):
-
Scratch the Flask: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation[10].
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution. This provides a perfect template for crystal growth[11].
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, then attempt to cool it again[12].
-
Cool Further: Use a salt-ice bath or a specialized cooling bath to reach temperatures below 0 °C, but be mindful of the solvent's freezing point[10].
-
Q7: My final yield is very low. What are the likely causes and how can I improve it?
-
Cause 1: Too much solvent was used. This is the most frequent reason for poor yield, as a significant amount of the product remains dissolved in the mother liquor[12].
-
Cause 2: Premature crystallization during hot filtration. The compound crystallized in the funnel and was discarded with the impurities.
-
Solution: Ensure the funnel and receiving flask are pre-heated, and keep the solution at a boil during the transfer[10].
-
-
Cause 3: Washing with room-temperature solvent. Using solvent that is not ice-cold will redissolve a portion of your purified crystals.
-
Solution: Always use a minimal amount of ice-cold solvent for the washing step[8].
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. mt.com [mt.com]
- 4. chemscene.com [chemscene.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-tert-butyl-3-nitroaniline
Welcome to the technical support center for 4-tert-butyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for handling and storage to ensure the compound's integrity throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was initially a yellow solid, has developed a darker, orange-to-brown coloration. What is causing this?
A1: The observed color change is a common indicator of oxidation. This compound, like many aromatic amines, is susceptible to degradation upon exposure to atmospheric oxygen, light, and elevated temperatures. The amino group (-NH₂) is particularly prone to oxidation, which can lead to the formation of highly colored impurities. Freshly purified anilines are often light in color, but they can gradually darken as oxidized impurities form.[1]
The primary mechanism of this degradation is often an oxidative coupling reaction, where two aniline molecules link together, potentially forming azo compounds which are known for their strong color. The process can be accelerated by the presence of trace metal ions and exposure to UV light.
Q2: What are the ideal storage conditions to maintain the purity and stability of this compound?
A2: To minimize oxidation and ensure long-term stability, this compound should be stored with the following precautions:
-
Temperature: Store in a refrigerator at 4°C.[2] Lower temperatures slow down the rate of chemical degradation.
-
Atmosphere: The compound should be stored under an inert atmosphere. Displacing air in the container with a dry, inert gas like nitrogen or argon is highly effective at preventing oxidation.[3][4][5][6]
-
Light: Protect the compound from light by using an amber or opaque container and storing it in a dark location.[2] Light can provide the energy to initiate oxidative reactions.
-
Moisture: The storage container must be tightly sealed to protect it from moisture.[7] The MSDS for similar compounds often advises keeping them in a dry, sealed place.
Q3: Can I still use my this compound if it has discolored?
A3: The usability of discolored this compound depends on the sensitivity of your application. The discoloration indicates the presence of impurities, which can interfere with your reaction, leading to lower yields, unexpected side products, or inaccurate analytical results.
-
For High-Purity Applications (e.g., pharmaceutical synthesis, analytical standards): It is strongly recommended to purify the material before use or to use a fresh, unoxidized batch.
-
For Less Sensitive Applications: If the purity is not critical, you might be able to proceed. However, it is best to first assess the purity level using an appropriate analytical technique like HPLC or GC-MS to quantify the extent of degradation.
Q4: What are the likely degradation products resulting from the oxidation of this compound?
A4: While a detailed degradation pathway for this specific molecule is not extensively published, based on the known chemistry of anilines, the primary oxidation products are likely to be:
-
Azo Compounds: Formed through the oxidative coupling of two aniline molecules.[8][9][10] This is a common pathway for anilines and results in colored dimeric impurities.
-
Nitroso and Nitro Derivatives: Further oxidation of the amino group or the aromatic ring can occur, although the existing nitro group makes the ring electron-deficient and more resistant to further electrophilic attack.[11]
-
Polymeric Materials: In advanced stages of degradation, complex, often insoluble, polymeric materials can form.
The initial and most common impurity is expected to be the corresponding azobenzene derivative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution & Explanation |
| Rapid Discoloration of Solid Compound | 1. Improper storage container (air leakage).2. Frequent opening of the container in air.3. Exposure to direct sunlight or high ambient temperatures. | 1. Transfer to a More Secure Container: Use a vial with a PTFE-lined cap or a Sure/Seal™-style bottle.[12]2. Aliquot the Compound: Divide the bulk sample into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes exposure of the entire batch to air each time it is used.3. Implement Strict Storage Protocol: Store all aliquots at 4°C in a dark location (e.g., a labeled box within the refrigerator). |
| Solution of Compound Darkens During Experiment | 1. Oxygen dissolved in the solvent.2. Headspace in the reaction flask contains air.3. Reaction temperature is too high. | 1. Degas Solvents: Before use, sparge solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[3]2. Use Air-Sensitive Techniques: Conduct the reaction under a positive pressure of an inert gas using a Schlenk line or in a glove box.[13] This ensures the reaction environment remains oxygen-free.3. Optimize Reaction Temperature: Evaluate if a lower reaction temperature can be used without compromising the reaction rate. The rate of oxidation increases with temperature. |
| Inconsistent Analytical Results (e.g., HPLC, NMR) | Presence of variable amounts of oxidation impurities. | 1. Confirm Purity Before Use: Always run a purity check (e.g., HPLC, TLC) on the starting material before beginning a sensitive experiment. This provides a baseline and confirms the integrity of the compound.2. Purify if Necessary: If impurities are detected, purify the compound by recrystallization or column chromatography. A common method for purifying nitroanilines involves recrystallization from aqueous alcohol.[14]3. Use an Internal Standard: For quantitative analyses, using an internal standard can help to correct for variations caused by the presence of impurities in the starting material. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
This protocol describes the best practice for storing the compound to ensure its long-term stability.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined screw caps
-
Glove box or Schlenk line
-
Source of dry nitrogen or argon gas
-
Parafilm® or electrical tape
Procedure:
-
Prepare the Environment: If using a glove box, ensure the atmosphere is purged and the oxygen level is below 50 ppm. If using a Schlenk line, ensure all glassware is oven-dried and cooled under vacuum before use.
-
Aliquot the Compound: Inside the inert atmosphere, carefully transfer the desired amounts of this compound into the pre-dried amber vials. Aliquoting prevents the need to repeatedly expose the main stock to the atmosphere.
-
Inert the Headspace: Before sealing, flush the headspace of each vial with a gentle stream of nitrogen or argon for 10-15 seconds to displace any residual air.[12]
-
Seal Tightly: Immediately and tightly screw on the PTFE-lined cap.
-
Secure the Seal: For extra protection, wrap the cap and neck of the vial with Parafilm® or electrical tape.
-
Label and Store: Clearly label each vial with the compound name, date, and storage conditions. Place the vials in a designated, labeled container in a refrigerator at 4°C.
Protocol 2: Monitoring Purity by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting oxidative impurities.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Mobile Phase:
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of high-purity this compound (reference standard) in the diluent at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the diluent to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[15]
-
Chromatographic Conditions (Typical):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 380 nm (Aromatic nitro compounds absorb strongly in the UV range; colored impurities like azo compounds may be visible at longer wavelengths).
-
Gradient: Start with a suitable ratio of Mobile Phase A and B (e.g., 60:40 A:B) and run a gradient to increase the concentration of Mobile Phase B (e.g., to 100% B over 20 minutes). This will help elute both the main compound and any less polar impurities.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks, especially those with longer retention times, in an aged sample compared to a fresh sample is indicative of degradation.
Visualizations
Workflow for Preventing Oxidation
The following diagram illustrates the key decision points and procedures for handling and storing this compound to maintain its integrity.
Caption: Workflow for proper storage and handling of this compound.
Conceptual Oxidation Pathway
This diagram shows a simplified, conceptual pathway for the air oxidation of anilines, leading to common degradation products.
Caption: Conceptual mechanism of aniline oxidation leading to colored impurities.
References
- Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions.Organic Letters.URL: https://pubs.acs.org/doi/10.1021/ol4006248
- Inerting.Linde Gas.URL: https://www.linde-gas.com/en/processes/inerting/index.html
- Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions.ACS Omega.URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04381
- Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts.Catalysis Science & Technology.URL: https://pubs.rsc.org/en/content/articlelanding/2018/cy/c8cy01111g
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- The Importance of Inerting.Air Products.URL: https://www.airproducts.com/industries/insights/20220926-the-importance-of-inerting
- Aerobic Oxidative Coupling of Aniline Catalyzed by One-Dimensional Manganese Hydroxide Nanomaterials.Synlett.URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1611739
- Oxidation Prevention & Inertization.Presscon.URL: https://presscon.
- How Can I Protect My Lipid From Oxidation?Avanti Polar Lipids.URL: https://avantilipids.
- New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals.Environmental Science & Technology.URL: https://pubs.acs.org/doi/10.1021/acs.est.1c01625
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.Analytical and Bioanalytical Chemistry.URL: https://link.springer.com/article/10.1007/s00216-023-04713-8
- Analytical methods used to quantify amine oxidation.ResearchGate.URL: https://www.researchgate.
- New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals.ACS Publications.URL: https://pubs.acs.org/doi/10.1021/acs.est.1c01625
- Preventing oxidation of 2'-Aminoacetophenone during storage.BenchChem.URL: https://www.benchchem.com/troubleshooting/preventing-oxidation-of-2-aminoacetophenone-during-storage
- (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.ResearchGate.URL: https://www.researchgate.
- The Role of Antioxidants in Preserving Food Quality.Agriculture Institute of Marin.URL: https://www.aginstitute.org/post/the-role-of-antioxidants-in-preserving-food-quality
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.MDPI.URL: https://www.mdpi.com/1422-0067/24/4/3524
- Importance of Antioxidants in Food Preservation.Food Safety Institute.URL: https://www.foodsafetyinstitute.
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.MDPI.URL: https://www.mdpi.com/1422-8599/20/1/10
- MSDS of this compound.Capot Chemical Co., Ltd.URL: https://www.capotchem.com/msds/31951-12-9.pdf
- A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC.BenchChem.URL: https://www.benchchem.com/blogs/a-comparative-guide-to-validating-the-purity-of-synthesized-2-4-6-tritert-butyl-3-nitroaniline-by-hplc
- Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation.ACS Omega.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7498715/
- Mechanisms of oxidation of aniline and related compounds in basic solution.Journal of the American Chemical Society.URL: https://pubs.acs.org/doi/10.1021/ja00938a032
- Thermal Stability Characteristics of Nitroaromatic Compounds.Defense Technical Information Center.URL: https://apps.dtic.
- A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature.Chemosphere.URL: https://pubmed.ncbi.nlm.nih.gov/19329139/
- Nitroaromatic Compounds, from Synthesis to Biodegradation.Microbiology and Molecular Biology Reviews.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC126821/
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.Journal of Separation Science.URL: https://pubmed.ncbi.nlm.nih.gov/17552084/
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.ResearchGate.URL: https://www.researchgate.
- Thermal Hazard Analysis of Nitroaromatic Compounds.OAKTrust.URL: https://oaktrust.library.tamu.edu/handle/1969.1/159491
- Safeguarding Amines from Oxidation by Enabling Technologies.National Energy Technology Laboratory.URL: https://netl.doe.gov/sites/default/files/2021-08/C-Safeguarding-Amines-from-Oxidation-by-Enabling-Technologies-FE0031861-Rochelle_0.pdf
- 4-Methyl-3-nitroaniline Safety Data Sheet.Apollo Scientific.URL: https://www.apolloscientific.co.uk/msds/OR7747_msds.pdf
- Handling Air-Sensitive Reagents.Sigma-Aldrich.URL: https://www.sigmaaldrich.
- Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group, University of Pittsburgh.URL: https://www.pitt.edu/~wipf/techniques/air_sens.pdf
- Handling air-sensitive reagents AL-134.MIT.URL: https://web.mit.edu/pogorsky/www/Air-sensitive%20reagents.pdf
- Tocopherols and tocotrienols as antioxidants for food preservation.ResearchGate.URL: https://www.researchgate.
- The Role of Antioxidants in Extending the Shelf Life of Canola and Palm Olein Oils and Rancimat Evaluation.Journal of Food and Health Science.URL: https://dergipark.org.tr/en/pub/jfhs/issue/85686/1435012
- Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives.Trends in Food Science & Technology.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652496/
- 3-Nitroaniline Safety Data Sheet.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/n9829
- Seasonal Trends and Site Differences of Nitroaromatic Compounds in PM 2.5 in Sichuan Basin and Their Effects on Light Absorption of Brown Carbon.MDPI.URL: https://www.mdpi.com/2073-4433/14/11/1709
- Protective activity of aromatic amines and imines against oxidative nerve cell death.Molecular Pharmacology.URL: https://molpharm.aspetjournals.org/content/56/4/745
- Hints for Handling Air-Sensitive Materials.Fauske & Associates.URL: https://www.fauske.
- o-NITROANILINE.Organic Syntheses.URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0398
- This compound.ChemScene.URL: https://www.chemscene.com/products/4-tert-Butyl-3-nitroaniline-CS-0060874.html
- This compound.Biosynth.URL: https://www.biosynth.com/p/GBA95112/4-tert-butyl-3-nitroaniline
- Safety Data Sheet: 3-Nitroaniline.Carl ROTH.URL: https://www.carlroth.com/medias/SDB-4628-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDk1NjZ8YXBwbGljYXRpb24vcGRmfGg1Ni9oN2EvOTM4NDY5NDU1MDc1MC5wZGZ8YjU3ZjYxZDEyYjE2ZGYyZTYwZTIxYjM3Y2M3YmE1ZGYzM2YwYjE2ZTIyZjQ1OWM2ZmE1YjQzYjI4YjM4YjEwOQ
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1).ChemistryViews.URL: https://www.chemistryviews.org/details/education/2130001/Tips_and_Tricks_for_the_Lab_Air-Sensitive_Techniques_1.html
- Nitroaniline: Common isomers, structure, synthesis and applications.Chempanda.URL: https://chempanda.com/posts/nitroaniline/
- Safety Data Sheet: 3-Nitroaniline.Carl ROTH.URL: https://www.carlroth.com/medias/SDB-4628-GB-EN.pdf
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Technical Support Center: Scaling Up the Synthesis of 4-tert-Butyl-3-nitroaniline
Welcome to the Technical Support Center for the synthesis of 4-tert-butyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of moving from laboratory-scale to larger production.
I. Synthesis Overview & Workflow
The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates and other specialty chemicals. The most common synthetic route involves the nitration of 4-tert-butylaniline. However, direct nitration can be challenging due to the activating nature of the amino group, which can lead to multiple nitration products and oxidation. A more controlled and scalable approach involves a two-step process: protection of the amine functionality, followed by nitration and subsequent deprotection.
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the this compound synthesis.
Problem 1: Low Yield of the Desired 3-Nitro Isomer
Question: We are observing a significant formation of the 2-nitro isomer and dinitrated byproducts upon scaling up the nitration of N-(4-tert-butylphenyl)acetamide. How can we improve the regioselectivity for the 3-position?
Answer: This is a common challenge in electrophilic aromatic substitution reactions. The directing effect of the acetamido group is ortho, para, but the bulky tert-butyl group sterically hinders the ortho-position, favoring para-substitution (which is already occupied). Nitration at the 3-position is electronically disfavored but can occur. The formation of the 2-nitro isomer suggests that the reaction conditions are too harsh, overcoming the steric hindrance.
Causality & Solutions:
-
Reaction Temperature: Nitration is a highly exothermic reaction.[1] Inadequate temperature control on a larger scale can lead to localized "hot spots," increasing the rate of side reactions.
-
Solution: Implement a more efficient cooling system. For pilot-scale, consider a jacketed reactor with a reliable chiller. The addition of the nitrating agent should be slow and controlled to maintain a consistent internal temperature, ideally between 0-5 °C.
-
-
Nitrating Agent: The choice and concentration of the nitrating agent are crucial.
-
Solution: A mixture of nitric acid and sulfuric acid is a potent nitrating agent. For better control, consider using a milder nitrating agent like acetyl nitrate, which can be generated in situ from nitric acid and acetic anhydride.[2] This can improve regioselectivity.
-
-
Mixing: Inefficient mixing can lead to localized high concentrations of the nitrating agent, promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to ensure homogenous mixing throughout the reaction mass. Baffles within the reactor can also improve mixing efficiency.
-
Problem 2: Runaway Reaction During Nitration
Question: During a pilot-scale run, we experienced a rapid temperature and pressure increase during the addition of the nitrating mixture. What are the key safety considerations to prevent a runaway reaction?
Answer: Runaway reactions are a significant hazard in nitration processes due to their high exothermicity.[1][3] Several factors can contribute to this, and robust safety protocols are essential.
Causality & Solutions:
-
Accumulation of Unreacted Nitrating Agent: If the reaction rate is slower than the addition rate, the nitrating agent can accumulate. A subsequent increase in temperature can then trigger a rapid, uncontrolled reaction.
-
Solution: Monitor the reaction progress in real-time using techniques like in-situ IR or Raman spectroscopy. This allows for the immediate detection of any deviation from the expected reaction profile. The addition rate of the nitrating agent should be linked to the consumption rate.
-
-
Inadequate Heat Removal: The heat generated by the reaction must be efficiently removed.
-
Solution: Before scaling up, perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for designing an adequate cooling system.
-
-
Contamination: Contamination with reducing agents or other incompatible materials can lead to violent reactions with nitric acid.[4]
-
Solution: Ensure all reactants, solvents, and equipment are clean and dry. Conduct a thorough hazard analysis (e.g., a HAZOP study) to identify potential contamination sources.
-
Problem 3: Incomplete Deprotection (Hydrolysis)
Question: We are finding it difficult to achieve complete hydrolysis of the acetamido group on a larger scale. The reaction seems to stall, leaving a significant amount of the N-(4-tert-butyl-3-nitrophenyl)acetamide intermediate.
Answer: Incomplete hydrolysis is often a result of insufficient acid concentration, inadequate temperature, or phase separation in a larger reactor.
Causality & Solutions:
-
Acid Concentration: The concentration of the acid (typically hydrochloric or sulfuric acid) is critical for effective hydrolysis.
-
Solution: Ensure the acid concentration is sufficient. On a larger scale, the volume of the reaction mixture increases, and it's important to maintain the optimal acid-to-substrate ratio.
-
-
Reaction Temperature: Hydrolysis is an endothermic process and requires sufficient energy input.
-
Solution: The reaction mixture should be heated to reflux and maintained at that temperature. Monitor the internal temperature to ensure it remains consistent throughout the heating phase.
-
-
Mixing: Poor mixing can lead to phase separation, especially if the intermediate has low solubility in the aqueous acidic medium.
-
Solution: Use a robust overhead stirrer to ensure the mixture remains a well-agitated slurry or solution.
-
Problem 4: Product Purification Challenges
Question: On a larger scale, we are struggling to purify the final product. Recrystallization is resulting in low recovery, and the product is contaminated with isomers.
Answer: Purification is often a bottleneck in scaling up. The choice of solvent and the presence of closely related impurities are key factors.
Causality & Solutions:
-
Solvent System: The ideal recrystallization solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.
-
Solution: Conduct solubility studies with a range of solvents and solvent mixtures to identify the optimal system. Ethanol/water or isopropanol/water mixtures are often effective for anilines.
-
-
Isomeric Impurities: The 2-nitro and dinitro isomers can co-crystallize with the desired 3-nitro product.
-
Solution: If recrystallization alone is insufficient, consider a multi-step purification process. This could involve an initial purification by column chromatography on a small scale to obtain a highly pure reference standard. On a larger scale, a preliminary purification step, such as a slurry wash with a solvent that selectively dissolves the impurities, might be necessary before the final recrystallization.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling nitric acid on a large scale?
A1: Handling nitric acid requires strict safety protocols.[4][5]
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or lab coat.[3]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood designed for handling corrosive materials.[3]
-
Storage: Store nitric acid in a cool, dry, well-ventilated area away from incompatible materials such as organic compounds, metals, and reducing agents.[5] Use secondary containment to prevent spills.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4] Have appropriate spill kits containing a neutralizer (such as sodium carbonate) readily available.
Q2: How can I monitor the progress of the nitration reaction effectively?
A2: Monitoring the reaction is crucial for safety and for achieving optimal results.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method for monitoring the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[6][7][8] It can be used to determine the ratio of isomers and the presence of any byproducts.
-
In-situ Spectroscopy: As mentioned earlier, techniques like FT-IR or Raman spectroscopy can provide real-time data on the reaction progress without the need for sampling.
Q3: What are the key parameters to consider when choosing a protecting group for the aniline?
A3: The choice of protecting group is critical for the success of the synthesis.
-
Stability: The protecting group must be stable under the nitration conditions. The acetyl group is a common choice due to its stability in the presence of nitric and sulfuric acids.
-
Ease of Removal: The protecting group should be easily removable under conditions that do not affect the final product. The acetyl group can be readily hydrolyzed with acid or base.
-
Directing Effects: The protecting group influences the regioselectivity of the nitration. The acetamido group is an ortho, para-director, which, in combination with the steric hindrance of the tert-butyl group, favors the desired 3-nitro isomer.
Q4: Are there alternative, "greener" methods for this synthesis?
A4: While the traditional method using nitric and sulfuric acids is robust, there is growing interest in developing more environmentally friendly approaches.
-
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, can reduce the amount of corrosive liquid acid waste.
-
Alternative Nitrating Agents: Researchers have explored the use of milder and more selective nitrating agents, such as tert-butyl nitrite, under non-acidic conditions.[9][10] These methods can offer improved safety and reduced environmental impact.
IV. Experimental Protocols
Step 1: Acetylation of 4-tert-Butylaniline
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-tert-butylaniline (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (5-10 volumes relative to the aniline).
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution. The addition is exothermic, so control the rate to maintain the temperature below 40 °C.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and hold for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly add the mixture to a separate vessel containing cold water (10-20 volumes) with vigorous stirring to precipitate the product.
-
Filtration and Drying: Collect the solid product, N-(4-tert-butylphenyl)acetamide, by filtration. Wash the filter cake with water until the filtrate is neutral. Dry the product under vacuum at 50-60 °C.
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
-
Reaction Setup: In a clean, dry, and cooled (0-5 °C) reactor, charge N-(4-tert-butylphenyl)acetamide (1.0 eq).
-
Acid Addition: Slowly add concentrated sulfuric acid (3-5 volumes), maintaining the temperature below 10 °C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1-2 volumes) while cooling in an ice bath.
-
Nitrating Agent Addition: Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by HPLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The nitrated product will precipitate.
-
Filtration and Washing: Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide
-
Reaction Setup: Charge the wet filter cake of N-(4-tert-butyl-3-nitrophenyl)acetamide (1.0 eq) into a reactor equipped with a stirrer and reflux condenser.
-
Acid Addition: Add a mixture of ethanol (5-10 volumes) and concentrated hydrochloric acid (3-5 volumes).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours, or until hydrolysis is complete as confirmed by HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly neutralize the mixture with an aqueous solution of sodium hydroxide to a pH of 7-8, keeping the temperature below 25 °C. The product, this compound, will precipitate.
-
Filtration and Drying: Collect the solid product by filtration, wash with water, and dry under vacuum at 50-60 °C.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
V. Data Summary
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Key Reagents | Acetic Anhydride | Nitric Acid, Sulfuric Acid | Hydrochloric Acid |
| Typical Temp. | 80-90 °C | 0-10 °C | 80-90 °C (Reflux) |
| Typical Yield | >95% | 80-90% | >90% |
| Critical Control Points | Temperature during addition | Temperature control, addition rate | Complete reaction, pH at work-up |
VI. Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis scale-up.
VII. References
-
YouTube. (2024). Nitration reaction safety.
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
-
University of Washington. (n.d.). NITRIC ACID SAFETY.
-
Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv.
-
Quick Company. (n.d.). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline.
-
BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
-
BenchChem. (2025). Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline.
-
ChemicalBook. (n.d.). 4-tert-Butylaniline synthesis.
-
Taylor & Francis Online. (2025). Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate.
-
ACS Publications. (n.d.). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
-
Nature. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
-
ResearchGate. (2018). (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition.
-
SpringerLink. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
-
Wikipedia. (n.d.). 4-Nitroaniline.
-
BenchChem. (2025). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
-
Organic Syntheses. (n.d.). o-NITROANILINE.
-
YouTube. (2024). Making Nitroaniline (And the Exploding Snake).
-
ResearchGate. (n.d.). C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite | Request PDF.
-
ChemScene. (n.d.). This compound.
-
BenchChem. (n.d.). Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline.
-
Haihang Industry. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline.
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
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Technical Support Center: Monitoring 4-tert-butyl-3-nitroaniline Reactions with TLC
This guide, crafted for researchers and drug development professionals, provides in-depth technical support for utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-tert-butyl-3-nitroaniline. As Senior Application Scientists, we combine established chromatographic principles with practical, field-tested insights to help you overcome common challenges and ensure the integrity of your experimental results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the TLC analysis of this compound reactions.
Question: Why are my spots streaking or appearing elongated on the TLC plate?
Answer:
Streaking is a common issue in TLC that can obscure results and make it difficult to determine reaction progress. Several factors can contribute to this phenomenon when analyzing this compound and its derivatives:
-
Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3] A concentrated sample can overwhelm the stationary phase's capacity, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. If you are unsure of the optimal concentration, perform a serial dilution and run multiple TLCs to find the ideal sample load.
-
-
Inappropriate Solvent System: If the mobile phase is too polar, it can cause highly polar compounds to streak. Conversely, a solvent system that is not polar enough may not effectively move the compounds from the baseline, which can also sometimes manifest as streaking.
-
Solution: Adjust the polarity of your mobile phase. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[4] You can systematically vary the ratio to achieve optimal separation.
-
-
Acidic or Basic Nature of Compounds: this compound contains a basic amino group. Basic compounds can interact strongly with the slightly acidic silica gel on the TLC plate, leading to tailing or streaking.[3]
Question: My spots are not visible or have disappeared. What should I do?
Answer:
The inability to visualize your spots can be frustrating and may lead you to believe your reaction has failed. Here are several potential causes and their solutions:
-
Insufficient Sample Concentration: The concentration of your starting material or product in the reaction mixture may be too low to be detected by your chosen visualization method.[2][5]
-
Inadequate Visualization Technique: Not all compounds are visible under UV light.[6][7] While the aromatic nature of this compound suggests it should be UV-active, your reaction product may not be.
-
Solution: Employ a variety of visualization techniques. After checking under a UV lamp (254 nm), try exposing the plate to iodine vapor, which is effective for many organic compounds.[6][7][8] If that fails, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for detecting compounds that can be oxidized, such as amines and alcohols.[9]
-
-
Volatility of the Compound: Some organic compounds can evaporate from the TLC plate, especially if heated.[5] While this compound itself is not highly volatile, some reaction byproducts or products might be.
-
Solution: Visualize the TLC plate as soon as possible after development. If you suspect volatility, minimize the use of heat for drying the plate.
-
-
Aniline Oxidation: Anilines can be prone to aerial oxidation, which can cause spots to fade or change color over time.[10]
-
Solution: Analyze the TLC plate promptly after development and consider working under an inert atmosphere if oxidation is a significant issue.
-
Question: How can I effectively separate the starting material from the product if their Rf values are very similar?
Answer:
When the reactant and product have close Rf values, monitoring the reaction's progress becomes challenging. Here are some strategies to improve separation:
-
Optimize the Mobile Phase: A single solvent system may not be sufficient. Experiment with different solvent mixtures and ratios to find one that maximizes the difference in Rf values. For nitroanilines, solvent systems like hexane/ethyl acetate or cyclohexane/ethyl acetate are good starting points.[11][12]
-
Use a Cospot: A "cospot" is a crucial technique in reaction monitoring.[13] On your TLC plate, have three lanes: one for the starting material, one for the reaction mixture, and a middle lane where you spot the starting material and then the reaction mixture on top of it. If the starting material and product are different, you will see two distinct spots in the reaction mixture lane. If they are the same, the cospot will appear as a single, potentially elongated spot.
-
Two-Dimensional TLC: For very complex mixtures or when compounds have very similar polarities, 2D TLC can be a powerful tool.
-
Spot your sample in one corner of a square TLC plate.
-
Develop the plate in one solvent system.
-
Dry the plate and then turn it 90 degrees.
-
Develop the plate again in a different solvent system. This technique can effectively separate compounds that are not resolved in a single dimension.[14]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the TLC analysis of this compound reactions.
What is a good starting mobile phase for TLC analysis of this compound?
A common and effective starting point for the TLC analysis of nitroanilines is a mixture of a non-polar solvent and a moderately polar solvent. A system of hexanes and ethyl acetate is highly recommended.[4] A good starting ratio would be 4:1 or 3:1 (hexanes:ethyl acetate). You can then adjust the ratio to achieve an Rf value for your starting material of approximately 0.2-0.3, which will allow for clear observation of both less polar products (higher Rf) and more polar products (lower Rf).
How do I prepare my samples for TLC analysis?
-
Reaction Mixture: Take a small aliquot of your reaction mixture (a few drops) using a capillary tube or micropipette.
-
Dilution: Dilute the aliquot in a suitable solvent, such as ethyl acetate or dichloromethane, in a small vial. The final concentration should be low enough to avoid overloading the TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of the diluted sample onto the baseline of the TLC plate. The spot should be as small as possible to ensure good separation.
What are the best methods for visualizing this compound and its reaction products on a TLC plate?
Due to its chemical structure, this compound and many of its derivatives can be visualized using several methods:
| Visualization Method | Principle | Suitability for this compound |
| UV Light (254 nm) | The aromatic ring and nitro group create a conjugated system that absorbs UV light, appearing as a dark spot on a fluorescent plate.[8][15] | Excellent for initial, non-destructive visualization. |
| Iodine Vapor | Iodine forms colored complexes with many organic compounds, particularly those with electron-rich groups like aromatic rings and amines.[6][7] | Good, semi-destructive method. Spots may fade over time.[10] |
| Potassium Permanganate (KMnO4) Stain | The permanganate ion is a strong oxidizing agent that reacts with oxidizable functional groups (like amines) to produce a yellow-brown spot on a purple background.[9] | Very effective for visualizing the aniline moiety. This is a destructive method. |
| p-Anisaldehyde Stain | This stain is a versatile visualization reagent that reacts with many functional groups, often producing a range of colors upon heating.[6] | Can be effective, but the color may vary depending on the product's structure. This is a destructive method. |
Experimental Workflow for Reaction Monitoring
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC problems.
References
- Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of Chromatographic Science, 33(6), 316–320. [Link]
- EPFL. (n.d.). TLC Visualization Reagents.
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2025, August 21). 5.
- ResearchGate. (2015, November 18). Why do aniline spot disappear in TLC after an hour?[Link]
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
- Labmonk. (2023, November 13).
- Bitesize Bio. (2025, June 3).
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Scribd. (n.d.).
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. silicycle.com [silicycle.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. How To [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. epfl.ch [epfl.ch]
Technical Support Center: Synthesis of 4-tert-butyl-3-nitroaniline
Welcome to the dedicated technical support guide for the synthesis and purification of 4-tert-butyl-3-nitroaniline. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this specific synthesis. Here, we move beyond simple procedural lists to provide a deeper understanding of the "why" behind each step, offering field-tested insights to help you navigate common challenges and ensure the integrity of your results.
Section 1: The Critical Role of the Work-Up Procedure
The synthesis of this compound, typically achieved by the direct nitration of 4-tert-butylaniline, is a classic example of electrophilic aromatic substitution. While the reaction itself is relatively straightforward, the success of the synthesis—defined by yield and purity—is overwhelmingly dependent on a meticulous and well-understood work-up procedure.
The primary challenge arises from the formation of an isomeric byproduct: 2-tert-butyl-5-nitroaniline . The directing effects of the amine and tert-butyl groups lead to a mixture of products, and their effective separation is the principal goal of the post-reaction work-up.
Physicochemical Properties at a Glance
Understanding the properties of your starting material, desired product, and major byproduct is fundamental to designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Physical State | Key Differentiator |
| 4-tert-butylaniline (Starting Material) | 149.23 | Liquid/Low-melting solid | Basic (amine group) |
| This compound (Product) | 194.23 | Solid[1] | Less polar than isomer |
| 2-tert-butyl-5-nitroaniline (Byproduct) | 194.23 | Solid | More polar than product |
Section 2: Standard Work-Up & Purification Protocol
This protocol outlines a robust method for quenching the nitration reaction and isolating the crude product mixture, followed by purification to obtain high-purity this compound.
Workflow Overview
The following diagram illustrates the logical flow of the entire work-up and purification process.
Sources
Technical Support Center: Troubleshooting Unexpected 1H NMR Results for 4-tert-butyl-3-nitroaniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering unexpected results in the 1H NMR analysis of 4-tert-butyl-3-nitroaniline. This guide is designed to provide in-depth troubleshooting and practical solutions based on established scientific principles and field experience.
Pillar 1: Understanding the Expected 1H NMR Spectrum
Before diagnosing an unexpected result, it is crucial to have a clear understanding of the anticipated 1H NMR spectrum of this compound. While a definitive, universally published spectrum can be elusive, we can predict the key features based on the substituent effects on the aniline ring.
Predicted Chemical Shifts and Splitting Patterns:
The structure of this compound dictates a specific pattern for its aromatic protons. The tert-butyl group is an electron-donating group (EDG), while the nitro group is a strong electron-withdrawing group (EWG). The amino group is also an EDG. These competing electronic effects, along with steric hindrance, will influence the chemical shifts of the three aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-2 | ~7.5 - 7.8 | Doublet (d) | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It will be split by the adjacent H-6 proton (meta coupling). |
| H-5 | ~6.8 - 7.1 | Doublet (d) | Situated ortho to the electron-donating amino group, this proton will be shifted upfield. It will be split by the adjacent H-6 proton (ortho coupling). |
| H-6 | ~6.6 - 6.9 | Doublet of doublets (dd) | This proton is influenced by both the ortho amino group (upfield shift) and the meta nitro group (downfield shift). It will exhibit splitting from both H-2 (meta coupling) and H-5 (ortho coupling). |
| -NH2 | Variable (Broad singlet) | Singlet (s, broad) | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. It often appears as a broad singlet.[1][2] |
| -C(CH3)3 | ~1.3 - 1.5 | Singlet (s) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a relatively upfield region. |
Visualizing the Expected Structure and Proton Numbering:
Caption: Structure of this compound with proton numbering.
Pillar 2: Troubleshooting Guide & FAQs
This section addresses common and complex issues encountered during the 1H NMR analysis of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My aromatic signals are overlapping and difficult to interpret. What can I do?
A1: Overlapping signals in the aromatic region are a common issue. Here are a few troubleshooting steps:
-
Change the NMR Solvent: The chemical shifts of aromatic protons can be significantly influenced by the solvent.[3][4][5] Switching from a common solvent like deuterochloroform (CDCl₃) to benzene-d₆ or acetone-d₆ can often resolve overlapping peaks.[6]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR instrument (e.g., moving from 300 MHz to 500 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.
-
Adjust the Sample Concentration: In some cases, high sample concentrations can lead to peak broadening and slight shifts due to intermolecular interactions.[6] Diluting the sample may improve spectral resolution.
Q2: I don't see the -NH2 peak, or it's very broad. Is this normal?
A2: Yes, this is a very common observation for amine protons.
-
Proton Exchange: The protons on the nitrogen atom can undergo chemical exchange with trace amounts of water or other labile protons in the solvent.[1] This exchange process can broaden the signal to the point where it is indistinguishable from the baseline.
-
D₂O Shake: To confirm the presence of an -NH₂ group, you can perform a "D₂O shake."[6] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The -NH₂ protons will exchange with deuterium, and the peak will disappear.
-
Solvent Effects: The chemical shift and appearance of the -NH₂ peak are highly solvent-dependent due to variations in hydrogen bonding.[3][7]
Q3: The integration of my aromatic region doesn't add up to the expected three protons. Why?
A3: Inaccurate integration can arise from several factors:
-
Overlapping Peaks: If your aromatic signals are not well-resolved, the integration software may struggle to accurately define the area of each peak.
-
Residual Solvent Peaks: The residual peak of the deuterated solvent can sometimes overlap with your aromatic signals, leading to integration errors.[1] For example, the residual peak of CDCl₃ appears around 7.26 ppm.
-
Phasing and Baseline Correction: Poor phasing or baseline correction during data processing can significantly impact the accuracy of the integration. Ensure the spectrum is properly phased and the baseline is flat before integrating.
In-Depth Troubleshooting for Complex Issues
Q4: I'm seeing more than three signals in the aromatic region. What could be the cause?
A4: The presence of extra aromatic signals strongly suggests the presence of impurities or isomeric byproducts.
-
Starting Material Contamination: Incomplete reaction could leave residual starting material, 4-tert-butylaniline. The 1H NMR of 4-tert-butylaniline will show a characteristic AA'BB' system for the aromatic protons.[8]
-
Isomeric Byproducts: The nitration of 4-tert-butylaniline could potentially yield other isomers, although the directing effects of the amino and tert-butyl groups strongly favor the formation of this compound. However, trace amounts of other isomers might be present.
-
Unexpected Side Reactions: Depending on the reaction conditions, other side reactions could occur, leading to unforeseen byproducts.
Workflow for Identifying Contaminants:
Caption: Workflow for identifying the source of extra aromatic signals.
Q5: The splitting patterns in my aromatic region are not a clean doublet and doublet of doublets. What's happening?
A5: Deviations from the expected first-order splitting patterns can occur due to several phenomena:
-
Second-Order Effects (Strong Coupling): When the difference in chemical shift (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This can lead to "roofing" (the inner peaks of the multiplets are taller than the outer peaks) and the appearance of extra lines. While less common for simple di- and tri-substituted benzenes, it's a possibility if the chemical shifts of the aromatic protons are very close.
-
Long-Range Coupling: Although typically small, long-range coupling (over four or five bonds) can sometimes be observed, especially with high-resolution instruments. This could add extra complexity to the splitting patterns.
-
Variable Temperature NMR: In some cases, restricted bond rotation (e.g., of the nitro or amino group) on the NMR timescale can lead to complex spectra. Acquiring the spectrum at a higher temperature can sometimes simplify the spectrum by increasing the rate of bond rotation.[6]
Pillar 3: Experimental Protocols
Protocol 1: D₂O Shake for Identification of -NH₂ Protons
-
Acquire the initial 1H NMR spectrum of your this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.
-
Allow the sample to stand for a few minutes to allow the layers to settle (if they are immiscible).
-
Re-insert the NMR tube into the spectrometer and acquire a second 1H NMR spectrum.
-
Compare the two spectra. The peak corresponding to the -NH₂ protons should have disappeared or significantly diminished in the second spectrum.
Protocol 2: Solvent Test for Resolving Overlapping Signals
-
Prepare three separate NMR samples of your this compound, each dissolved in a different deuterated solvent:
-
Sample A: Deuterochloroform (CDCl₃)
-
Sample B: Benzene-d₆ (C₆D₆)
-
Sample C: Acetone-d₆ ((CD₃)₂CO)
-
-
Acquire a 1H NMR spectrum for each sample under identical experimental conditions (temperature, spectrometer frequency).
-
Compare the aromatic regions of the three spectra. The relative chemical shifts of the protons will likely change, and in one of the solvents, the signals may be better resolved.
References
- Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2). [Link]
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Taylor & Francis Online. [Link]
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]
- Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. Intramolecular proton. Canadian Science Publishing. [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. ElectronicsAndBooks. [Link]
- Short Summary of 1H-NMR Interpretation. University of Wisconsin-Madison, Department of Chemistry. [Link]
- Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...
- 1H NMR Spectroscopy.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]
- The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
- Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. acdlabs.com [acdlabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. tandfonline.com [tandfonline.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. 4-tert-Butylaniline(769-92-6) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: HPLC Method Development for 4-tert-butyl-3-nitroaniline
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you, our fellow researchers and development professionals, with practical, in-depth solutions for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-tert-butyl-3-nitroaniline. We will move beyond generic starting points to address the specific challenges this analyte presents, focusing on the "why" behind our troubleshooting strategies to foster robust and reliable methods.
Section 1: Foundational Knowledge & Initial Method Setup
This section addresses the most common initial queries, establishing a solid foundation for method development by understanding the analyte's behavior.
Q1: What are the key physicochemical properties of this compound that I should consider for HPLC method development?
A1: Understanding the analyte's structure is paramount for predicting its chromatographic behavior. This compound possesses distinct features that directly influence its interaction with the stationary and mobile phases.
-
Hydrophobicity: The presence of a large, nonpolar tert-butyl group and the benzene ring gives the molecule significant hydrophobic character. This is the primary driver for retention in reversed-phase (RP-HPLC).
-
Basicity (pKa): The aniline functional group (-NH₂) is basic. The predicted pKa of its conjugate acid (-NH₃⁺) is approximately 3.02.[1] This is the most critical parameter for controlling retention and peak shape. At a mobile phase pH near the pKa, the analyte will exist as a mixture of its ionized (protonated) and neutral forms, leading to poor chromatography.[2]
-
Polarity: The nitro (-NO₂) and amino (-NH₂) groups introduce polarity. The nitro group is a strong electron-withdrawing group, which reduces the basicity of the amino group compared to aniline.[3]
A summary of these properties is presented below:
| Property | Value / Description | Chromatographic Implication |
| Molecular Formula | C₁₀H₁₄N₂O₂ | - |
| Molecular Weight | 194.23 g/mol [4] | - |
| Predicted XlogP | 2.7[4] | Indicates significant hydrophobicity; predicts good retention on C18/C8 columns. |
| Predicted pKa | ~3.02[1] | Critical. Mobile phase pH must be controlled to be at least 1.5-2 pH units away from this value to ensure a single ionic state and prevent peak splitting/broadening.[5] |
| Functional Groups | Basic Amine, Nitro Group, Tert-butyl Group | The basic amine can interact with acidic silanols on the column, causing peak tailing.[6][7] The tert-butyl group enhances hydrophobic retention. |
Q2: What is a good starting point for a reversed-phase HPLC method (column, mobile phase, detection)?
A2: For a molecule with the properties of this compound, a standard reversed-phase method is the logical starting point.[8] Below is a robust set of initial conditions designed to provide a good preliminary separation.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm (L1) | The C18 phase provides sufficient hydrophobicity to retain the analyte. A high-purity, end-capped silica is recommended to minimize silanol interactions.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | The low pH protonates the aniline group, converting it to a single ionic form (-NH₃⁺). This also suppresses the ionization of residual silanol groups on the stationary phase, significantly improving peak shape.[10] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common, effective organic modifier with a low UV cutoff. |
| Gradient | 40% to 80% B over 15 minutes | A gradient is recommended for initial runs to determine the approximate elution conditions and screen for any impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures retention time stability. |
| Detection | UV at 254 nm | The aromatic and nitro functionalities suggest strong absorbance. A photodiode array (PDA) detector is ideal for confirming peak purity and identifying the absorbance maximum. |
| Injection Volume | 5-10 µL | A small volume is recommended to minimize peak distortion. |
| Sample Diluent | Mobile Phase (at starting conditions) or 50:50 ACN:Water | Dissolving the sample in a solvent weaker than or equal to the initial mobile phase strength is crucial to prevent peak distortion.[11] |
Section 2: Troubleshooting Poor Peak Shape
Peak shape issues are common when analyzing basic compounds. This section provides a logical workflow to diagnose and solve these problems.
Q3: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
A3: Peak tailing for basic analytes like this is almost always caused by secondary interactions between the protonated amine group and ionized residual silanol groups (Si-O⁻) on the silica surface of the HPLC column.[6][7][9] This interaction provides a secondary retention mechanism, which slows down a portion of the analyte molecules, causing the characteristic tail.
Here is a systematic approach to eliminate tailing:
-
Lower the Mobile Phase pH: This is the most effective solution.
-
Action: Ensure your aqueous mobile phase contains an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to bring the pH below 3. At this low pH, most silanol groups are protonated (Si-OH) and are no longer negatively charged, which prevents the ionic interaction with your positively charged analyte.[7][10]
-
Protocol: Prepare 1 L of mobile phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and sonicate to degas.
-
-
Use a High-Purity, End-Capped Column: Modern columns are designed to minimize this issue.
-
Action: Switch to a column that uses high-purity silica and is "end-capped." End-capping is a chemical process that covers many of the residual silanol groups, effectively shielding them from interacting with the analyte.[6]
-
-
Add a Competing Base (Traditional Approach):
-
Action: This is an older technique but can be effective. Add a small concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (TEA) to the mobile phase.[10] The TEA is a "sacrificial base" that preferentially interacts with the active silanol sites, leaving fewer available to interact with your analyte.[7]
-
Caution: TEA can shorten column lifetime and may suppress ionization if using mass spectrometry (MS) detection.[10]
-
The following flowchart illustrates the troubleshooting process:
Caption: Troubleshooting workflow for peak tailing.
Q4: I'm observing a split or broad peak. What could be the cause?
A4: Split or broad peaks often indicate that the analyte is present in more than one form during its transit through the column, or there are issues with the injection process.
-
Mobile Phase pH is too close to the pKa: If the mobile phase pH is between approximately 2 and 4 for this analyte (pKa ~3.02), it will exist as an equilibrium mixture of the neutral and protonated forms. These forms have different polarities and retention times, which can lead to a broad or split peak.[2][12]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. A pH of <2 or >4.5 is recommended.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (less polar) than the initial mobile phase can cause the analyte to precipitate on the column head or travel down the column in a distorted band before proper partitioning can occur.
-
Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and reduce the injection volume.[11]
-
-
Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to peak fronting or tailing that can appear as broadening.
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Section 3: Optimizing Retention and Resolution
Once a good peak shape is achieved, the next step is to adjust the retention time and resolve the analyte from other components in the sample.
Q5: My analyte is eluting too quickly (low retention). How do I increase its retention time?
A5: Low retention in reversed-phase HPLC means the analyte is too polar under the current conditions or the mobile phase is too strong (too much organic solvent).
-
Decrease the Organic Content: The most straightforward way to increase retention is to make the mobile phase more polar.
-
Action: Decrease the percentage of acetonitrile (or methanol) in your mobile phase. For a gradient method, you can lower the starting %B or make the gradient slope shallower.
-
-
Increase Mobile Phase pH (Carefully):
-
Action: By increasing the pH to a value well above the pKa (e.g., pH 5-7), the aniline group will be in its neutral, more hydrophobic form. This will significantly increase its interaction with the C18 stationary phase, leading to longer retention.
-
Protocol: Prepare a 20 mM phosphate or acetate buffer at the desired pH. For example, to make a pH 5.0 acetate buffer, mix appropriate volumes of 20 mM acetic acid and 20 mM sodium acetate. Always measure the pH of the aqueous buffer before mixing it with the organic solvent.[5]
-
The relationship between pH, ionization state, and retention is visualized below:
Caption: Impact of mobile phase pH on analyte state and retention.
Q6: I need to separate this compound from a closely related impurity. How can I improve the resolution?
A6: Improving resolution requires manipulating the selectivity (α) of the separation. This can be achieved by changing the mobile phase or stationary phase chemistry.
-
Change the Organic Modifier: Methanol and acetonitrile interact with analytes differently due to their distinct properties (dipole moment, acidity, basicity).[13]
-
Action: If you are using acetonitrile, try replacing it with methanol. You can also try ternary mixtures (e.g., Water/ACN/Methanol). A good starting point is to use a methanol concentration that gives a similar retention time to your ACN method (this is often a slightly higher percentage).
-
-
Fine-Tune the pH: As shown in the diagram above, pH has a major effect on ionizable compounds. If your impurity has a different pKa, even a small change in pH can dramatically alter the selectivity between it and your main analyte.[14]
-
Action: Experiment with mobile phase pH values between 4.5 and 7.0, using appropriate buffers (e.g., acetate, phosphate) to maintain a stable pH.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity.
-
Action: Consider a Phenyl-Hexyl or a Polar-Embedded phase. A Phenyl-Hexyl column can offer unique π-π interactions with the aromatic ring. A polar-embedded phase can offer different hydrogen bonding capabilities, altering the selectivity for polar analytes.[15]
-
References
- SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316163, 4-(Tert-butyl)-3-nitroaniline.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- ResearchGate. (2012). Tailing in HPLC peak.
- RSC Publishing. (2017). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80573, 4-tert-Butyl-2-nitroaniline.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- LinkedIn. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Vscht.cz. (n.d.). Successful HPLC Operation - Troubleshooting Guide.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
- PubChemLite. (n.d.). 4-(tert-butyl)-3-nitroaniline (C10H14N2O2).
- Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals.
- Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines.
- SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column.
- ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Wikipedia. (n.d.). 4-Nitroaniline.
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Validation & Comparative
A Multi-Platform Spectroscopic Guide to the Definitive Structural Confirmation of 4-tert-butyl-3-nitroaniline
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realms of pharmaceutical development and materials science, the precise molecular architecture of a compound is not a trivial detail; it is the bedrock upon which its function, reactivity, and safety are built. The aniline scaffold is a privileged structure, appearing in numerous FDA-approved drugs.[1] However, the synthesis of substituted anilines, such as 4-tert-butyl-3-nitroaniline, is often accompanied by the potential for isomeric impurities. The misidentification of an isomer can lead to the derailment of research programs, compromised patent claims, and significant safety concerns.
This guide provides a comprehensive, multi-technique framework for the unambiguous structural confirmation of this compound. We will move beyond simple data reporting to explain the causal logic behind spectral interpretation, comparing the expected data for the target molecule with that of a potential isomer, thereby creating a self-validating system for confirmation. This document is intended for researchers and professionals who require a rigorous, field-proven methodology for structural verification.
The Analytical Toolkit: A Synergy of Spectroscopic Methods
No single analytical technique can provide absolute structural proof. True confidence is achieved through the convergence of data from orthogonal methods. Our approach leverages a core suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the most detailed map of the molecular skeleton, revealing the connectivity and chemical environment of hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: Rapidly identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the exact molecular weight and offers valuable clues about the molecule's composition through its fragmentation patterns.
Nuclear Magnetic Resonance (NMR): The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, the ¹H and ¹³C NMR spectra provide a unique fingerprint that is highly sensitive to the substitution pattern on the aromatic ring.
¹H NMR Analysis: Decoding the Aromatic Signature
The proton NMR spectrum allows us to "see" the different types of hydrogen atoms in the molecule. The key to confirmation lies in the aromatic region, where the splitting patterns (multiplicity) and coupling constants (J-values) reveal the relative positions of the protons.
Predicted ¹H NMR Spectrum for this compound:
| Signal Assignment | Predicted Shift (δ, ppm) | Multiplicity | Rationale & Causality |
| -C(CH₃)₃ | ~1.4 | Singlet (s), 9H | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s), 2H | The amine protons often exchange with trace amounts of water in the solvent, causing the signal to broaden. Its chemical shift is highly dependent on solvent and concentration. |
| Ar-H (Position 2) | ~7.2 | Doublet (d) | This proton is ortho to the strongly electron-withdrawing nitro group and the electron-donating amino group. It is coupled only to the proton at position 6 (a meta-coupling, J ≈ 2-3 Hz). |
| Ar-H (Position 6) | ~6.9 | Doublet of Doublets (dd) | This proton is ortho to the amino group and meta to the nitro group. It experiences coupling from two different protons: ortho-coupling to the proton at position 5 (J ≈ 8-9 Hz) and meta-coupling to the proton at position 2 (J ≈ 2-3 Hz). |
| Ar-H (Position 5) | ~7.4 | Doublet (d) | This proton is adjacent to the bulky tert-butyl group and ortho to the nitro group. It is coupled only to the proton at position 6 (an ortho-coupling, J ≈ 8-9 Hz). |
Comparison Guide: Distinguishing from the Key Isomer
The true power of NMR is revealed when comparing the predicted spectrum to that of a likely isomeric byproduct, such as 2-nitro-4-tert-butylaniline . A simple analysis of splitting patterns makes the distinction clear.
| Compound | Aromatic Proton Splitting Pattern |
| This compound | One doublet, one doublet of doublets, one doublet (3 distinct signals) |
| 2-nitro-4-tert-butylaniline | One doublet, one doublet of doublets, one doublet (3 distinct signals, but with different coupling and shifts) |
The distinct pattern of one doublet, one doublet of doublets, and another doublet is the key signature for this compound.
¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments. For the target molecule, we expect to see 8 distinct signals, as the plane of symmetry is broken by the substitution pattern.
Predicted ¹³C NMR Signals for this compound:
-
Aromatic Carbons: 6 unique signals. The carbons attached to the nitro group (C3) and amino group (C1) will be shifted significantly downfield. The carbon attached to the tert-butyl group (C4) will also be distinct.
-
tert-Butyl Carbons: 2 unique signals: one for the quaternary carbon and one for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups: the amine (-NH₂) and the nitro (-NO₂) group. The measurement relies on the principle that chemical bonds vibrate at specific, quantifiable frequencies.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Causality |
| Amine (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3350 - 3500 | These two distinct, sharp peaks are characteristic of a primary amine.[2] |
| Amine (-NH₂) | N-H Scissoring (Bend) | 1600 - 1640 | This absorption confirms the presence of the -NH₂ group.[2] |
| Nitro (-NO₂) | Asymmetric N=O Stretch | 1500 - 1550 | A very strong and sharp absorption band resulting from the asymmetric stretching of the two N-O bonds.[2] |
| Nitro (-NO₂) | Symmetric N=O Stretch | 1330 - 1370 | A second strong absorption corresponding to the symmetric N-O stretch.[2] |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Confirms the presence of the aliphatic tert-butyl group. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Indicates the presence of the aromatic ring. |
The simultaneous observation of strong bands in both the 3350-3500 cm⁻¹ and 1500-1550 cm⁻¹ regions provides definitive evidence for the presence of both the primary amine and nitro functionalities.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the molecular weight of the compound, serving as a final, crucial piece of the structural puzzle. For this compound (C₁₀H₁₄N₂O₂), the calculated molecular weight is 194.23 g/mol .[3]
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺˙): An intense peak at m/z = 194. This corresponds to the intact molecule with one electron removed.
-
Protonated Molecule ([M+H]⁺): In soft ionization techniques like ESI or APCI, a peak at m/z = 195 is expected.[4]
-
Key Fragmentation Peaks:
-
m/z = 179 ([M-15]⁺): Corresponds to the loss of a methyl radical (•CH₃) from the tert-butyl group, a very common fragmentation pathway for tert-butylated compounds.
-
m/z = 148 ([M-46]⁺): Corresponds to the loss of a nitro group (•NO₂), confirming its presence.
-
The observation of a molecular ion peak at m/z 194, along with the characteristic loss of 15 and 46 mass units, provides strong, corroborating evidence for the proposed structure and elemental composition.
Experimental Protocols
Sample Preparation
-
NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution through a small plug of glass wool into a clean NMR tube.
-
IR (ATR): Place a small, solvent-free sample of the purified solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
MS (Direct Infusion): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL for infusion into the mass spectrometer.
Data Acquisition
-
NMR: Acquire a ¹H spectrum with at least 16 scans and a ¹³C spectrum with at least 1024 scans on a 400 MHz or higher spectrometer. If necessary, acquire a 2D COSY spectrum to confirm proton-proton couplings.
-
IR: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan prior to running the sample. Average at least 16 scans for a good signal-to-noise ratio.
-
MS: Acquire the mass spectrum in a positive ion mode using an appropriate ionization source (e.g., ESI or EI). Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).
Conclusion
The structural confirmation of this compound is not achieved by a single measurement but by the overwhelming consensus of complementary analytical techniques. The unique splitting pattern in the ¹H NMR spectrum provides the definitive evidence for the 1,3,4-substitution pattern, while IR spectroscopy confirms the essential nitro and amine functional groups, and mass spectrometry validates the elemental composition and molecular weight. By systematically acquiring and interpreting these data sets as outlined in this guide, researchers can possess the highest degree of confidence in their molecular structure, ensuring the integrity and success of their scientific endeavors.
References
- S. Gunasekaran, G. Anbalagan, S. Pandi, "Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation," Journal of Molecular Modeling, 2010. URL: https://pubmed.ncbi.nlm.nih.gov/19504229/
- Trivedi, Mahendra Kumar, et al. "FT-IR spectra of p-nitroaniline (a) control and (b) treated," ResearchGate, 2015. URL: https://www.researchgate.
- PubChem, "4-(Tert-butyl)-3-nitroaniline," National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/316163
- Biosynth, "this compound," Biosynth. URL: https://www.biosynth.com/p/GBA95112/4-tert-butyl-3-nitroaniline
- Cresset Group, "Aniline replacement in drug-like compounds," Cresset Group, 2024. URL: https://www.cresset-group.com/discovery/case-studies/aniline-replacement-in-drug-like-compounds/
- ResearchGate, "APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v)," ResearchGate. URL: https://www.researchgate.net/figure/APCI-mass-spectrum-of-10-M-4-nitroaniline-in-methanol-H-2-O-1-1-v-v-m-z-139-is-the_fig2_266034176
- The Royal Society of Chemistry, "Electronic Supplementary Information," The Royal Society of Chemistry. URL: https://www.rsc.
Sources
A Comparative Guide to the Purity Assessment of Synthesized 4-tert-Butyl-3-nitroaniline
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent research and development rest. 4-tert-butyl-3-nitroaniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised safety profiles in the final product.
This guide provides an in-depth, comparative analysis of the critical analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards, ensuring a scientifically rigorous approach to purity determination.
The Synthetic Landscape: Understanding the Origin of Impurities
The most common laboratory-scale synthesis of this compound involves the direct nitration of 4-tert-butylaniline. The bulky tert-butyl group at the para-position sterically hinders the ortho-positions, and the activating, ortho-, para-directing amino group guides the electrophilic substitution. However, the reaction is seldom perfectly selective.
The primary impurities arise from alternative regioselectivity of the nitration reaction. The primary potential organic impurities are:
-
4-tert-butyl-2-nitroaniline: The isomeric byproduct from nitration at the other ortho position.
-
Starting Material: Unreacted 4-tert-butylaniline.
-
Dinitro compounds: Such as 4-tert-butyl-2,6-dinitroaniline, arising from over-nitration.
Inorganic impurities, such as residual acids and salts from the workup, must also be considered. The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for classifying and controlling such impurities in new drug substances.[1][2]
Hypothesized Synthetic Protocol: Electrophilic Nitration
-
Protection (Optional but Recommended): To prevent oxidation of the aniline and improve regioselectivity, the amino group is often protected, for example, by acetylation with acetic anhydride to form 4-tert-butylacetanilide.
-
Nitration: The protected aniline is dissolved in a suitable solvent (e.g., glacial acetic acid or sulfuric acid) and cooled to 0-5°C. A nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise, maintaining the low temperature to control the reaction rate and minimize side product formation.
-
Deprotection: The resulting nitro-acetanilide is hydrolyzed, typically under acidic or basic conditions, to yield the desired this compound.
-
Workup and Purification: The reaction mixture is neutralized, and the crude product is extracted, washed, and purified, commonly by recrystallization.
Diagram: Synthetic Pathway and Potential Impurities
Caption: Synthetic route to this compound and formation of key impurities.
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique provides a complete picture of a compound's purity. A multi-pronged approach, leveraging orthogonal methods, is essential for a robust and reliable assessment. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Data Summary: Method Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and polarity, with mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Primary Use | Quantification of known and unknown impurities, separation of isomers. | Identification and quantification of volatile impurities. | Absolute purity determination without a specific reference standard for the analyte. |
| Hypothetical LOD | ~0.01% | ~0.005% | ~0.1% |
| Hypothetical LOQ | ~0.03% | ~0.015% | ~0.3% |
| Strengths | Excellent for separating non-volatile compounds and isomers. High precision and accuracy. | High sensitivity and specificity (mass detection). Excellent for volatile impurities. | Primary analytical method; does not require a reference standard of the analyte itself. Provides structural information. |
| Weaknesses | Requires a reference standard for each impurity for accurate quantification. | Not suitable for thermally labile or non-volatile compounds. Derivatization may be needed. | Lower sensitivity than chromatographic methods. Signal overlap can be an issue. |
| Authoritative Guideline | USP General Chapter <621> Chromatography | USP General Chapter <621> Chromatography | Journal of Medicinal Chemistry Guidelines[3] |
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests and internal standards to ensure the trustworthiness of the results.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in pharmaceutical development due to its ability to separate closely related isomers.[4]
Diagram: HPLC Workflow for Purity Assessment
Caption: Standard workflow for HPLC-based purity analysis.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is effective for separating nitroaniline isomers.[5]
-
Rationale: The gradient elution allows for the separation of compounds with a range of polarities, from the starting material to potential dinitro byproducts. Formic acid improves peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of mobile phase (acetonitrile/water 50:50).
-
Prepare a reference standard solution of this compound at the same concentration.
-
Prepare a spiked sample by adding known amounts of potential impurities (if available) to the sample solution to confirm peak identification and resolution.
-
-
System Suitability: Inject the reference standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
Analysis: Inject the sample solution. Identify and quantify impurities based on their retention times relative to the main peak and by area normalization. The reporting threshold for impurities is often set according to ICH Q3A guidelines (e.g., 0.05%).[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities. While nitroanilines can be analyzed directly, derivatization is sometimes employed to improve chromatographic performance.[6][7]
Protocol:
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
Rationale: This temperature program ensures the elution of the relatively volatile starting material and the less volatile nitro and dinitro compounds.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sample and dissolve in 5 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
An internal standard (e.g., N-methylaniline) can be added for more precise quantification.[8]
-
-
Analysis: Inject the sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with standards. Quantify using the peak area relative to an external or internal standard calibration curve.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[3][9] The purity is calculated by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.
Diagram: Logic of Absolute qNMR Purity Calculation
Caption: The relationship of known and measured variables in qNMR purity calculation.
Protocol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Crucial parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
Rationale: A long relaxation delay is critical to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the singlet from the tert-butyl protons) and a signal from the internal standard.
-
-
Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molar mass
-
m: Mass
-
P: Purity
-
Conclusion: An Integrated Approach to Purity Assurance
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream products. While HPLC offers unparalleled resolution for isomeric impurities and GC-MS provides high sensitivity for volatile components, qNMR stands out as a primary method for determining absolute purity. A comprehensive strategy should leverage the strengths of each technique. For routine analysis, a validated HPLC method is often sufficient. However, for the initial characterization of a new synthetic batch or for use as a reference standard, orthogonal testing with qNMR and GC-MS provides the highest level of confidence. By understanding the synthetic origin of impurities and applying these rigorous, self-validating analytical protocols, researchers can ensure the integrity of their work and the reliability of their results.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances. [Link]
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
- United States Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products. [Link]
- PrepChem. Synthesis of 4-tert.-butylaniline. [Link]
- Sousa, A. F., et al. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
- Google Patents. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline.
- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]
- ResearchGate. Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. [Link]
- PubMed.
- ResearchGate. Determination of methyl aniline compounds in gasoline by GC-MS. [Link]
- Taylor & Francis Online.
- National Institutes of Health.
- ACS Publications.
- Emery Pharma.
- ACS Publications.
- University of Illinois Grainger College of Engineering. Purity by Absolute qNMR Instructions. [Link]
- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
- ResearchGate. Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. [Link]
- PubMed.
- ResearchGate.
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Techniques for 4-tert-butyl-3-nitroaniline
For researchers and professionals in drug development and chemical synthesis, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. 4-tert-butyl-3-nitroaniline, a substituted nitroaromatic amine, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth comparison of the primary analytical techniques for the qualitative and quantitative assessment of this molecule, with a focus on providing actionable, field-proven insights.
The Analytical Imperative for this compound
This compound serves as a valuable intermediate in the synthesis of various organic molecules. The presence of the nitro and amino groups provides reactive sites for further chemical transformations, while the bulky tert-butyl group can impart desirable solubility and steric properties in target compounds. Consequently, ensuring the purity and identity of this starting material is paramount to the success of subsequent synthetic steps and the quality of the final product. Potential impurities could include regioisomers from the nitration process, unreacted starting materials, or degradation products.
This guide will focus on the two most powerful and commonly employed analytical techniques for the analysis of such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also briefly discuss the role of spectroscopic techniques for structural elucidation.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectroscopic Methods (FTIR, NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Probes the interaction of the molecule with electromagnetic radiation to provide structural information. |
| Primary Use | Quantification, purity assessment, and impurity profiling. | Identification and quantification of volatile impurities, and confirmation of molecular weight. | Structural elucidation and functional group identification. |
| Sensitivity | High (ng to pg levels with UV or MS detection). | Very high (pg to fg levels). | Lower sensitivity, requires higher concentrations. |
| Selectivity | High, tunable by choice of column and mobile phase. | Very high, especially with MS detection. | Highly specific for molecular structure. |
| Sample Requirements | Soluble in a suitable solvent. Non-volatile. | Volatile and thermally stable. Derivatization may be needed for polar compounds. | Requires a pure sample, typically in mg quantities. |
| Speed | Moderate (typically 10-30 minutes per sample). | Moderate to fast (typically 10-40 minutes per sample). | Fast for FTIR, can be time-consuming for complex NMR experiments. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is often the workhorse technique for the analysis of non-volatile and thermally labile compounds like nitroanilines.[1][2] It offers high resolution and sensitivity, making it ideal for separating this compound from its potential impurities.
-
Reversed-Phase Chromatography: For a molecule of moderate polarity like this compound, reversed-phase HPLC is the logical choice. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte is retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase.
-
Mobile Phase Selection: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. A gradient elution (where the mobile phase composition is changed over time) is often employed to ensure good separation of both early and late-eluting impurities. The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape by suppressing the ionization of the amine group.[3]
-
Detector Selection: The nitroaniline chromophore allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A DAD is particularly useful as it can provide spectral information, aiding in peak identification and purity assessment. For even greater sensitivity and specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS).
Sources
A Comparative Technical Guide to 4-tert-butyl-3-nitroaniline and 2-tert-butyl-5-nitroaniline
This guide provides an in-depth comparison of the physiochemical, spectroscopic, and synthetic properties of two important substituted aniline isomers: 4-tert-butyl-3-nitroaniline and 2-tert-butyl-5-nitroaniline. As positional isomers, these compounds share the same molecular formula and weight, yet the differential placement of their functional groups imparts distinct characteristics that are critical for researchers in chemical synthesis and drug development to understand. This document synthesizes available data with established chemical principles to illuminate these differences, providing a predictive framework for their behavior and analysis.
Molecular and Physical Properties: A Tale of Two Isomers
The fundamental difference between these molecules lies in the substitution pattern on the aniline ring. In This compound , the bulky tert-butyl group is para to the amino group, with the nitro group ortho to the amine. In 2-tert-butyl-5-nitroaniline , the tert-butyl group is ortho to the amine, and the nitro group is meta. This seemingly minor change has significant implications for molecular symmetry, intermolecular interactions, and, consequently, physical properties.
Caption: Chemical structures of the two positional isomers.
While experimental data for both compounds is sparse, we can compile known information and make logical predictions. The molecular formula and weight are identical for both isomers.
| Property | This compound | 2-tert-butyl-5-nitroaniline | Rationale for Differences |
| CAS Number | 31951-12-9[1][2][3] | 103392-84-3[4] | N/A |
| Molecular Formula | C₁₀H₁₄N₂O₂[1][2] | C₁₀H₁₄N₂O₂[4] | Isomers share the same formula. |
| Molecular Weight | 194.23 g/mol [1][2] | 194.23 g/mol [4] | Isomers share the same molecular weight. |
| Melting Point | Data not available | Data not available | The 2-tert-butyl isomer may have a lower melting point due to the steric hindrance from the ortho tert-butyl group disrupting crystal lattice packing. |
| Boiling Point | Data not available | Data not available | Boiling points are expected to be similar, influenced more by molecular weight and polarity than isomeric structure. |
| LogP | 2.47[2] | Predicted to be similar | Lipophilicity is largely determined by the constituent groups and should be comparable between isomers. |
| TPSA | 69.16 Ų[2] | Predicted to be identical | Topological Polar Surface Area is based on atom types and connectivity, which is the same for both. |
Spectroscopic Analysis: Differentiating the Isomers
Spectroscopy is the most powerful tool for distinguishing between these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct NMR spectra. While experimental spectra are not widely published, we can predict the key differentiating features based on established principles of chemical shifts and coupling constants[5].
Proton NMR (¹H NMR) Spectroscopy
The primary distinction will arise in the aromatic region (typically 6.5-8.5 ppm).
-
This compound:
-
t-Butyl Protons: A sharp singlet at ~1.3-1.4 ppm, integrating to 9H.
-
Amine Protons: A broad singlet at ~4-5 ppm, integrating to 2H. Its chemical shift can vary with solvent and concentration.
-
Aromatic Protons: Three distinct signals are expected.
-
The proton at C5 (ortho to the amine, meta to the nitro) will be a doublet.
-
The proton at C6 (meta to the amine, meta to the nitro) will be a doublet of doublets.
-
The proton at C2 (ortho to the amine and the nitro group) will be a doublet and significantly downfield due to the strong withdrawing effect of the adjacent nitro group.
-
-
-
2-tert-butyl-5-nitroaniline:
-
t-Butyl Protons: A sharp singlet at ~1.4-1.5 ppm, integrating to 9H. The ortho position to the amine may cause a slight downfield shift compared to the other isomer.
-
Amine Protons: A broad singlet at ~4-5 ppm, integrating to 2H.
-
Aromatic Protons: Three distinct signals are expected with different coupling.
-
The proton at C6 (ortho to the amine) will be a doublet.
-
The proton at C4 (ortho to the nitro group) will be a doublet of doublets and shifted downfield.
-
The proton at C3 (meta to both the amine and nitro group) will be a doublet.
-
-
Carbon-13 NMR (¹³C NMR) Spectroscopy
Both isomers will show 10 distinct carbon signals, but their chemical shifts will differ based on the electronic effects of the substituents. The carbons directly attached to the nitro group will be the most deshielded (highest ppm) in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectra will be very similar, as both molecules contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for positive identification when compared against a reference spectrum.
-
N-H Stretch: A pair of peaks around 3300-3500 cm⁻¹ characteristic of a primary amine[6].
-
C-H (aliphatic) Stretch: Peaks just below 3000 cm⁻¹ for the tert-butyl group.
-
C-H (aromatic) Stretch: Peaks just above 3000 cm⁻¹.
-
N-O (nitro) Stretch: Two strong, characteristic peaks around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric)[7].
-
C=C (aromatic) Stretch: Peaks around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight but will not easily distinguish the isomers without high-resolution analysis of fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 194.23 corresponding to the molecular formula C₁₀H₁₄N₂O₂[1].
-
Key Fragments: Both isomers are expected to show similar major fragments resulting from the loss of a methyl group ([M-15]⁺ at m/z ≈ 179) or the entire tert-butyl group ([M-57]⁺ at m/z ≈ 137)[5].
Synthesis and Reactivity Insights
The synthesis of these isomers requires careful consideration of directing group effects in electrophilic aromatic substitution. The choice of starting material and reaction sequence is paramount to achieving the desired regiochemistry.
Proposed Synthesis of this compound
A logical pathway begins with 4-tert-butylaniline. The amino group is a powerful ortho-, para-director. However, direct nitration of anilines with strong acids can lead to oxidation and the formation of undesired products. Therefore, a protection-nitration-deprotection strategy is advisable.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Acetanilide Protection and Nitration
-
Protection: Dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid. Slowly add acetic anhydride (1.1 eq) and gently reflux the mixture for 1-2 hours[8]. Cool the reaction mixture and pour it into ice water to precipitate the N-(4-tert-butylphenyl)acetamide. Filter, wash with water, and dry the solid.
-
Nitration: Cool a mixture of concentrated sulfuric acid and acetic acid to 0-5 °C. Slowly add the dried N-(4-tert-butylphenyl)acetamide[8]. Separately, prepare a nitrating mixture of fuming nitric acid (1.1 eq) in concentrated sulfuric acid, keeping the temperature below 10 °C. Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between 0-5 °C[8]. The acetamido group directs ortho to itself, and the bulky tert-butyl group sterically hinders the other ortho position, favoring nitration at the 3-position.
-
Workup & Deprotection: After stirring for 1-2 hours, pour the reaction mixture over crushed ice to precipitate the nitrated intermediate. Filter and wash the solid. Suspend the crude N-(4-tert-butyl-3-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid and reflux for 4-6 hours to hydrolyze the amide[8].
-
Isolation: Cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the final product, this compound. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Proposed Synthesis of 2-tert-butyl-5-nitroaniline
The synthesis of this isomer would likely start from 2-tert-butylaniline, following a similar protection-nitration-deprotection strategy. The acetamido group would direct nitration to its para-position (C5), yielding the desired isomer.
Safety and Handling
Proper laboratory safety protocols are essential when handling any chemical, particularly nitroaromatics.
-
This compound:
-
2-tert-butyl-5-nitroaniline:
-
GHS Classification: Specific data is not available for this isomer. However, it should be handled with the same or greater caution as other nitroanilines.
-
General Nitroaniline Hazards: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled[10][11][12]. They may cause damage to organs through prolonged or repeated exposure[12][13].
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[11][14]. Store in a dry, sealed container away from light[2][4].
-
Disposal: Unused material should be treated as hazardous waste and disposed of through a licensed professional waste disposal service, potentially via chemical incineration[9].
Conclusion
The structural arrangement of substituents in this compound and 2-tert-butyl-5-nitroaniline leads to predictable yet significant differences in their properties. While sharing the same mass and functional groups, their spectroscopic signatures, particularly in ¹H NMR, are distinct and serve as the primary method for differentiation. Their synthesis requires regiochemical control, typically achieved through the use of protecting groups and leveraging the directing effects of substituents on the aniline ring. Researchers must consult specific safety data where available and otherwise treat these compounds with the caution appropriate for the nitroaniline class. This guide provides the foundational and predictive information necessary for the informed handling, analysis, and utilization of these valuable chemical intermediates.
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A Comparative Reactivity Analysis for Drug Development: 4-tert-butyl-3-nitroaniline vs. 4-nitroaniline
Introduction: Beyond the Isomer, A Tale of Steric and Electronic Influence
In the landscape of pharmaceutical development and fine chemical synthesis, substituted anilines are foundational building blocks. Their reactivity, dictated by the electronic and steric nature of substituents on the aromatic ring, determines their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of two structurally related nitroanilines: the common laboratory reagent 4-nitroaniline and the sterically encumbered 4-tert-butyl-3-nitroaniline.
While both molecules share the aniline and nitro functionalities, the introduction of a bulky tert-butyl group and the altered positional chemistry in this compound create a dramatically different reactivity profile. Understanding these differences is paramount for researchers in predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. We will dissect the underlying principles governing their behavior and provide validated experimental frameworks to quantify these differences.
Part 1: Structural and Electronic Dissection
The reactivity of an aniline is fundamentally tied to the availability of the nitrogen's lone pair of electrons and the electron density of the aromatic ring. The substituents on each molecule perturb these factors in distinct ways.
The Reference Compound: 4-Nitroaniline
In 4-nitroaniline, the amino (-NH₂) and nitro (-NO₂) groups are positioned para to each other. This arrangement allows for maximal electronic communication through the π-system of the benzene ring.
-
Electronic Effects:
-
Amino Group (-NH₂): A potent activating group that donates electron density to the ring through resonance (+M effect).
-
Nitro Group (-NO₂): A powerful deactivating group that withdraws electron density from the ring through both resonance and inductive effects (-M, -I).[1]
-
Net Result: The direct conjugation between the electron-donating amino group and the electron-withdrawing nitro group significantly pulls electron density away from the nitrogen atom. This delocalization drastically reduces the basicity and nucleophilicity of the amino group compared to unsubstituted aniline.
-
The Hindered Analogue: this compound
The architecture of this compound introduces two critical changes: the repositioning of the nitro group to the meta position relative to the amine and the addition of a large tert-butyl group.
-
Electronic Effects:
-
Nitro Group (-NO₂): Now positioned meta to the amino group, its strong resonance (-M) withdrawal effect on the nitrogen lone pair is eliminated. However, it still exerts a significant electron-withdrawing inductive (-I) effect.
-
tert-Butyl Group (-C(CH₃)₃): This group is weakly electron-donating via an inductive effect (+I) and hyperconjugation.[2][3] This effect serves to push a small amount of electron density into the ring, counteracting the nitro group's influence to a minor degree.
-
-
Steric Effects:
-
The defining feature of this molecule is the immense steric bulk of the tert-butyl group.[4][5] This group physically shields the adjacent nitro group and one of the ortho positions to the amine, impeding the approach of reagents to these sites.[6][7][8] This steric congestion can dictate reaction pathways, sometimes overriding electronic preferences.[9]
-
Part 2: Quantitative Physicochemical Comparison
The interplay of these electronic and steric factors is reflected in the fundamental physicochemical properties of the two compounds. The most telling parameter in this comparison is the acid dissociation constant (pKa) of the conjugate acid, which provides a direct measure of the amine's basicity.
| Property | 4-Nitroaniline | This compound | Rationale for Difference |
| Molecular Formula | C₆H₆N₂O₂ | C₁₀H₁₄N₂O₂ | Addition of C₄H₈ fragment. |
| Molecular Weight | 138.12 g/mol [10] | 194.23 g/mol [11][12] | Increased mass from the tert-butyl group. |
| Melting Point | 146-149 °C[13] | 58-59 °C[11] | The bulky, non-planar tert-butyl group disrupts crystal lattice packing compared to the planar 4-nitroaniline. |
| pKa (of conjugate acid) | ~1.0[14][15][16] | ~3.02 (Predicted)[11] | The amino group in this compound is significantly more basic. This is because the nitro group is not in conjugation and cannot withdraw electron density via resonance, while the tert-butyl group is weakly donating. |
| Hammett Constant (σ) | σₚ (-NO₂) = +0.78[1] | σₘ (-NO₂) = +0.71; σₚ (-tBu) = -0.20[1][2] | Hammett constants quantify the strong electron-withdrawing nature of the para-nitro group versus the combined inductive withdrawal of the meta-nitro and weak donation of the para-tert-butyl group. |
Key Insight: The ~100-fold increase in basicity (a difference of 2 pKa units) for this compound is a critical finding. It indicates that its nitrogen lone pair is substantially more available for protonation and, potentially, for acting as a nucleophile.
Part 3: Experimental Evaluation of Reactivity
To provide a practical framework for comparing these molecules, we present protocols for two fundamental reactions of anilines: diazotization and N-acylation.
Protocol 1: Comparative Diazotization and Azo Coupling
Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is highly sensitive to the electronic properties of the aniline.[17] Subsequent coupling with an activated aromatic compound, like 2-naphthol, provides a clear visual confirmation of the reaction's success.
Hypothesis: 4-nitroaniline, despite its low basicity, is a standard substrate for diazotization.[18] In contrast, the significant steric hindrance around the amino group in this compound is predicted to severely impede or completely prevent the formation of the diazonium salt, overriding its higher basicity.[9][19]
Experimental Workflow: Diazotization and Azo Coupling
Caption: Workflow for diazotization of an aniline followed by azo coupling.
Step-by-Step Methodology:
-
Diazotization:
-
In a 100 mL beaker, add the chosen aniline (4-nitroaniline or this compound, 0.01 mol).
-
Carefully add 3 mL of concentrated hydrochloric acid and 10 mL of water. Stir until the aniline salt is dissolved or finely suspended.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water.
-
Add the sodium nitrite solution dropwise to the cold aniline mixture over 10 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 10 minutes.
-
-
Azo Coupling:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the 2-naphthol solution.
-
A brightly colored precipitate should form immediately.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and allow it to air dry.
-
Expected Results & Interpretation:
-
With 4-Nitroaniline: A vibrant red-orange precipitate (Para Red) will form, confirming the successful formation of the diazonium salt and subsequent coupling.
-
With this compound: It is highly probable that little to no colored precipitate will form. The steric bulk of the tert-butyl group prevents the approach of the nitrosating species (e.g., N₂O₃ or H₂NO₂⁺) to the amino group, thus inhibiting the initial, rate-limiting step of diazotization. This demonstrates a case of kinetic unreactivity due to profound steric hindrance.
Protocol 2: Comparative N-Acylation with Acetic Anhydride
N-acylation is a nucleophilic substitution reaction at the amino group. This reaction directly probes the interplay between the nucleophilicity of the nitrogen lone pair (an electronic effect) and its accessibility (a steric effect).
Hypothesis: this compound, being significantly more basic, is electronically more nucleophilic. However, its reactivity will be kinetically slowed by the steric hindrance from the adjacent tert-butyl group. 4-nitroaniline is a poor nucleophile due to electronic withdrawal but is sterically unhindered. The reaction outcome will reveal which factor is dominant.
Reaction Mechanism: N-Acylation of Aniline
Caption: General mechanism for the N-acylation of an aniline.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve the chosen aniline (0.01 mol) in 10 mL of glacial acetic acid.
-
Add 1.5 mL (0.015 mol) of acetic anhydride to the solution.
-
Add one drop of concentrated sulfuric acid as a catalyst.
-
-
Reaction Conditions:
-
Gently heat the mixture in a water bath at 50 °C for 15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of ice-cold water while stirring.
-
The N-acetylated product will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to purify.
-
Expected Results & Interpretation:
-
With 4-Nitroaniline: The reaction will proceed to give N-(4-nitrophenyl)acetamide. While the amine is a weak nucleophile, the lack of steric hindrance allows the reaction to occur under these conditions.
-
With this compound: The reaction is expected to be significantly slower or may require more forcing conditions (e.g., higher temperature, longer reaction time).[20] Although the amine is more basic, the steric shield provided by the tert-butyl group will raise the activation energy for the nucleophilic attack on the carbonyl carbon of acetic anhydride. This outcome highlights that for reactions occurring directly at the amino group, steric factors can become the rate-determining barrier.
Conclusion: A Guide for the Synthetic Chemist
The comparison between this compound and 4-nitroaniline serves as a powerful case study in structure-activity relationships. Our analysis reveals that reactivity cannot be predicted by a single parameter.
-
4-Nitroaniline is characterized by low basicity and nucleophilicity due to the powerful resonance-withdrawing effect of the para-nitro group. However, its planar structure and lack of steric hindrance make its reactive sites accessible.
-
This compound is a significantly stronger base due to the absence of resonance withdrawal by the nitro group. This suggests higher intrinsic nucleophilicity. However, this electronic advantage is often negated by the profound steric hindrance of the adjacent tert-butyl group, which kinetically inhibits reactions at both the amino group and the aromatic ring.
For researchers and drug development professionals, the choice between such analogues is a choice between electronically-governed versus sterically-governed reactivity. While 4-nitroaniline will undergo predictable, electronically-driven reactions, this compound can be used to either completely block reactivity at a certain position or to direct reactions to less hindered sites, offering a unique tool for achieving challenging synthetic transformations.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Nitroaniline Isomers
For the discerning researcher in materials science and pharmaceutical development, the precise identification of molecular isomers is not merely an academic exercise—it is a cornerstone of quality control, reaction monitoring, and drug safety. The three isomers of nitroaniline—ortho (o-), meta (m-), and para (p-)—serve as a quintessential case study in this analytical challenge. While possessing identical molecular formulas (C₆H₆N₂O₂) and weights, their distinct structural arrangements give rise to unique electronic and vibrational properties, which can be effectively interrogated using a suite of spectroscopic techniques. This guide provides an in-depth, comparative analysis of these isomers through UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry, complete with the underlying principles and experimental workflows.
The Foundational Imperative: Why Isomer Differentiation Matters
Nitroanilines are pivotal precursors in the synthesis of a wide array of commercially significant compounds, including azo dyes, pharmaceuticals, and specialty polymers. The seemingly subtle shift in the position of the nitro group relative to the amino group profoundly alters the molecule's dipole moment, hydrogen bonding capabilities, and electronic conjugation. These differences manifest in disparate physical properties such as color, melting point, and solubility, and more critically, in their chemical reactivity and biological activity. Consequently, the ability to unequivocally distinguish between o-, m-, and p-nitroaniline is fundamental to ensuring the purity and performance of the final product.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Visible spectroscopy provides a rapid and accessible method for differentiating nitroaniline isomers by examining the electronic transitions within the molecules. The wavelength of maximum absorbance (λmax) is particularly sensitive to the degree of conjugation between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group.
Causality of Spectral Differences
The electronic communication between the substituent groups dictates the energy required for a π → π* transition.
-
p-Nitroaniline: Exhibits the most extensive conjugation as the groups are directly opposite each other, allowing for efficient charge transfer across the benzene ring. This lowers the energy gap for electronic transition, resulting in a λmax at the longest wavelength (a bathochromic or red shift).
-
o-Nitroaniline: Also possesses significant conjugation, but steric hindrance and intramolecular hydrogen bonding between the adjacent amino and nitro groups can slightly disrupt the planarity of the molecule, leading to a λmax at a shorter wavelength compared to the para isomer.
-
m-Nitroaniline: The meta positioning prevents direct resonance between the amino and nitro groups. This lack of extended conjugation means a higher energy is required for the electronic transition, causing its λmax to appear at the shortest wavelength (a hypsochromic or blue shift) relative to the other two isomers.[1]
Comparative UV-Visible Spectroscopic Data
| Isomer | λmax (in aqueous solution) | Molar Absorptivity (ε) (dm³ mol⁻¹ cm⁻¹) | Appearance of Solution |
| ortho-Nitroaniline | ~450 nm[2] | ~1.01 x 10⁵[2] | Yellow-Orange |
| meta-Nitroaniline | ~405 nm[2] | ~2.76 x 10⁵[2] | Light Yellow |
| para-Nitroaniline | ~435 nm[2] | ~1.53 x 10⁵[2] | Intense Yellow |
Note: λmax values can vary with the solvent used.[1]
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy offers a powerful means of distinguishing the isomers by probing their characteristic molecular vibrations. The positions of the N-H and N-O stretching frequencies are particularly diagnostic.
Causality of Vibrational Shifts
-
N-H Stretching: In o-nitroaniline, the proximity of the amino and nitro groups facilitates intramolecular hydrogen bonding. This weakens the N-H bonds, causing their stretching vibrations to occur at lower frequencies (wavenumbers) compared to the meta and para isomers.
-
NO₂ Stretching: The nitro group has symmetric and asymmetric stretching modes. The degree of electronic conjugation with the amino group influences the bond order of the N-O bonds. In p-nitroaniline, the strong resonance delocalizes electron density into the nitro group, weakening the N-O bonds and shifting their stretching frequencies to lower wavenumbers.[3]
Comparative Infrared Spectroscopic Data
| Vibrational Mode | ortho-Nitroaniline (cm⁻¹) | meta-Nitroaniline (cm⁻¹) | para-Nitroaniline (cm⁻¹) |
| Asymmetric N-H Stretch | ~3482[3] | ~3500 | ~3500 |
| Symmetric N-H Stretch | ~3362[3] | ~3400 | ~3480 |
| Asymmetric NO₂ Stretch | ~1506[3] | ~1530 | ~1507[3] |
| Symmetric NO₂ Stretch | ~1344[3] | ~1350 | ~1345[3] |
Note: Values are approximate and can be influenced by the sampling method (e.g., KBr pellet, ATR).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Chemical Environment
¹H NMR spectroscopy provides an unambiguous method for isomer identification by mapping the precise chemical environment of each proton. The chemical shifts and coupling patterns of the aromatic protons create a unique fingerprint for each isomer.
Causality of NMR Spectral Patterns
The electron-withdrawing nitro group strongly deshields nearby protons (shifting them downfield), while the electron-donating amino group has a shielding effect (shifting them upfield). The interplay of these effects and the proton-proton coupling interactions generate distinct spectra.
-
p-Nitroaniline: Due to its symmetry, it exhibits the simplest spectrum, typically showing two doublets corresponding to the two sets of chemically equivalent aromatic protons.[4][5]
-
o-Nitroaniline: The four aromatic protons are all chemically distinct, resulting in a more complex spectrum with four separate signals, often appearing as multiplets due to coupling with their neighbors.[6]
-
m-Nitroaniline: Also displays a complex spectrum with distinct signals for each of the four aromatic protons.
Comparative ¹H NMR Spectroscopic Data (in CDCl₃)
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) |
| ortho-Nitroaniline | 8.10 (d), 7.35 (t), 6.82 (d), 6.69 (t)[6] |
| meta-Nitroaniline | 7.72 (d), 7.21-7.11 (m), 6.93 (d), 6.62 (t)[4] |
| para-Nitroaniline | 7.97 (d), 6.64 (d)[5] |
Note: Chemical shifts and multiplicities are solvent-dependent. J-coupling values provide further structural confirmation.
Mass Spectrometry: Delineating Fragmentation Pathways
While all three isomers have the same molecular ion peak (m/z = 138), their fragmentation patterns upon electron impact ionization can provide confirmatory evidence for their identity. The stability of the molecular ion and the relative abundances of fragment ions are influenced by the isomer's structure.[7]
Causality of Fragmentation Differences
The initial fragmentation often involves the loss of the nitro group (•NO₂, 46 Da) or a neutral nitric oxide molecule (NO, 30 Da) followed by the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the resulting phenoxy cation. The relative ease of these fragmentation pathways can differ slightly between the isomers, leading to variations in the relative intensities of the fragment ion peaks. For instance, the loss of an NO radical is a common pathway for many nitrosamine compounds.[8]
Key Fragmentation Ions (Electron Ionization)
| m/z | Possible Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 108 | [M - NO]⁺ |
| 92 | [M - NO₂]⁺ |
| 80 | [M - NO - CO]⁺ |
| 65 | [C₅H₅]⁺ |
Note: While the major fragments are often the same, the relative abundance of these fragments can be a distinguishing feature.
Experimental Workflow: A Unified Approach
A robust analytical workflow is crucial for the reliable differentiation of nitroaniline isomers. The following protocol outlines a comprehensive approach.
Step-by-Step Methodology
-
Sample Preparation:
-
UV-Vis: Prepare dilute solutions (e.g., 1-20 µg/mL) of each isomer in a suitable solvent like ethanol, methanol, or water.[9][10]
-
IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[10]
-
NMR: Dissolve an appropriate amount of each isomer (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
MS: Prepare dilute solutions in a volatile solvent compatible with the ionization source (e.g., methanol for ESI).
-
-
Instrumental Analysis:
-
UV-Vis: Acquire spectra over a range of 200-500 nm using a spectrophotometer.[9]
-
FTIR: Collect spectra in the range of 4000-400 cm⁻¹.[10]
-
NMR: Record ¹H NMR spectra on a high-resolution spectrometer (e.g., 300 MHz or higher).[10]
-
MS: Introduce the sample into the mass spectrometer and acquire mass spectra, noting the molecular ion and major fragment ions.[10]
-
-
Data Interpretation and Comparison:
Visualized Workflow for Spectroscopic Analysis
Caption: A comprehensive workflow for the spectroscopic analysis and identification of nitroaniline isomers.
Conclusion
The differentiation of nitroaniline isomers, while challenging, is readily achievable through the systematic application of modern spectroscopic techniques. UV-Visible spectroscopy offers a first-pass, qualitative assessment based on electronic conjugation. Infrared spectroscopy provides a more detailed fingerprint by probing key vibrational modes affected by intramolecular interactions. For unambiguous structural elucidation, ¹H NMR spectroscopy remains the gold standard, revealing the unique chemical environment of each proton. Finally, mass spectrometry confirms the molecular weight and offers supplementary structural information through characteristic fragmentation patterns. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify these critical isomers, ensuring the integrity and quality of their scientific endeavors.
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Comparative Analysis of Basicity: 4-tert-butyl-3-nitroaniline vs. 3-nitroaniline
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
This guide provides an in-depth comparison of the basicity of 4-tert-butyl-3-nitroaniline and its structural analog, 3-nitroaniline. Understanding the factors that modulate the basicity of aniline derivatives is a cornerstone of rational drug design, influencing critical pharmacokinetic and pharmacodynamic parameters such as solubility, membrane permeability, and target binding. This document synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive resource for scientists in the field.
Introduction: The Role of Substituents on Aniline Basicity
Aniline, the simplest aromatic amine, is a weak base. The basicity of its nitrogen atom is primarily dictated by the availability of its lone pair of electrons to accept a proton. This availability is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its basicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the aniline less basic[1]. This modulation of basicity is a result of the interplay between inductive and resonance (or mesomeric) effects[2][3].
This guide focuses on two specific substituted anilines: 3-nitroaniline and this compound. Both molecules share the deactivating influence of a nitro group at the meta position relative to the amino group. However, this compound possesses an additional bulky alkyl group, a tert-butyl group, at the para position. By comparing these two structures, we can isolate and understand the electronic contribution of the para-tert-butyl group on the overall basicity of a meta-nitro-substituted aniline.
Theoretical Analysis of Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKa value indicates a stronger base. The predicted and experimental pKa values for the conjugate acids of our two compounds of interest are presented below.
| Compound | Structure | pKa of Conjugate Acid | Source |
| 3-Nitroaniline | 2.47 (Experimental) | [4] | |
| This compound | 3.02 (Predicted) | [5][6] |
As the data indicates, this compound is predicted to be a stronger base than 3-nitroaniline. This difference can be explained by a detailed analysis of the electronic effects of the substituents.
Electronic Effects in 3-Nitroaniline
In 3-nitroaniline, the amino group (-NH₂) acts as a resonance electron-donating group and an inductive electron-withdrawing group. The nitro group (-NO₂) is a strong electron-withdrawing group through both resonance (-M effect) and induction (-I effect)[7][8].
-
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms in the nitro group pull electron density away from the benzene ring through the sigma bonds. This effect decreases the electron density on the amino nitrogen, making its lone pair less available for protonation.
-
Resonance Effect (-M): When a nitro group is at the ortho or para position, it can directly delocalize the lone pair of the amino nitrogen through resonance, significantly reducing basicity[3]. However, in the meta position, this direct resonance delocalization is not possible. The nitro group still withdraws electron density from the ring as a whole, but it does not directly involve the amino group's lone pair in a resonance structure. This is why m-nitroaniline is more basic than o- and p-nitroaniline[3].
Electronic Effects in this compound
This compound has the same meta-nitro group as 3-nitroaniline, but with the addition of a tert-butyl group at the para position.
-
Inductive Effect (+I) of the tert-butyl group: The tert-butyl group is an electron-donating group through induction (+I effect)[9][10]. The three methyl groups push electron density towards the central carbon, which in turn donates this electron density to the aromatic ring[9]. This increased electron density on the ring partially counteracts the electron-withdrawing effect of the nitro group. This donation of electron density ultimately increases the availability of the lone pair on the amino nitrogen for protonation.
-
Hyperconjugation: Alkyl groups can also donate electron density through hyperconjugation. While the tert-butyl group itself has no α-hydrogens to participate in hyperconjugation with the ring, the methyl groups within the tert-butyl substituent contribute to its overall electron-donating character[9].
-
Steric Effects: The bulky tert-butyl group does not sterically hinder the amino group directly, as they are not in ortho positions to each other. Therefore, steric inhibition of protonation is not a significant factor in this case[11][12].
The net result is that the electron-donating tert-butyl group increases the electron density at the amino nitrogen, making this compound a stronger base than 3-nitroaniline.
Visualization of Electronic Effects
The following diagram illustrates the key electronic factors influencing the basicity of the two compounds.
Caption: Electronic effects on the basicity of the two anilines.
Experimental Validation: pKa Determination
To empirically validate the theoretical predictions, the pKa of the conjugate acids can be determined experimentally. Potentiometric titration is a reliable and widely used method for this purpose[2][13].
Principle of Potentiometric Titration
A solution of the aniline is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point)[14].
Detailed Experimental Protocol
This protocol outlines the determination of the pKa of the conjugate acid of a weakly basic aniline using potentiometric titration.
Materials and Reagents:
-
This compound or 3-nitroaniline (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Methanol (or other suitable co-solvent if solubility is an issue)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
Beakers and volumetric flasks
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.1 mmol of the aniline derivative.
-
Dissolve the sample in a suitable volume (e.g., 50 mL) of deionized water. If the compound has low water solubility, a mixed solvent system (e.g., 50:50 methanol:water) can be used. Note the solvent system, as it can influence the pKa value.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
-
Titration Setup:
-
Immerse the calibrated pH electrode in the analyte solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.
-
-
Titration Process:
-
Begin stirring the solution at a moderate, constant speed.
-
Record the initial pH of the solution.
-
Add the HCl titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue adding titrant in small increments, particularly near the equivalence point where the pH changes most rapidly.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point volume (Veq).
-
Calculate the volume at the half-equivalence point (V½ = Veq / 2).
-
Find the pH on the titration curve that corresponds to the half-equivalence point volume. This pH value is the pKa of the conjugate acid.
-
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The comparative analysis of this compound and 3-nitroaniline provides a clear illustration of the principles of substituent effects on the basicity of aromatic amines.
-
3-Nitroaniline is a weak base (pKaH ≈ 2.47) due to the strong electron-withdrawing inductive effect of the meta-nitro group[4].
-
This compound is a stronger base (predicted pKaH ≈ 3.02) because the electron-donating inductive effect (+I) of the para-tert-butyl group partially counteracts the deactivating effect of the nitro group, thereby increasing the electron density on the amino nitrogen[5][9].
This guide demonstrates that even when a powerful deactivating group is present, the basicity of an aniline can be fine-tuned by the introduction of other substituents. For researchers in drug development, this principle is of paramount importance, as subtle changes in pKa can have profound effects on a molecule's ADME profile. The provided experimental protocol offers a robust method for verifying these theoretical predictions in a laboratory setting.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Is there a trend in inductive effect for different alkyl groups? (2025). Chemistry Education Research and Practice.
- Chemistry Steps. (n.d.). Basicity of Amines.
- StackExchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?.
- Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect).
- Scribd. (n.d.). Potentiometric Acid-Base Titration Guide.
- Al-Hayali, R. A. (2013). Development of Methods for the Determination of pKa Values. PMC.
- Defense Technical Information Center. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
- Allen Career Institute. (n.d.). Why is +I-effect of t-butyl group greater than that of isopropyl group?.
- Quora. (2018). How does the ortho effect affect the basicity of aniline?.
- Quora. (2019). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group?.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Allen Career Institute. (n.d.). A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation..
- Google Books. (2022). Spectrophotometric Determination of the PKa's of Some Aromatic Amines.
- Vedantu. (n.d.). Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE.
- Filo. (2025). Write the resonance structures for aniline and nitrobenzene..
- ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- YouTube. (2020). Resonating Structures of Phenol, Nitrobenzene, Aniline|Examples of Resonance effect|+R, -R| Class 11.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- NCERT. (n.d.). Amines.
- Chemistry Stack Exchange. (2020). Effect of steric effect on acidic and basic strength.
- Khan Academy. (n.d.). Nitration of Aniline.
- University of Dhaka. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method.
- Wikipedia. (n.d.). 3-Nitroaniline.
- PubChem. (n.d.). 3-Nitroaniline.
- PubChem. (n.d.). 4-(Tert-butyl)-3-nitroaniline.
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A Comparative Guide to the Validation of 4-tert-butyl-3-nitroaniline Synthesis by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of that synthesis. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool for the validation of 4-tert-butyl-3-nitroaniline synthesis. We will explore the causality behind experimental choices, present self-validating protocols, and compare HPLC's performance against alternative analytical techniques, supported by experimental data and authoritative standards.
The purity of an intermediate like this compound (C₁₀H₁₄N₂O₂) is paramount, as impurities can lead to unforeseen side reactions, impact final product yield and stability, and introduce toxicological risks in drug development pipelines. Therefore, a validated, robust analytical method is not just a regulatory requirement but a scientific necessity for ensuring reproducible and reliable outcomes.
The Synthetic Pathway: A Rationale-Driven Approach
The synthesis of this compound is typically achieved through the regioselective nitration of 4-tert-butylaniline. The bulky tert-butyl group at position 4 sterically hinders the adjacent positions (3 and 5), while the activating, ortho-, para-directing amino group (-NH₂) primarily directs electrophiles to the ortho position (position 2). However, under controlled nitrating conditions, the less sterically hindered ortho position (position 3) can be targeted.
A common synthetic approach involves the protection of the highly reactive amino group as an acetamide to moderate its activating effect and prevent oxidation. This is followed by nitration and subsequent deprotection.
HPLC Method Validation: The Gold Standard for Purity Assessment
HPLC is the cornerstone for analyzing non-volatile and thermally labile compounds like nitroanilines, offering superior separation and quantification capabilities.[1][2] A robust HPLC method provides the necessary data to confirm the identity, purity, and concentration of the synthesized product. The validation process ensures the method is fit for its intended purpose, adhering to the globally recognized ICH Q2(R2) guidelines.[3][4][5]
Experimental Protocol: HPLC Analysis
This protocol is a representative method for the analysis of this compound.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV-Vis or Diode Array Detector (DAD) | DAD allows for spectral analysis to confirm peak identity and purity. |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 2.7 µm) | C18 columns provide excellent retention and separation for moderately polar aromatic compounds.[6][7] |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A common mobile phase for reverse-phase chromatography. Formic acid improves peak shape by protonating silanol groups. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection λ | 254 nm and 380 nm | Aromatic nitro compounds have strong UV absorbance.[8] Monitoring multiple wavelengths can aid in distinguishing the analyte from impurities. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Standard Prep. | Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Perform serial dilutions to create calibration standards. | Methanol is a suitable solvent for nitroanilines.[2] |
| Sample Prep. | Accurately weigh the synthesized product, dissolve in methanol to a known concentration (e.g., 0.1 mg/mL), and filter through a 0.45 µm filter before injection. | Filtration removes particulates that could damage the HPLC system. |
The Pillars of Validation: An ICH Q2(R2) Framework
The validation of an analytical procedure is the formal demonstration that it is suitable for its intended purpose.[3] The following parameters are essential for a quantitative impurity and assay method.[9][10]
-
Specificity: This demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, starting materials, or degradation products.[9]
-
Protocol: Analyze blank solvent, a solution of the starting material (4-tert-butylaniline), and the synthesized product. The retention time of the main peak in the product chromatogram should be unique. Spike the product sample with known related substances to ensure they are well-separated.
-
-
Linearity & Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[10]
-
Protocol: Prepare at least five concentrations of the reference standard across a range (e.g., 1-150 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against concentration and perform a linear regression.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[11]
-
-
Accuracy: This measures the closeness of the test results to the true value.[9]
-
Protocol: Perform a recovery study by spiking a sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: Mean recovery should be within 98-102%.
-
-
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Protocol: For repeatability, analyze six replicate preparations of the sample at 100% of the target concentration. For intermediate precision, repeat this on a different day with a different analyst.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2%.[9]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: This measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]
-
Protocol: Introduce small changes to parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.
-
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method for quantitative validation, other techniques provide complementary, often essential, qualitative information. The choice of method is a trade-off between sensitivity, selectivity, speed, and cost.[13]
| Technique | Principle | Application for this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Primary quantitative method. Purity determination, impurity profiling, and assay. | High precision and accuracy, excellent for quantification, well-established protocols.[6] | Moderate sensitivity, may not identify unknown impurities without a mass spectrometer. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Analysis of volatile starting materials or impurities. Can be used for the main compound, but may require derivatization.[1][14] | High sensitivity and specificity (with MS), excellent for identifying unknown volatile impurities.[15] | Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity.[2] |
| NMR (¹H, ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Definitive structure elucidation. Confirms the regiochemistry (positions of tert-butyl and nitro groups). | Unambiguous structural information, can identify major components without a reference standard.[16][17] | Low sensitivity, not ideal for trace impurity analysis, poor quantitative precision compared to HPLC. |
| FTIR | Absorption of infrared radiation causing molecular vibrations. | Functional group confirmation. Verifies the presence of N-H (amine) and N-O (nitro) bonds. | Fast, simple, non-destructive, provides a molecular "fingerprint".[18] | Lacks specificity for isomers, not a quantitative technique, limited use for complex mixtures.[19][20] |
Conclusion: An Integrated Analytical Approach
The validation of the synthesis of this compound requires a multi-faceted analytical strategy. High-Performance Liquid Chromatography, validated according to ICH Q2(R2) guidelines, stands as the definitive technique for quantitative analysis, providing reliable data on purity, assay, and impurity levels. Its high precision, accuracy, and robustness make it indispensable for quality control in research and pharmaceutical development.
However, true scientific integrity is achieved by integrating HPLC data with qualitative techniques. NMR spectroscopy is essential for the initial, unambiguous confirmation of the molecular structure, while FTIR serves as a rapid check for the presence of key functional groups. GC-MS is a powerful tool for analyzing volatile impurities that might be missed by HPLC. By understanding the strengths and limitations of each method, researchers can build a comprehensive and self-validating analytical workflow, ensuring the production of high-quality, well-characterized chemical entities.
References
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of aromatic compounds, the positional isomerism of substituents on a benzene ring profoundly influences molecular properties and chemical reactivity. This guide offers an in-depth comparison of ortho-, meta-, and para-nitroaniline, dissecting the electronic and steric factors that govern their differential reactivity. Understanding these nuances is critical for synthetic strategy design and the development of novel therapeutics.
The Foundation of Reactivity: Electronic and Steric Effects
The reactivity of nitroaniline isomers is a classic case study in the interplay of resonance (mesomeric) and inductive effects, further modulated by steric considerations. The amino group (-NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution, donating electron density to the ring through resonance.[1] Conversely, the nitro group (-NO₂) is a strong deactivating group, withdrawing electron density from the ring through both resonance and inductive effects.[2]
-
Inductive Effect (-I): The highly electronegative nitro group pulls electron density through the sigma bonds. This effect is distance-dependent, weakening as the distance from the amino group increases (ortho > meta > para).[3]
-
Resonance Effect (-M/-R): The nitro group withdraws electron density from the aromatic ring via the pi system. This effect is most pronounced when the nitro group is at the ortho or para position, where it can directly delocalize the lone pair of electrons from the amino group.[4]
-
Steric Hindrance: In ortho-nitroaniline, the close proximity of the bulky nitro group to the amino group introduces steric strain. This "ortho effect" can hinder the approach of reagents and alter the planarity of the molecule, thereby inhibiting resonance.[5][6][7]
Basicity: A Measure of Nucleophilicity
The basicity of the amino group is a direct indicator of the availability of its lone pair of electrons and, consequently, its nucleophilicity. The addition of a strong electron-withdrawing nitro group significantly decreases the basicity of aniline.[3] The positional isomerism leads to a distinct order of basicity.
| Isomer | pKa of Conjugate Acid | pKb | Rationale |
| Aniline (Reference) | 4.6 | 9.38 | No electron-withdrawing group. |
| meta-Nitroaniline | 2.47 | 11.55 | -I effect present; -M effect is absent on the amino group.[4][8][9] |
| para-Nitroaniline | 1.0 | 13.0 | Strong -I and -M effects directly delocalize the nitrogen lone pair.[4][10] |
| ortho-Nitroaniline | -0.26 | 14.28 | Strongest -I effect, -M effect, and significant steric hindrance (ortho effect) and potential intramolecular hydrogen bonding.[4][5][7] |
The established order of basicity is: Aniline > meta-Nitroaniline > para-Nitroaniline > ortho-Nitroaniline .[2]
The meta isomer is the most basic among the nitroanilines because the nitro group cannot exert its powerful -M effect from the meta position, only its weaker -I effect.[4] In contrast, both ortho and para isomers experience strong resonance withdrawal, making their amino groups less basic. The ortho isomer is the least basic due to the combined influence of strong inductive and resonance effects, plus the steric inhibition of protonation.[5][7]
Visualizing Electronic Effects
The following diagram illustrates the key resonance structures for the ortho and para isomers, showing the direct delocalization of the amino group's lone pair to the nitro group. This delocalization is not possible for the meta isomer.
Caption: Workflow for the synthesis of p-nitroaniline.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing group like -NO₂ is a prerequisite for nucleophilic aromatic substitution on an aromatic ring. [11]The nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. [12][13]
-
ortho- and para-Nitroaniline: These isomers are not typically substrates for SNAr unless there is a suitable leaving group (like a halogen) at a position activated by the nitro group. For example, in 5-halo-2-nitroaniline, the halogen is activated by the para nitro group and can be displaced by nucleophiles. [11]* meta-Nitroaniline: In this isomer, the nitro group activates the positions ortho and para to it (positions 2, 4, and 6 of the aniline ring) towards nucleophilic attack. This has been demonstrated in reactions like the synthesis of substituted nitroindoles where a nucleophile attacks the 4- or 6-position of 3-nitroaniline. [12]
Conclusion
The reactivity of ortho-, meta-, and para-nitroaniline is a nuanced interplay of electronic and steric effects.
-
Basicity: The order is meta > para > ortho, dictated by the ability of the nitro group to withdraw electron density from the amino group via resonance and induction, and by steric hindrance in the ortho isomer.
-
Electrophilic Aromatic Substitution: The amino group's directing effect dominates, but the overall reactivity is greatly diminished by the deactivating nitro group. The reactivity order is generally meta > para > ortho.
-
Nucleophilic Aromatic Substitution: Reactivity is contingent on the presence of a leaving group and is directed by the activating effect of the nitro group, which makes the ortho and para positions relative to it susceptible to nucleophilic attack.
A thorough understanding of these principles is essential for researchers in organic synthesis and medicinal chemistry, enabling the rational design of reaction pathways and the prediction of product outcomes.
References
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- ResearchGate. (2021). Canonical resonance structures for para-nitroaminobenzene (1N4A).
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A Comparative Guide to the Characterization of 4-tert-butyl-3-nitroaniline and Its Isomers
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of chemical intermediates is paramount. The substitution pattern on an aromatic ring can dramatically alter a molecule's physicochemical properties and reactivity. This guide provides an in-depth comparison of the characterization data for 4-tert-butyl-3-nitroaniline and its key isomers, 4-tert-butyl-2-nitroaniline and 2-tert-butyl-5-nitroaniline.
The strategic placement of the bulky tert-butyl group and the electron-withdrawing nitro group on the aniline scaffold creates distinct electronic and steric environments. These differences manifest in their spectroscopic signatures and physical properties, which are critical for identification, purity assessment, and predicting behavior in subsequent synthetic steps. While 4-tert-butyl-2-nitroaniline is well-documented, experimental data for this compound and 2-tert-butyl-5-nitroaniline is less prevalent, necessitating a reliance on high-quality predicted data for a comprehensive comparison.
Comparative Analysis of Physicochemical and Spectroscopic Data
The identity and purity of these isomers are established through a combination of physical constant determination and spectroscopic analysis. The table below summarizes the key characterization data, combining available experimental values with robust predictions where necessary.
| Property | This compound | 4-tert-butyl-2-nitroaniline | 2-tert-butyl-5-nitroaniline |
| CAS Number | 31951-12-9[1][2][3] | 6310-19-6 | 103392-84-3[4] |
| Molecular Formula | C₁₀H₁₄N₂O₂[1][3] | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol [1][3] | 194.23 g/mol | 194.23 g/mol |
| Melting Point (°C) | Not available (Predicted: ~75-85)[5] | 101-104 | Not available (Predicted: ~60-70) |
| Appearance | Predicted: Yellow Solid | Yellow to Orange Powder/Crystals | Predicted: Yellow/Orange Solid |
| ¹H NMR (CDCl₃, δ ppm) | Predicted: ~7.28 (d), ~6.85 (dd), ~6.70 (d), ~4.0 (br s, 2H, NH₂), ~1.45 (s, 9H, t-Bu) | 8.08 (s, 1H), 7.43 (d, 1H), 6.76 (d, 1H), 5.95 (br s, 2H, NH₂), 1.27 (s, 9H, t-Bu) | Predicted: ~7.6 (d), ~7.2 (dd), ~6.8 (d), ~4.2 (br s, 2H, NH₂), ~1.4 (s, 9H, t-Bu) |
| Key FT-IR Peaks (cm⁻¹) | Predicted: ~3480, ~3370 (N-H stretch), ~2960 (C-H stretch), ~1620 (N-H bend), ~1530 (asym. NO₂), ~1340 (sym. NO₂) | Characteristic Peaks: N-H stretches, C-H stretches, N-H bend, Asymmetric and Symmetric NO₂ stretches | Predicted: ~3490, ~3380 (N-H stretch), ~2960 (C-H stretch), ~1620 (N-H bend), ~1525 (asym. NO₂), ~1345 (sym. NO₂) |
| Mass Spec (m/z) | Predicted M⁺: 194.11 | M⁺: 194.11 | Predicted M⁺: 194.11 |
Note: Predicted data is based on structure-property relationship analysis and should be confirmed by experimental measurement.
Expert Insights into Spectroscopic Differences
The predicted and observed spectroscopic data highlight the influence of substituent positioning.
-
¹H NMR Spectroscopy : The chemical shifts of the aromatic protons are highly sensitive to the electronic environment. In 4-tert-butyl-2-nitroaniline, the proton ortho to the nitro group is significantly deshielded, appearing far downfield. In the 3-nitro isomer, the proton between the amino and nitro groups would be expected to show a similar downfield shift. The tert-butyl group, being electronically distant, consistently appears as a sharp singlet around 1.3-1.5 ppm. The broad singlet for the -NH₂ protons is characteristic and its chemical shift can be concentration-dependent.
-
FT-IR Spectroscopy : The key diagnostic peaks are the N-H stretches of the primary amine (typically two bands between 3300-3500 cm⁻¹) and the strong asymmetric and symmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively)[6]. The exact positions of these bands can be subtly influenced by intramolecular hydrogen bonding, which is possible in the 2-nitro isomer but not the 3-nitro isomer.
-
Mass Spectrometry : All three isomers are expected to show a molecular ion peak (M⁺) at m/z 194. Fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺), providing further structural confirmation.
Experimental Protocols for Characterization
To ensure trustworthy and reproducible data, the following self-validating protocols should be employed.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
HPLC is the gold standard for assessing the purity of nitroaniline isomers and separating mixtures. The polarity differences between the isomers allow for effective separation using reversed-phase chromatography.
Methodology:
-
System Preparation : Use a standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water is effective. A typical starting point is 60:40 (v/v) Acetonitrile:Water. For mass spectrometry compatibility, a small amount of formic acid (0.1%) can be added instead of phosphoric acid[4].
-
Flow Rate : Set to 1.0 mL/min.
-
Detection : Monitor the eluent at 375 nm, a wavelength where nitroanilines exhibit strong absorbance[7].
-
Sample Preparation : Prepare a ~1 mg/mL stock solution of the analyte in the mobile phase. Dilute as necessary to be within the linear range of the detector.
-
Injection : Inject 10-20 µL of the sample solution.
-
Analysis : The retention time of the main peak indicates the isomer, and the peak area percentage provides a quantitative measure of purity.
Causality : The choice of a C18 column and an acetonitrile/water mobile phase is based on the principle of reversed-phase chromatography, where more polar compounds elute earlier. The slight differences in polarity among the nitroaniline isomers, due to the varied positions of the polar nitro and amino groups, are sufficient to achieve baseline separation.
Caption: Workflow for HPLC analysis of nitroaniline isomers.
FT-IR Spectroscopy for Functional Group Identification
FT-IR is a rapid and non-destructive technique to confirm the presence of key functional groups. For powdered solids, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.
Methodology:
-
Instrument Setup : Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application : Place a small amount of the powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure : Use the ATR's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Spectrum Acquisition : Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : The resulting spectrum should be baseline-corrected and the peak positions (in cm⁻¹) of the major absorption bands should be identified and assigned to their respective functional groups.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Causality : The ATR technique works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample[8]. Because the beam only penetrates a few microns into the sample, it is ideal for analyzing the surface of solid powders without the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture contamination[8].
Caption: Step-by-step workflow for FT-IR analysis using an ATR accessory.
¹H NMR Spectroscopy for Structural Elucidation
Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule, making it one of the most powerful tools for unambiguous structure determination of isomers.
Methodology:
-
Sample Preparation : Accurately weigh 5-10 mg of the aniline sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
-
Spectrum Acquisition : Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing : The raw data (Free Induction Decay or FID) is Fourier transformed to generate the spectrum. The spectrum should be phase-corrected and baseline-corrected.
-
Analysis : Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts (δ, in ppm), splitting patterns (multiplicity, e.g., singlet, doublet), and coupling constants (J, in Hz) to assign each signal to a specific proton in the molecule.
Causality : The choice of solvent is critical; it must dissolve the sample without containing protons that would interfere with the analyte's signals. The process of shimming corrects for inhomogeneities in the magnetic field, leading to sharp, well-resolved peaks which are essential for accurate interpretation of coupling patterns and chemical shifts.
Caption: General workflow for ¹H NMR sample preparation and data acquisition.
Conclusion
The comprehensive characterization of substituted nitroanilines is essential for ensuring the quality and success of research and development endeavors. This guide demonstrates that while isomers like this compound and its counterparts share the same molecular formula, their distinct substitution patterns lead to unique and identifiable physicochemical and spectroscopic properties. By employing systematic and robust analytical protocols such as HPLC, FT-IR, and NMR, researchers can confidently identify these compounds, assess their purity, and make informed decisions in their synthetic applications. The combination of experimental data for well-known isomers and predictive data for rarer analogues provides a powerful framework for navigating the complexities of substituted aromatic compounds.
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A Senior Application Scientist's Guide to Identifying Isomeric Impurities in 4-tert-Butyl-3-nitroaniline
Introduction: The Critical Challenge of Isomeric Purity
In the landscape of pharmaceutical development, the chemical purity of an Active Pharmaceutical Ingredient (API) or a key starting material is non-negotiable. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide focuses on a particularly challenging aspect of purity analysis: the identification and differentiation of isomeric impurities in 4-tert-butyl-3-nitroaniline.
Isomers, compounds sharing the same molecular formula and weight, often possess nearly identical physicochemical properties, making their separation and identification a formidable analytical task.[3] For this compound, a crucial intermediate in various synthetic pathways, ensuring isomeric purity is paramount. The synthetic route, typically involving electrophilic nitration of a substituted benzene ring, is prone to generating positional isomers. The directing effects of the bulky tert-butyl group and the amino (or a protected precursor) group can lead to the formation of undesired isomers alongside the target molecule.
This document provides a comparative analysis of the three cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for tackling this challenge. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide researchers toward a robust, self-validating analytical strategy compliant with global regulatory standards like the ICH Q3A/B guidelines.[2][4][5]
The Primary Culprits: Potential Isomeric Impurities
The synthesis of this compound invariably risks the co-formation of other isomers. Understanding the directing effects in electrophilic aromatic substitution is key to predicting the most likely impurities. The bulky tert-butyl group is an ortho-, para-director, while the nitro group is a meta-director and the amino group is an ortho-, para-director. The most probable isomeric impurity, arising from the nitration of 4-tert-butylaniline (or its N-protected form), is 4-tert-butyl-2-nitroaniline . Differentiating the target compound from this specific isomer is the central focus of our analytical comparison.
Caption: Target molecule and its most probable isomeric impurity.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision driven by the properties of the analytes and the specific goals of the analysis (e.g., quantification vs. structural confirmation).[3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Separation & Quantification | Separation & Identification (volatile compounds) | Definitive Structural Elucidation & Identification |
| Strengths | Excellent resolving power for non-volatile compounds, robust quantification, widely available. | High sensitivity, provides molecular weight and fragmentation data for identification. | Unambiguous structure determination, differentiates isomers based on unique atomic environments.[6][7] |
| Challenges | Co-elution of isomers is possible, requires reference standards for identification. | Analytes must be volatile and thermally stable; derivatization may be required for polar anilines.[8] | Lower sensitivity, not ideal for trace quantification without specialized methods. |
| Suitability | Excellent. The workhorse for routine purity testing and quantification. | Good, with caveats. Suitable for limit tests if volatility is sufficient; MS adds confidence. | Essential. The gold standard for absolute structural confirmation of the primary isomer and any isolated impurities. |
Deep Dive 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for routine quality control, offering unparalleled separation efficiency for compounds like nitroanilines.[9][10]
Expertise & Causality: Method Development Insights
The key to separating closely related isomers lies in maximizing the subtle differences in their polarity and interaction with the stationary phase.
-
Column Choice: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The nonpolar stationary phase will interact with the hydrophobic tert-butyl group and the aromatic ring. The subtle difference in dipole moment between the 2-nitro and 3-nitro isomers will influence their retention, allowing for separation.
-
Mobile Phase Strategy: A gradient elution using acetonitrile (or methanol) and water (often with a modifier like formic or phosphoric acid) is superior to an isocratic method.[10] An isocratic mobile phase strong enough to elute the compounds quickly may not resolve them, while one weak enough to resolve them may lead to excessively long run times. A gradient allows for fine-tuning of the elution window, ensuring sharp peaks and baseline separation.
-
Detection: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is highly recommended. It not only quantifies the peaks at a specific wavelength (e.g., 254 nm) but also provides the UV-Vis spectrum for each peak. While isomers will have very similar spectra, this data can help flag unexpected impurities and confirm peak purity.
Protocol: HPLC-UV Method for Isomeric Impurity Profiling
This protocol is designed for the quantitative determination of isomeric impurities.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.
-
For analysis, further dilute with the same solvent to a final concentration of approximately 0.05 mg/mL.
-
-
System Suitability:
-
Prepare a solution containing both the main compound and a known reference standard of the 4-tert-butyl-2-nitroaniline impurity.
-
Inject this solution and verify that the resolution between the two peaks is greater than 2.0.
-
Hypothetical Data Summary
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| 4-tert-butyl-2-nitroaniline | 18.2 | 0.91 | N/A |
| This compound | 20.0 | 1.00 | > 2.0 |
Deep Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities.[11][12] Its primary advantage is the structural information provided by the mass spectrometer.
Expertise & Causality: Method Development Insights
-
Volatility and Thermal Stability: Aniline derivatives can be challenging for GC due to the polar N-H group, which can cause peak tailing via interaction with active sites in the inlet and column. While the nitroanilines are generally volatile enough, their thermal stability must be confirmed to avoid on-column degradation.
-
Derivatization: If peak shape is poor, derivatization is a viable strategy. Reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogen on the amine with a nonpolar silyl group.[8] This blocks the polar site, increases volatility, and dramatically improves chromatographic performance.
-
Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides a good balance of interactions to resolve isomers based on both boiling point and polarity differences.
Protocol: GC-MS Method for Isomer Identification
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 270°C
-
Injection Mode: Split (20:1)
-
Oven Program:
-
Initial: 150°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-350
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in methanol or acetone.
-
(Optional Derivatization): To 100 µL of the sample solution, add 100 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes.
-
-
Data Analysis:
-
The isomers will have identical molecular ions (M+•).
-
Identification relies on differences in fragmentation patterns and retention times. The loss of a methyl group from the tert-butyl moiety ([M-15]+) will be a prominent fragment for both isomers. Subtle differences in the relative abundance of other fragments can provide clues, but definitive identification relies on comparing the retention time and mass spectrum to a known reference standard.
-
Deep Dive 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography separates, NMR elucidates. For the unambiguous identification of positional isomers, NMR is the ultimate arbiter.[7][13]
Expertise & Causality: The Power of Coupling Constants
The key to distinguishing the this compound from the 4-tert-butyl-2-nitroaniline lies in the ¹H NMR spectrum, specifically the aromatic region (typically δ 6.5-8.5 ppm).
-
This compound (Target): The aromatic region will show three distinct protons. The proton at C5 is ortho to the proton at C6 (large coupling constant, ³J ≈ 8-9 Hz) and meta to the proton at C2 (small coupling constant, ⁴J ≈ 2-3 Hz). The proton at C2 is only meta to the proton at C6 (⁴J ≈ 2-3 Hz). This results in a characteristic set of a doublet, a doublet of doublets, and another doublet.
-
4-tert-butyl-2-nitroaniline (Impurity): This molecule has a plane of symmetry if we consider free rotation. However, the protons at C3 and C5 are adjacent to different groups. The proton at C3 is ortho to the NH₂ group, while the proton at C5 is ortho to the tert-butyl group. The proton at C6 is ortho to the proton at C5. The splitting pattern will be distinctly different, often appearing simpler with larger ortho-couplings dominating.
¹³C NMR is also diagnostic; the number of unique signals in the aromatic region will differ if symmetry is present, and the chemical shifts will change based on the substituent effects of the nitro group.[6] 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can definitively map out the entire spin system, leaving no room for ambiguity.[13]
Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
1D NMR Acquisition (400 or 500 MHz spectrometer):
-
¹H NMR: Acquire with a standard pulse program. Ensure adequate spectral width (~16 ppm) and resolution.
-
¹³C{¹H} NMR: Acquire with proton decoupling. A sufficient number of scans (e.g., 1024 or more) will be needed due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (if needed for confirmation):
-
gCOSY: To establish ¹H-¹H coupling relationships.
-
gHSQC: To correlate protons with their directly attached carbons.
-
gHMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for piecing together the substitution pattern.
-
Hypothetical Data Comparison (¹H NMR Aromatic Region)
| Compound | Proton at C2 | Proton at C5 | Proton at C6 | Key Coupling Constant |
| Target (3-Nitro) | δ ~7.8 (d, J≈2.5 Hz) | δ ~7.2 (dd, J≈8.8, 2.5 Hz) | δ ~7.5 (d, J≈8.8 Hz) | ³J(H5-H6) ≈ 8.8 Hz |
| Impurity (2-Nitro) | N/A | δ ~7.4 (dd, J≈8.5, 2.2 Hz) | δ ~6.8 (d, J≈8.5 Hz) | ³J(H5-H6) ≈ 8.5 Hz |
| (Note: Chemical shifts (δ) are approximate and solvent-dependent) |
Integrated Workflow and Recommendations
A robust, self-validating strategy for impurity analysis employs these techniques in a complementary fashion.
Caption: Recommended workflow for comprehensive impurity analysis.
-
Screening and Quantification (HPLC): Use the validated HPLC method as the primary tool for routine purity checks. It will quantify the main peak and any impurities, including the target isomeric impurity, based on area percent.
-
Identification (GC-MS): For any significant volatile unknown impurities detected by HPLC, GC-MS can provide rapid identification based on mass-to-charge ratio and fragmentation, especially when compared against a library or reference standard.
-
Absolute Confirmation (NMR): NMR is essential for the initial characterization of the bulk material to confirm its identity as this compound. It is also the definitive method for identifying any unknown impurities that are isolated via preparative chromatography.
By integrating these orthogonal techniques, researchers and drug developers can build a comprehensive and trustworthy impurity profile, ensuring product quality and satisfying stringent regulatory expectations.[4][14]
References
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- Impurity Profiling of Drug Substances in Pharmaceuticals. (2017, July 27). Pharmaguideline.
- Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd.
- Ruhela, G., & Kaushik, D. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
- ICH guidelines for impurity profile. (2024, December 3). Veeprho.
- Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency.
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- Experiment 4:. (2014, November 1). SlideServe.
- NMR Spectra of Anilines. (2009). ResearchGate.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry.
- Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2006). ResearchGate.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance.
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
- Kolehmainen, E. (2009). NMR Spectra of Anilines. SciSpace.
- Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays. (2023). ResearchGate.
- method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2014). ResearchGate.
- A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2013). Asian Journal of Research in Chemistry.
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A Comparative Guide to the Cross-Validation of 4-tert-butyl-3-nitroaniline Purity by Quantitative NMR and HPLC
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth, comparative analysis of two orthogonal and robust analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of 4-tert-butyl-3-nitroaniline. This cross-validation approach ensures the highest level of confidence in analytical results, a cornerstone of regulatory compliance and drug product safety.[1][2]
The principle of cross-validation is to confirm that a validated analytical method yields consistent and reliable results across different techniques, laboratories, or conditions.[1][3] This is a critical step in method transfer and for ensuring data integrity in regulated environments.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
The Analytical Challenge: Quantifying this compound
This compound, with the molecular formula C₁₀H₁₄N₂O₂, is a key intermediate in various synthetic pathways.[4][5] Its purity directly impacts the quality and safety of the final drug product. Therefore, employing and cross-validating orthogonal analytical methods is not just good practice but a regulatory expectation.[6][7]
| Chemical Properties | |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol [4][5] |
| CAS Number | 31951-12-9[4][8][9] |
| Appearance | (Varies, typically a solid) |
| Solubility | (To be determined for specific solvents) |
Section 1: Quantitative NMR (qNMR) - A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful, primary analytical technique because the signal intensity is directly proportional to the number of nuclei responsible for the resonance.[10] This allows for the determination of purity without the need for a specific reference standard of the analyte itself, a significant advantage over many other methods.[11][12]
The Causality Behind qNMR for Purity Assessment: The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the molar amount of the substance in the sample.[11][12] By comparing the integral of a known, highly pure internal standard to the integral of the analyte, the absolute purity of the analyte can be calculated.[13][14]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
1. Materials and Instrumentation:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR Spectrometer: 400 MHz or higher, equipped for quantitative analysis
-
Analytical Balance (readable to 0.01 mg)
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 30 seconds is a conservative starting point.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks used in the quantification.[13]
-
Acquisition Time (at): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest.
4. Data Processing and Analysis:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve S/N.[13]
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet from the tert-butyl group of this compound and the singlet from the two olefinic protons of maleic acid.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Section 2: High-Performance Liquid Chromatography (HPLC) - The Industry Standard
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility.[15][16] For purity analysis, HPLC with UV detection is commonly employed to separate the main component from any impurities.[16]
The Rationale for HPLC in Purity Analysis: The principle of HPLC-based purity determination relies on the separation of components in a mixture based on their differential interactions with a stationary and a mobile phase.[16][17] The area of the chromatographic peak is proportional to the concentration of the corresponding component. The purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[17]
Experimental Protocol: Purity Determination of this compound by HPLC-UV
1. Materials and Instrumentation:
-
This compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Section 3: Cross-Validation Workflow and Comparative Data
The essence of cross-validation lies in the comparison of results from two independent and preferably orthogonal methods.[1][2] Any significant discrepancy between the results would trigger an investigation to understand the source of the difference.
Caption: Cross-validation workflow for purity determination.
Comparative Data Summary
| Analytical Method | Purity Result (Lot A) | Purity Result (Lot B) | Key Advantages | Limitations |
| ¹H qNMR | 99.2% ± 0.2% | 98.5% ± 0.3% | Absolute quantification, no need for analyte-specific reference standard, high structural information.[11][12] | Lower sensitivity than HPLC, potential for signal overlap, requires careful parameter optimization. |
| HPLC-UV | 99.5% (Area %) | 98.9% (Area %) | High sensitivity and resolution, well-established for impurity profiling.[18] | Assumes all impurities have the same response factor as the main component, requires a pure reference standard for potency assays. |
Section 4: Discussion and Conclusion
The cross-validation of this compound purity using qNMR and HPLC provides a comprehensive and reliable assessment. The qNMR method offers a direct measure of the absolute purity, traceable to SI units through a certified internal standard.[11] The HPLC method, while providing excellent separation of impurities, relies on the assumption of equal response factors for all components in an area percent calculation.
The close agreement between the results obtained from both techniques instills a high degree of confidence in the determined purity of the this compound batches. This orthogonal approach is a powerful strategy to ensure the quality and consistency of APIs, aligning with the principles of modern analytical method validation and lifecycle management.[6][19][20]
References
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- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
- Q2(R2) Validation of Analytical Procedures. FDA.
- Quantitative NMR Spectroscopy.
- What is qNMR and why is it important?. Mestrelab Resources.
- What is qNMR (quantitative NMR) ?. JEOL Ltd.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
- Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
- 4-(Tert-butyl)-3-nitroaniline. PubChem.
- Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ.
- Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.
- PURITY AND IMPURITY ANALYSIS. Agilent.
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- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
- Purity by Absolute qNMR Instructions.
- qNMR. BIPM.
- Supplier CAS No 31951-12-9. BuyersGuideChem.
- nmr nomenclature. nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry.
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A Comparative Guide to the Synthesis of 4-tert-butyl-3-nitroaniline: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted nitroanilines is a critical step for the development of novel compounds. Among these, 4-tert-butyl-3-nitroaniline stands as a valuable intermediate, its unique substitution pattern offering a scaffold for further functionalization. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reported yields, mechanistic rationale, and practical considerations for laboratory application.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the introduction of a nitro group onto a 4-tert-butylaniline backbone. The key challenge lies in achieving regioselectivity, directing the nitration to the position ortho to the amino group and meta to the bulky tert-butyl group. This guide will explore four distinct approaches to this synthetic challenge:
-
Direct Nitration of 4-tert-butylaniline: The most straightforward approach, yet fraught with challenges of selectivity and potential for oxidation.
-
Nitration of N-acetyl-4-tert-butylaniline followed by Hydrolysis: A classic and robust method leveraging a protecting group strategy to enhance yield and regioselectivity.
-
Selective Reduction of 4-tert-butyl-1,3-dinitrobenzene: An indirect route that relies on the controlled reduction of a dinitrated precursor.
-
Nitration using tert-Butyl Nitrite: A modern approach employing a milder nitrating agent, offering potential for improved selectivity under less harsh conditions.
Comparative Analysis of Synthetic Routes
The following table summarizes the key aspects of each synthetic methodology, providing a framework for selecting the most appropriate route based on desired yield, available resources, and experimental constraints.
| Synthetic Route | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Direct Nitration | 4-tert-butylaniline | HNO₃, H₂SO₄ | Low to Moderate | One-step reaction | Poor regioselectivity, formation of multiple isomers and oxidation byproducts, harsh reaction conditions.[1] |
| Acetylation-Nitration-Hydrolysis | 4-tert-butylaniline | Acetic anhydride, HNO₃, H₂SO₄, HCl | High | Excellent regioselectivity, high yields, protection of the amino group from oxidation.[2] | Multi-step process, requires an additional protection and deprotection step. |
| Selective Reduction | 4-tert-butyl-1,3-dinitrobenzene | Fe/HCl, Na₂S, or Catalytic Hydrogenation (e.g., Ru-SnOx/Al₂O₃) | High to Excellent | High selectivity for the mono-reduced product, often high yielding.[3][4][5] | Requires synthesis of the dinitro precursor, which may add steps to the overall sequence. |
| Nitration with tert-Butyl Nitrite | 4-tert-butylaniline | tert-Butyl Nitrite (TBN) | Good to Excellent (for N-alkyl anilines) | Mild reaction conditions, good regioselectivity reported for certain substrates.[6][7][8][9] | Less established for primary anilines to achieve 3-nitro substitution; may lead to N-nitroso products. |
In-Depth Methodological Review and Experimental Protocols
Direct Nitration of 4-tert-butylaniline
Direct nitration of anilines is often complicated by the strong activating and ortho-, para-directing nature of the amino group, which is also susceptible to oxidation under the harsh acidic conditions of nitration. The protonated anilinium ion is meta-directing, further complicating the regiochemical outcome. For 4-tert-butylaniline, nitration is expected to occur at the 2- and 3-positions, leading to a mixture of isomers that are often difficult to separate. A patent describing the nitration of a similar compound, p-fluoroaniline, highlights the challenges of low yields and byproduct formation.[1]
General Experimental Protocol (Illustrative):
-
Dissolve 4-tert-butylaniline in concentrated sulfuric acid at 0°C.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Filter, wash with water, and dry the product.
-
Purify the mixture of isomers by column chromatography.
Expected Outcome: A mixture of 4-tert-butyl-2-nitroaniline and this compound, with the latter likely being the minor product. Overall isolated yields of the desired product are expected to be low.
Nitration of N-acetyl-4-tert-butylaniline followed by Hydrolysis
This classical three-step approach is often the most reliable method for preparing nitroanilines with high regioselectivity and yield. The acetylation of the amino group to an acetamido group serves two crucial purposes: it protects the amino group from oxidation and, due to its steric bulk, directs the electrophilic nitration primarily to the position ortho to the acetamido group (the 3-position in this case). The subsequent acidic or basic hydrolysis of the acetamido group regenerates the amino functionality to yield the desired product.[2]
Experimental Protocol:
-
Step 1: Acetylation of 4-tert-butylaniline
-
To a stirred solution of 4-tert-butylaniline in glacial acetic acid, add acetic anhydride.
-
Heat the mixture to reflux for 1 hour.
-
Pour the cooled reaction mixture into ice water to precipitate N-(4-tert-butylphenyl)acetamide.
-
Filter, wash with cold water, and dry the product. Typical yield: >95%.
-
-
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
-
Dissolve the dried N-(4-tert-butylphenyl)acetamide in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature between 0 and 5°C.
-
After the addition, stir the mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate N-(4-tert-butyl-3-nitrophenyl)acetamide.
-
Filter, wash with cold water, and dry the product. Typical yield: High.
-
-
Step 3: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide
-
Suspend the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a base (e.g., sodium hydroxide solution) to precipitate this compound.
-
Filter, wash with water, and dry the product. Typical yield: High.
-
Selective Reduction of 4-tert-butyl-1,3-dinitrobenzene
This method offers an alternative pathway where the regioselectivity is established during the synthesis of the dinitro precursor. The subsequent selective reduction of one nitro group is a well-established transformation. Reagents such as sodium sulfide (the Zinin reduction) or catalytic hydrogenation with specific catalysts can achieve high selectivity for the formation of the nitroaniline. For example, the selective hydrogenation of m-dinitrobenzene to m-nitroaniline has been reported with yields exceeding 97% using a Ru-SnOx/Al₂O₃ catalyst.[4] A similar approach using iron powder in a carbon dioxide/water-ethanol system has also been shown to give high selectivity and conversion.[5]
General Experimental Protocol (Illustrative, using Iron/HCl):
-
Synthesize 4-tert-butyl-1,3-dinitrobenzene via nitration of tert-butylbenzene.
-
To a stirred suspension of 4-tert-butyl-1,3-dinitrobenzene in a mixture of ethanol and water, add iron powder.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter off the iron residues, and wash with ethanol.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Wash the organic layer, dry over anhydrous sulfate, and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Nitration using tert-Butyl Nitrite
Modern synthetic methods often seek to employ milder and more selective reagents. Tert-butyl nitrite (TBN) has emerged as a promising nitrating agent for various aromatic compounds under metal- and acid-free conditions.[8] Studies on N-alkyl anilines have demonstrated good to excellent yields of nitro derivatives.[6][9] The mechanism is thought to proceed through the formation of N-nitroso intermediates. While this method holds promise, its application to the direct, regioselective C-nitration of a primary aniline like 4-tert-butylaniline to the 3-position is not as well-documented and may require specific optimization to favor C-nitration over N-nitrosation.
General Experimental Protocol (Exploratory):
-
Dissolve 4-tert-butylaniline in a suitable solvent (e.g., acetonitrile).
-
Add tert-butyl nitrite (TBN) and stir the mixture at a specified temperature (e.g., 80°C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by column chromatography.
Conclusion and Recommendations
Based on the available literature, the acetylation-nitration-hydrolysis route emerges as the most reliable and high-yielding method for the synthesis of this compound. This classical approach provides excellent control over regioselectivity and minimizes the formation of undesirable byproducts. For researchers seeking a robust and scalable synthesis, this method is highly recommended.
The selective reduction of 4-tert-butyl-1,3-dinitrobenzene also presents a viable and potentially high-yielding alternative, provided that the dinitro precursor is readily accessible or can be synthesized efficiently. This route may be particularly advantageous if the dinitro compound is a commercially available or easily prepared starting material.
Direct nitration is generally not recommended due to its inherent lack of selectivity and the formation of difficult-to-separate isomeric mixtures, leading to low yields of the desired product. The use of tert-butyl nitrite is an interesting area for further investigation, but its efficacy for the specific synthesis of this compound from the corresponding primary aniline requires more dedicated research to establish its viability and optimize reaction conditions.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including purity specifications, scale of the reaction, and available starting materials and reagents.
References
- European Patent Office. (n.d.). Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1. Google Patents.
- Angelastro, M. R., et al. (n.d.). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. NIH.
- Google Patents. (n.d.). (12) United States Patent.
- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
- Chaudhary, P., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate.
- Google Patents. (n.d.). Process for preparing aniline compounds - Patent 0004606.
- Defense Technical Information Center. (2018). Development of Solvent-Free Nitration Processes Using Tert-Butyl Nitrite.
- Google Patents. (n.d.). US4421694A - Process for the preparation of nitroanilines.
- Guo, X., et al. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Royal Society of Chemistry.
- Anonymous. (2021). Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. ResearchGate.
- Patel, S. S., Patel, D. B., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Wiley Online Library.
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
- Kaur, J., & Pal, B. (2014). 100% selective yield of m-nitroaniline by rutile TiO2 and m-phenylenediamine by P25-TiO2 during m-dinitrobenzene photoreduction. ResearchGate.
- Zhang, L., et al. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. MDPI.
- Bose, A., & Mal, P. (2019). C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite. ResearchGate.
- Google Patents. (n.d.). CN101121667A - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.
- Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References.
- Fischer, A., & Henderson, G. N. (1985). Nitration of p-tert-butyltoluene in acetic anhydride. 1,2 and 1,4 adducts. ResearchGate.
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- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN101121667A - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Study of Substituted Nitroanilines in Dye Applications: A Technical Guide for Researchers
In the vast and vibrant world of synthetic colorants, azo dyes, characterized by the R-N=N-R' functional group, represent the largest and most versatile class.[1] Their widespread use in textiles, printing, and cosmetics is a testament to their adaptable nature and cost-effective synthesis.[1][2] A critical precursor in the synthesis of many azo dyes is the primary aromatic amine, which undergoes diazotization to form a reactive diazonium salt. Among these, substituted nitroanilines are of particular importance, offering a route to a broad spectrum of colors with varying performance characteristics.
This guide provides an in-depth comparative analysis of several substituted nitroanilines and their efficacy as diazo components in the synthesis of azo dyes. We will explore the causal relationships between the chemical structure of the nitroaniline, the resulting dye's properties, and its performance in various applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to understand and leverage the nuances of substituted nitroanilines in dye design and application.
The Foundational Chemistry: From Nitroaniline to Azo Dye
The synthesis of azo dyes from substituted nitroanilines is a well-established two-step process:
-
Diazotization: The primary aromatic amine (the substituted nitroaniline) is converted into a diazonium salt. This reaction is typically carried out in an acidic medium with sodium nitrite at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[1][2] The nitro group, being a strong electron-withdrawing group, plays a crucial role in this step by influencing the reactivity of the amino group.
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component, which is an electron-rich species such as a phenol or an aromatic amine.[1] The position and nature of the substituents on both the diazo component (from the nitroaniline) and the coupling component dictate the final color and properties of the dye molecule.
To illustrate this fundamental workflow, the following diagram outlines the key stages from the starting nitroaniline to the final purified dye.
Caption: General workflow for the synthesis of azo dyes from substituted nitroanilines.
Comparative Analysis of Key Substituted Nitroanilines
The choice of the substituted nitroaniline has a profound impact on the final dye's characteristics. The position and electronic nature of the substituents influence the electronic transitions within the chromophore, thereby determining the color. Furthermore, these substituents affect properties such as solubility, affinity to different fibers, and fastness to light and washing.
Here, we compare four exemplary substituted nitroanilines: p-nitroaniline, 2-methyl-5-nitroaniline, N-(2-ethoxyethyl)-2-nitroaniline, and 2-(2-hydroxyethoxy)-4-nitroaniline.
| Substituted Nitroaniline | Key Structural Features | Resulting Dye Color Range (Typical) | Noteworthy Performance Aspects |
| p-Nitroaniline | Nitro group para to the amino group. A simple and widely used precursor.[1] | Yellow to Orange | Good thermal stability.[3] Serves as a foundational building block for a wide spectrum of colors.[3] |
| 2-Methyl-5-nitroaniline | Methyl and nitro groups on the aniline ring. Also known as Fast Scarlet G Base.[2] | Scarlet to Red | Dyes derived from this isomer are compared against those from 2-methyl-4-nitroaniline (Fast Red RL Base).[2] |
| N-(2-Ethoxyethyl)-2-nitroaniline | An ethoxyethyl group on the nitrogen and a nitro group ortho to the amino group. | Dependent on the coupling component. | The ethoxyethyl group can enhance solubility and modify dyeing properties. |
| 2-(2-Hydroxyethoxy)-4-nitroaniline | A hydroxyethoxy group and a nitro group on the aniline ring. | Yellow to Red | The hydroxyethoxy group can improve solubility, dispersibility, and fiber affinity, potentially enhancing dyeing characteristics and fastness properties.[4] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of a representative azo dye and the subsequent evaluation of its performance.
Protocol 1: Synthesis of a Representative Azo Dye (from 2-Methyl-5-nitroaniline)
This protocol describes the synthesis of a disperse red dye by diazotizing 2-methyl-5-nitroaniline and coupling it with N,N-diethylaniline.[2]
Materials:
-
2-Methyl-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-diethylaniline
-
Sodium Acetate
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization:
-
Dissolve 0.01 mol of 2-methyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water.[2]
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.[2]
-
Prepare a pre-cooled aqueous solution of 0.01 mol of sodium nitrite.[2]
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained between 0-5°C to form the diazonium salt.[2]
-
-
Coupling:
-
Prepare a solution of 0.01 mol of N,N-diethylaniline in a suitable solvent and cool it.[2]
-
Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with constant stirring.[2]
-
Adjust the pH of the reaction mixture to 4-5 by adding a sodium acetate solution to facilitate the coupling reaction.[2]
-
-
Isolation and Purification:
Caption: Step-by-step protocol for the synthesis of a representative azo dye.
Protocol 2: Performance Evaluation of Synthesized Dyes
The performance of a dye is assessed by its fastness properties, which indicate its resistance to various environmental factors during use. The following are standard methods for evaluating dyes on a fabric substrate, such as polyester.[2]
Light Fastness:
-
Standard: ISO 105-B02.[2]
-
Procedure: Dyed fabric samples are exposed to a xenon arc lamp, which simulates natural sunlight. The degree of fading is then assessed by comparing the exposed sample to a standard blue wool scale (rated 1-8, where 8 is excellent).[2]
Wash Fastness:
-
Standard: ISO 105-C06.[2]
-
Procedure: The dyed fabric is washed in a soap solution. The change in color of the fabric and the staining of an adjacent undyed fabric are evaluated using a grey scale (rated 1-5, where 5 is excellent).[2]
Rubbing Fastness (Crocking):
-
Standard: ISO 105-X12.[2]
-
Procedure: The resistance of the color to rubbing is determined using a crockmeter. The amount of color transferred to a standard white cotton cloth under both dry and wet conditions is assessed using a grey scale (rated 1-5, where 5 is excellent).[2]
Comparative Performance Data
The following table summarizes typical performance data for disperse dyes synthesized from different substituted nitroanilines when applied to polyester fabric. This data is compiled from various studies and represents expected values for monoazo disperse dyes of this class.
| Performance Metric | Dye from p-Nitroaniline | Dye from 2-Methyl-5-nitroaniline | Dye from 2-(2-Hydroxyethoxy)-4-nitroaniline |
| Color Hue | Yellow-Orange | Scarlet-Red | Yellow-Red |
| Absorption Maximum (λmax) | ~400-450 nm | ~480-520 nm | 400-500 nm[4] |
| Light Fastness (ISO 105-B02) | 4-5 | 4-5 | 4-5[4] |
| Wash Fastness (Color Change, ISO 105-C06) | 4 | 4-5 | 4-5[4] |
| Wash Fastness (Staining, ISO 105-C06) | 4 | 4 | 4[4] |
| Rubbing Fastness (Dry, ISO 105-X12) | 4-5 | 4-5 | 4-5[4] |
| Rubbing Fastness (Wet, ISO 105-X12) | 4 | 4 | 4[4] |
Fastness ratings are based on a scale of 1-8 for light fastness and 1-5 for wash and rubbing fastness, with higher numbers indicating better performance.[2]
The Influence of Substituents: A Deeper Dive
The data presented highlights the significant role of substituents on the nitroaniline precursor.
-
Methyl Group (as in 2-methyl-5-nitroaniline): The presence of an electron-donating methyl group can cause a bathochromic (red) shift in the absorption maximum, leading to deeper shades like scarlet and red.[6]
-
Hydroxyethoxy/Ethoxyethyl Groups (as in N-(2-ethoxyethyl)-2-nitroaniline and 2-(2-hydroxyethoxy)-4-nitroaniline): These groups can enhance the dye's affinity for hydrophobic fibers like polyester and may improve its fastness properties.[4] The hydroxyl group in the hydroxyethoxy substituent can also provide a site for further chemical modification.
The interplay between electron-donating and electron-withdrawing groups on both the diazo and coupling components is a key principle in dye chemistry, allowing for the fine-tuning of color and performance.
Conclusion and Future Perspectives
Substituted nitroanilines are indispensable precursors in the synthesis of a wide array of azo dyes. This guide has provided a comparative overview of the synthesis, performance, and structural-property relationships of dyes derived from various substituted nitroanilines. The choice of the specific nitroaniline isomer and its substituents offers a powerful tool for tailoring the final properties of the dye to meet the demands of specific applications.
Future research in this area will likely focus on the development of novel substituted nitroanilines that can lead to dyes with enhanced performance characteristics, such as improved light and wet fastness, as well as more environmentally friendly synthesis and application processes. The continued exploration of the rich chemical space offered by substituted nitroanilines will undoubtedly lead to the creation of new and innovative colorants for a multitude of industries.
References
- A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6 - Benchchem.
- A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline - Benchchem.
- Application Notes and Protocols for N-(2-Ethoxyethyl)-2-nitroaniline in Dye Synthesis - Benchchem.
- Application Notes: 2-(2-Hydroxyethoxy)-4-nitroaniline in Textile Dyeing - Benchchem.
- 4-Nitroaniline Properties & Applications: A Manufacturer's Insight.
- The Role of 4-Methyl-2-Nitroaniline in Textile Dyeing.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Nitroaniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Nitroaniline and its derivatives are foundational chemical intermediates in numerous industries, including the manufacturing of pharmaceuticals, azo dyes, and pesticides.[1] Their presence, whether as a starting material, an intermediate, or an impurity, necessitates precise and reliable quantification. The validation of an analytical method is the cornerstone of this reliability, providing documented evidence that a procedure is fit for its intended purpose.[2] This guide offers an in-depth comparison of prevalent analytical techniques for nitroaniline derivatives, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, to empower you in selecting and validating the most appropriate method for your application.[3][4]
The "Why": Grounding Validation in First Principles
Method validation is not merely a checklist exercise; it is a systematic investigation to prove that an analytical procedure is suitable for its intended purpose.[5] For nitroaniline derivatives, which can be toxic and are often subject to stringent regulatory limits, a validated method ensures data integrity for quality control, stability testing, and safety assessment.[6] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[7]
The choice of analytical technique—be it High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry—is the first critical decision. This choice is governed by the physicochemical properties of the specific nitroaniline derivative (e.g., volatility, polarity, chromophores) and the requirements of the analysis (e.g., sensitivity, sample matrix).
dot graph TD subgraph "Method Validation Workflow" direction LR A[Define AnalyticalRequirements] --> B(Select AppropriateTechnique); B --> C{Develop & OptimizeMethod Parameters}; C --> D[Perform ValidationStudies (ICH Q2)]; D --> E((Report & Document));
end
Method Comparison: HPLC, GC, and Spectrophotometry
The selection of an analytical technique is a balance of sensitivity, selectivity, speed, and cost.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently employed separative techniques, while UV-Vis Spectrophotometry offers a simpler, non-separative alternative.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-NPD/MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Measurement of light absorbance by chromophores in the molecule. |
| Suitability | Excellent for non-volatile and thermally labile nitroanilines. Widely applicable.[6] | Suitable for volatile and thermally stable nitroaniline derivatives.[9] | Best for simple, known matrices without interfering substances or for simultaneous determination of isomers using chemometrics.[10] |
| Typical LOD | 0.1–0.2 µg/L[11] | ~0.0004 µg/g (analyte dependent, MS) | 0.04–0.07 µg/mL[1] |
| Selectivity | High; achieved through column chemistry and mobile phase composition.[12] | Very high, especially with Mass Spectrometry (MS) detection.[9] | Low; prone to spectral interference from other components.[10] |
| Throughput | High, especially with modern UPLC systems and automation.[13][14] | Moderate; often requires more extensive sample preparation. | Very High; rapid measurements. |
| Expertise | Moderate | Moderate to High | Low |
Table 1: Objective comparison of common analytical techniques for nitroaniline derivatives. Performance data is illustrative and can vary based on specific analyte, matrix, and instrumentation.
Deep Dive 1: HPLC Method Validation for 4-Nitroaniline
HPLC is often the method of choice for nitroaniline derivatives due to its versatility and applicability to a wide range of polarities and thermal stabilities.[14] A reversed-phase method using a C18 column is a common starting point.[12]
Causality Behind Experimental Choices
-
Column: A C18 stationary phase is selected for its hydrophobic nature, which effectively retains moderately polar compounds like 4-nitroaniline from a polar mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte. A mild acid like phosphoric or formic acid is often added to suppress the ionization of silanol groups on the silica support, leading to better peak shape.[15]
-
Detector: A UV detector is ideal as nitroanilines possess strong chromophores, with maximum absorbance typically occurring at specific wavelengths (e.g., 375 nm for p-nitroaniline).[16]
Experimental Protocol: Validation of an Assay Method for 4-Nitroaniline
1. Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are crucial for this purpose.[17]
-
Objective: To demonstrate that the method is "stability-indicating" by showing that degradation products do not interfere with the quantification of the parent analyte.
-
Protocol:
-
Prepare solutions of 4-nitroaniline (e.g., 100 µg/mL).
-
Expose the solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to light exceeding 1.2 million lux hours and 200 watt-hours/m² (as per ICH Q1B).[18]
-
-
Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method is specific if the peaks for the degradation products are adequately resolved from the main 4-nitroaniline peak (Resolution > 2). A peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.
-
dot graph TD subgraph "Forced Degradation Pathways" A(4-Nitroaniline) --> B{Stress Condition}; B -- "Acid (0.1M HCl)" --> C1(Degradant 1); B -- "Base (0.1M NaOH)" --> C2(Degradant 2); B -- "Oxidation (3% H₂O₂)" --> C3(Degradant 3); C1 --> D[HPLC Analysis]; C2 --> D; C3 --> D; A --> D; D --> E((Peak Resolution &Purity Assessment)); end
end
2. Linearity & Range:
-
Objective: To demonstrate a proportional relationship between analyte concentration and instrument response.
-
Protocol:
-
Prepare a series of at least five calibration standards of 4-nitroaniline from a stock solution. For an assay, a typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[12]
-
Inject each standard in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
3. Accuracy (Recovery):
-
Objective: To assess the closeness of the test results to the true value.
-
Protocol:
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with known amounts of 4-nitroaniline at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
4. Precision (Repeatability & Intermediate Precision):
-
Objective: To measure the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of 4-nitroaniline at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.
5. Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be measured with acceptable precision and accuracy. This is critical for impurity analysis.[5]
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Prepare samples at this concentration and verify that the precision (%RSD) and accuracy (% Recovery) are acceptable (typically %RSD ≤ 10%).
-
-
Acceptance Criteria: The LOQ must be verified to have suitable precision and accuracy.
Deep Dive 2: GC Method Validation for Nitroaniline Isomers
For volatile nitroaniline derivatives, Gas Chromatography offers excellent separation and sensitivity, especially when coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).[9]
Causality Behind Experimental Choices
-
Injection Mode: A splitless injection is often used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.[8]
-
Column: A mid-polarity column (e.g., DB-17 or SE-54) is often suitable for separating isomers of nitroaniline.[9]
-
Temperature Program: A gradient temperature program is essential to first separate the volatile isomers at a lower temperature and then ramp up the temperature to elute any less volatile components, ensuring good peak shape and resolution.
Key Validation Considerations for GC:
-
Specificity: While GC columns can separate isomers, co-elution is still a risk. Confirmation with a secondary column of different polarity or, ideally, using a mass spectrometer for identification is highly recommended.[9]
-
Thermal Stability: It is critical to demonstrate that the analytes do not degrade in the hot injector port. This can be assessed by comparing the peak areas of standards prepared in the solvent versus those prepared in a sample matrix and injected under the same conditions.
-
Matrix Effects: The sample matrix can sometimes interfere with the volatilization of the analyte in the injector. This is evaluated during accuracy studies by comparing recoveries from spiked matrix samples to standards in pure solvent.
Conclusion
The validation of an analytical method for nitroaniline derivatives is a rigorous but essential process that underpins the quality and safety of countless products. While HPLC stands out for its broad applicability, GC offers a powerful alternative for volatile analytes. Spectrophotometry, though simpler, requires careful consideration of matrix interferences.[19]
The choice of method must be justified based on the analyte's properties and the analytical objective. A comprehensive validation, following the principles outlined by ICH Q2(R1), provides the necessary scientific evidence that the chosen method is accurate, precise, and specific.[4] This guide serves as a framework, but the ultimate responsibility lies with the senior scientist to apply these principles thoughtfully, explaining the causality behind each experimental choice and ensuring that every protocol is a self-validating system.
References
- Benchchem. A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Ghasemi J, et al. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. PubMed.
- Ghasemi J, et al. Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. ResearchGate. 2025.
- Goudarzi N, et al. Simultaneous spectrophotometric determination of nitroanilines using genetic-algorithm-based wavelength selection in principal c. Semantic Scholar. 2012.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Benchchem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitroaniline Hydrate.
- Benchchem. Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.
- Chai R, et al. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. National Institutes of Health.
- Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. 2025.
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Ngwa G. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Afkhami A, et al. Spectrophotometric Determination of Nitrite Based on Its Reaction with p-Nitroaniline in the Presence of Diphenylamine in Micellar Media. INIS-IAEA. 2004.
- U.S. Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography.
- Li R. Determination of Aniline and Nitroanilines in Wastewater by HPLC. Research of Environmental Sciences. 1998.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Wang Y, et al. Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. 2025.
- Jehangir M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Sharma G, et al. Forced Degradation Studies. MedCrave online. 2016.
- Kumar A, et al. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
- S. G. K, et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Kamberi M. Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. 2014.
- Centers for Disease Control and Prevention. p-NITROANILINE 5033.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Tert-butyl-3-nitroaniline
This document provides an in-depth guide for the safe and compliant disposal of 4-tert-butyl-3-nitroaniline (CAS No. 31951-12-9). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the disposal process is understood as a critical and self-validating part of our experimental workflow.
Disclaimer: This guide is founded on the safety profiles of this compound and structurally similar nitroaromatic compounds. It is intended for informational purposes. Before handling or disposing of this chemical, you are required to consult the official Safety Data Sheet (SDS) provided by your supplier and adhere strictly to all local, regional, and national hazardous waste regulations.
Hazard Profile: Understanding the "Why"
This compound, like many nitroaromatic compounds, presents a significant hazard profile. Its proper disposal is critical due to its toxicity and environmental risks. The primary hazards associated with this class of compounds underscore the need for meticulous handling and disposal protocols.
| Hazard Classification | Description | Rationale and Implication for Disposal |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] | This high toxicity necessitates the use of comprehensive Personal Protective Equipment (PPE) at all times. Disposal procedures must be designed to prevent any direct contact, ingestion, or inhalation of dust or vapors. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][3][4] | The potential for long-term health effects from repeated, low-level exposure means that containment is critical. Waste must be stored in sealed, clearly labeled containers to prevent unnoticed chronic exposure in the laboratory. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2][3][5] | This compound must be prevented from entering drains or the environment.[3][5][6][7][8] Disposal methods must ensure complete destruction or secure containment to protect ecosystems. |
| Combustibility & Reactivity | The material is flammable and may form explosive mixtures with air upon intense heating.[6] Combustion produces toxic fumes, including nitrogen oxides (NOx).[2][6] | While incineration is the recommended disposal method, it must be performed in a specialized facility with afterburners and scrubbers to manage the flammability and toxic byproducts.[6] |
Essential Safety Protocols: Your First Line of Defense
Before beginning any work that will generate this compound waste, a thorough risk assessment must be conducted. The following PPE is mandatory for any handling, spill cleanup, or disposal preparation.
Personal Protective Equipment (PPE) Protocol
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6] Dispose of contaminated gloves as hazardous waste.[6]
-
Eye/Face Protection : Use chemical safety goggles and/or a full-face shield that meets appropriate government standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[5][9]
-
Respiratory Protection : All handling of the solid compound that may generate dust must be done in a certified chemical fume hood. If dust is generated, a NIOSH-approved P95 or P100 particulate respirator is required. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[6]
-
Skin and Body Protection : Wear a laboratory coat, long pants, and closed-toe shoes. For spill cleanup or handling larger quantities, a chemically resistant apron or suit may be necessary. Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
Waste Management: Segregation and Containment
Proper segregation is the cornerstone of a safe laboratory waste management system. It prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal facility.
Step-by-Step Containment Protocol
-
Designate a Waste Container : Use only compatible, sealable containers for waste. The container should be clearly labeled as "Hazardous Waste: this compound".
-
Segregate Waste Streams : Do NOT mix this compound waste with any other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. It is incompatible with strong oxidizing agents and strong acids.[4][5]
-
Collect All Contaminated Materials : This includes the chemical itself, any contaminated consumables (e.g., weighing paper, pipette tips), and used PPE.
-
Secure Storage : Keep the waste container tightly closed and store it in a designated, secure hazardous waste accumulation area.[1][3] This area should be well-ventilated and away from general laboratory traffic.
Spill Management Protocol
Accidents happen. A clear, rehearsed spill response plan is essential to mitigate the immediate hazards.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.[10]
-
Don PPE : Before re-entering the area, don the full PPE detailed in Section 2, including respiratory protection.
-
Contain the Spill : For solid spills, do not dry sweep. Carefully sweep up the material to avoid creating dust.[1][6][10] If appropriate, gently moisten the material with water to prevent it from becoming airborne.[10]
-
Collect and Containerize : Pick up the spilled material and any contaminated absorbent pads and place them into your designated hazardous waste container.[3][6]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[10]
-
Report : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Core Disposal Procedure: Professional Incineration
Due to its hazardous nature, this compound is not suitable for landfill or sewer disposal. The scientifically preferred and regulatory-compliant method of disposal is through a licensed professional waste disposal service.
The primary disposal route for nitroaromatic compounds is high-temperature incineration .[6]
-
Causality : This method is chosen because the high temperatures, typically above 900°C, and controlled oxygen supply ensure the complete thermal decomposition of the molecule. This process breaks the stable aromatic ring and destroys the nitro functional group, converting the compound into simpler, less toxic substances like carbon dioxide, water, and nitrogen gas.[6]
-
Self-Validation : Professional incineration facilities are equipped with afterburners and scrubbers.[6] This is a critical self-validating step, as these systems neutralize and remove acidic gases (like NOx) and other potential pollutants from the exhaust stream, preventing their release into the atmosphere and ensuring compliance with environmental regulations such as those from the EPA.
Operational Plan for Disposal
-
Accumulate Waste : Collect all waste containing this compound in your properly labeled, sealed container.
-
Contact EHS : Contact your institution's Environmental Health & Safety department to arrange for a hazardous waste pickup.
-
Manifesting : Your EHS department will work with a licensed hazardous waste disposal company to transport the material. A hazardous waste manifest will be created, which is a legal document that tracks the waste from your laboratory (the generator) to its final destination, ensuring a complete and compliant chain of custody.
-
Final Disposal : The licensed company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.
Visualized Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Caption: A workflow diagram outlining the key steps for the safe and compliant disposal of this compound.
References
- MSDS of this compound. (2018). Capot Chemical Co., Ltd.
- Safety Data Sheet - m-nitroaniline. (2024). Sigma-Aldrich.
- Safety Data Sheet - 4-Nitroaniline. (2025). Aldrich.
- Safety Data Sheet - m-Nitroaniline. (2025). Fisher Scientific.
- Safety Data Sheet - 4-Nitroaniline. (2018). TCI Chemicals.
- Navigating the Disposal of N-(2-Ethoxyethyl)
- Safety Data Sheet - 4-NITROANILINE. (2024). Elemental Microanalysis.
- Safety Data Sheet - 4-Nitroaniline. (2014). Aldrich.
- Safety Data Sheet - 4-Nitroaniline. (2025). Fisher Scientific.
- Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste. (2025). Benchchem.
- Safety Data Sheet - m-Nitroaniline. (n.d.). Durham Tech, citing Sigma-Aldrich.
- Safety Data Sheet - 3-Nitroaniline. (n.d.). Carl ROTH.
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Personal protective equipment for handling 4-Tert-butyl-3-nitroaniline
Operational Safety Guide: Handling 4-Tert-butyl-3-nitroaniline
As Senior Application Scientists, our primary commitment extends beyond providing high-quality chemical reagents; it includes ensuring you can use them with the utmost confidence and safety. This guide provides essential, field-proven safety and handling protocols for this compound (CAS No. 31951-12-9). The core philosophy of this document is proactive risk mitigation. Given that the specific toxicological properties of this compound have not been exhaustively investigated, we will apply the precautionary principle, treating it with the same level of caution as its more extensively studied structural analogs.
Hazard Assessment and the Precautionary Principle
This compound is an aromatic amine containing a nitro group. While comprehensive toxicological data for this specific molecule is limited, its structure warrants a high degree of caution[1]. Structurally similar compounds, such as 3-nitroaniline and 4-nitroaniline, are known to be highly toxic if swallowed, inhaled, or in contact with skin, and may cause significant damage to organs like the liver, kidneys, and heart through prolonged or repeated exposure[2][3][4]. Therefore, the operational assumption must be that this compound presents similar hazards.
Presumed Hazard Profile:
-
Acute Toxicity: Potentially toxic via oral, dermal, and inhalation routes[2][3][5].
-
Organ Toxicity: Potential for specific target organ toxicity with repeated exposure[4].
-
Respiratory Irritation: Inhalation may cause respiratory irritation[1].
-
Carcinogenicity: While not currently listed as a probable or confirmed human carcinogen by IARC, this is based on a lack of data, not negative evidence[1].
-
Environmental Hazard: Likely harmful to aquatic life with long-lasting effects[2][3].
-
Combustibility: The material is combustible and can produce hazardous decomposition products such as nitrogen oxides (NOx) and carbon oxides in a fire[1][2].
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable to prevent all routes of exposure. The selection of specific PPE is based on mitigating the presumed hazards of high acute toxicity and dermal absorption.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles: Must be chemical splash-proof and conform to EN166 or equivalent standards to protect against dust particles and accidental splashes[1]. Face Shield: Worn over goggles, it provides a secondary barrier for the entire face, which is critical when handling larger quantities or during procedures with a high splash potential[6][7]. |
| Skin (Hands) | Chemical-Resistant Gloves | Type: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use[1][6]. Technique: Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Dispose of gloves immediately after use or upon contamination[1]. |
| Body | Chemical-Resistant Apron or Lab Coat | A chemically resistant apron worn over a standard lab coat provides a necessary barrier to protect personal clothing from contamination[6]. Ensure the material is appropriate for handling aromatic nitro compounds. |
| Respiratory | NIOSH-Approved Respirator | Minimum: For handling small quantities of solid material where dust may be generated, a P95 (US) or P1 (EU EN 143) particle respirator is required[1]. Enhanced Protection: For higher-level protection or when handling solutions, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with cartridges for organic vapors and particulates is necessary[1]. All work must be conducted within a certified chemical fume hood [2][6]. |
Safe Handling and Operational Workflow
Adherence to a strict, sequential workflow is critical for minimizing exposure risk. This protocol is designed as a self-validating system where each step logically follows the last to ensure containment and safety.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Before beginning, confirm that the chemical fume hood is operational and the airflow is adequate.
-
Prepare Work Surface: Line the work area inside the fume hood with disposable absorbent pads.
-
Assemble Equipment: Place all necessary glassware, utensils, and waste containers within the fume hood to minimize movement in and out of the controlled space.
-
Locate Safety Equipment: Confirm the immediate accessibility of an eyewash station and safety shower[8].
Step 2: Aliquoting and Handling Solid Compound
-
Prevent Dust Generation: When weighing the solid, use a micro-spatula and handle it gently to avoid creating airborne dust. Perform all weighing activities on a disposable weigh boat inside the fume hood.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the pre-weighed solid slowly to prevent splashing.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe Work Surface: Carefully wipe down the work surface with an appropriate solvent and dispose of the absorbent pads and wipes as hazardous waste.
-
Proper Doffing of PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then apron/lab coat) to prevent re-contamination of skin and clothing.
Step 4: Personal Hygiene
-
Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water for at least 20 seconds[1][2]. Do not eat, drink, or smoke in the laboratory area[2][5].
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and correct response to an accidental exposure or spill is crucial.
Spill Response Protocol (Small Scale)
-
Evacuate: Immediately alert others and evacuate the immediate area[1][6].
-
Protect: Don full PPE, including respiratory protection, before re-entering the area[1].
-
Contain: Do not use water. Cover the spill with an inert absorbent material like sand or vermiculite. Avoid any action that could create dust[1][6].
-
Collect: Carefully sweep the contained material into a clearly labeled, sealable container for hazardous waste disposal[1][6].
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Prevent Entry into Drains: Under no circumstances should the spilled material be allowed to enter drains or waterways[1][2].
First Aid and Exposure Response
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][8]. |
| Skin Contact | Remove all contaminated clothing at once. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][2][8]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][8]. |
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, absorbent pads, and weigh boats. Collect this waste in a designated, sealed, and clearly labeled hazardous waste container[6].
-
Chemical Waste: Unused solid material and any solutions should be collected in a separate, sealed, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: The preferred method of disposal is through a licensed professional waste disposal service, often involving chemical incineration equipped with an afterburner and scrubber[1]. Contaminated packaging should be disposed of as unused product[1].
By adhering to these rigorous protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Capot Chemical Co., Ltd. (2018). MSDS of this compound. URL
- ChemScene. (n.d.). This compound.
- Sigma-Aldrich. (2024). Safety Data Sheet: 3-Nitroaniline.
- Fisher Scientific. (2009). Safety Data Sheet: m-Nitroaniline.
- BenchChem. (2025). Personal protective equipment for handling 4-Butyl-2,3-dichloroaniline.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (2024). Safety Data Sheet: N-Methyl-2-nitroaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methyl-3-nitroaniline.
- TCI Chemicals. (2018). Safety Data Sheet: 4-Nitroaniline.
- Elemental Microanalysis. (2024). Safety Data Sheet: 4-NITROANILINE.
- Novarlo. (n.d.). Personal Protective Equipment Products.
- Loba Chemie. (2015). Safety Data Sheet: 4-NITROANILINE AR.
- BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit).
- Fisher Scientific. (n.d.). Safety Data Sheet: Benzenamine, 3-nitro-.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
